3-Chloropyrazine-2,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHSAXZBNRCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477587 | |
| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794497-98-6 | |
| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2,6-diaminopyrazine and its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-2,6-diaminopyrazine and its related structures, which are pivotal intermediates in medicinal chemistry. Our focus is to deliver field-proven insights and actionable data for researchers, scientists, and professionals engaged in drug development. We will delve into the core chemical properties, synthesis strategies, and significant applications of these compounds, ensuring a blend of technical accuracy and practical expertise.
Compound Identification and Physicochemical Properties
While the specific compound "3-Chloropyrazine-2,6-diamine" is referenced, the broader and more extensively documented research landscape points towards the significance of its structural isomers and derivatives, such as 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its esters. For the purpose of this guide, we will address the key characteristics of this family of compounds, with a primary focus on the core pyrazine structure.
A related compound, 3-Chloropyridine-2,6-diamine, has the CAS Number 54903-85-4.[1] It is crucial for researchers to verify the exact structure and CAS number for their specific application.
Table 1: Physicochemical Properties of Related Chloro-diamino-pyrazine Derivatives
| Property | Value | Source |
| Molecular Formula (3-Chloropyridine-2,6-diamine) | C5H6ClN3 | PubChem[1] |
| Molecular Weight (3-Chloropyridine-2,6-diamine) | 143.57 g/mol | PubChem[1] |
| CAS Number (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | 1458-01-1 | Sigma-Aldrich |
| Molecular Formula (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | C6H7ClN4O2 | Sigma-Aldrich |
| Molecular Weight (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | 202.60 g/mol | Sigma-Aldrich |
| CAS Number (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | 4878-36-8 | ChemUniverse[2] |
| Molecular Formula (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | C5H5ClN4O2 | ChemUniverse[2] |
| Molecular Weight (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | 188.57 g/mol | ChemUniverse[2] |
| Melting Point | 108 - 113 °F / 42 - 45 °C | Sigma-Aldrich[3] |
| Density | 0.89 g/cm3 (at 25 °C) | Sigma-Aldrich[3] |
| Solubility | Moderately soluble in polar organic solvents like DMSO, with limited solubility in water.[4] | NINGBO INNO PHARMCHEM CO.,LTD.[4] |
| Storage Conditions | Typically stored at 2-8°C.[4] | NINGBO INNO PHARMCHEM CO.,LTD.[4] |
Synthesis and Chemical Reactivity
The synthesis of chloro-diamino-pyrazine derivatives often commences from more readily available dichlorinated pyrazines. The strategic introduction of amino groups is a critical step, leveraging principles of nucleophilic aromatic substitution.
The pyrazine ring is substituted with two amino groups and a chlorine atom, which influences its reactivity. The amino groups provide basic and nucleophilic characteristics, enabling reactions like acylation and alkylation. The electron-withdrawing nature of the chlorine atom activates the pyrazine ring for nucleophilic aromatic substitution.[4]
A general approach for the synthesis of such compounds involves the controlled amination of a dichloropyrazine precursor. Palladium-catalyzed reactions are also utilized for the functionalization of the pyrazine ring.[5]
Below is a representative workflow for the synthesis of a diamino-chloropyrazine derivative.
Caption: Key therapeutic applications stemming from the 3,5-diamino-6-chloropyrazine scaffold.
Safety, Handling, and Spectroscopic Data
Hazard Identification and Safety Precautions
Compounds in this class are generally considered hazardous. The following is a summary of safety information based on available Safety Data Sheets (SDS).
-
Hazards : Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life. [3]* Precautionary Measures :
-
Do not breathe dust. [3] * Wash skin thoroughly after handling. [3][6] * Wear protective gloves, protective clothing, eye protection, and face protection. [3][7] * Use only outdoors or in a well-ventilated area. [3] * Avoid release to the environment. [3]* First Aid :
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [3][6] * If Inhaled : Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [3][6] * If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [3][6] * If on Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. [3]
-
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these compounds.
-
NMR Spectroscopy : 1H NMR and 13C NMR spectra are available for 3-Chloropyridine-2,6-diamine. [1]* Infrared (IR) Spectroscopy : FTIR spectra, often using a KBr wafer technique, are available for related compounds. [1]* UV-Visible Spectroscopy : UV-Vis spectra have also been recorded for these types of molecules. [1]* Vibrational Spectra : The vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide has been carried out using FT-Raman and FT-IR spectroscopy. [8]
Experimental Protocol: Synthesis of a 3-Benzylaminopyrazine-2-carboxamide Derivative
This protocol is adapted from methodologies described for the synthesis of novel pyrazinamide derivatives. [9] Objective : To synthesize a 3-benzylaminopyrazine-2-carboxamide derivative via aminodehalogenation.
Materials :
-
3-Chloropyrazine-2-carboxamide
-
Substituted benzylamine (2 equivalents)
-
Triethylamine (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard workup and purification equipment (e.g., rotary evaporator, recrystallization solvents)
Procedure :
-
Dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous THF in a round bottom flask.
-
Add the corresponding substituted benzylamine (2 equivalents) to the solution.
-
Add triethylamine (1 equivalent) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 70 °C with continuous stirring.
-
Maintain the reaction under reflux for approximately 15 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture in a refrigerator to induce crystallization of the crude product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product and characterize it using appropriate analytical methods (e.g., NMR, MS, elemental analysis).
References
- PubChem. (n.d.). 3-Chloropyridine-2,6-diamine.
- LookChem. (n.d.). 2-AMINO-3-CHLOROPYRAZINE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
- Harper College. (n.d.). Material Safety Data Sheet.
- ChemUniverse. (n.d.). 3,5-diamino-6-chloropyrazine-2-carboxylic acid.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- PubChem. (n.d.). Chloropyrazine.
- PubMed. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease.
- MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- PubMed. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug.
- PubMed. (n.d.). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies.
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Physicochemical characteristics of 3-Chloropyrazine-2,6-diamine
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Chloropyrazine-2,6-diamine
Introduction
This compound is a heterocyclic organic compound featuring a pyrazine core, a key scaffold in numerous biologically active molecules. The presence of two amine groups and a chlorine atom imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[1][2] Its structural similarity to precursors for drugs like Minoxidil and various kinase inhibitors underscores the importance of a thorough understanding of its fundamental properties.[1][3]
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While specific experimental data for this exact molecule is not extensively documented in public literature, this whitepaper synthesizes expected values based on established chemical principles and data from closely related, well-characterized analogs. We will delve into its structural identity, core physical properties, spectroscopic profile, and the robust experimental methodologies required for their validation. This document is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound for application in synthesis, formulation, and quality control.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
-
IUPAC Name: 3-chloro-pyrazine-2,6-diamine
-
Synonyms: 2,6-Diamino-3-chloropyrazine
-
Molecular Formula: C₄H₅ClN₄
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Molecular Weight: 144.56 g/mol [1]
-
CAS Number: While a specific CAS number for this compound is not readily found, the isomeric compound 2,4-Diamino-6-chloropyrimidine has the CAS number 156-83-2.[1] It is critical for researchers to verify the identity of their material through analytical means.
Chemical Structure:
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key properties, with values derived from analogs where necessary.
| Property | Value (Predicted or from Analogs) | Significance in Drug Development |
| Melting Point (°C) | ~190 - 210 (Est.) | Purity assessment, solid-state stability, formulation design. |
| Boiling Point (°C) | >300 (Decomposes, Predicted) | Relevant for high-temperature synthesis and purification. |
| Water Solubility | Moderately Soluble (Predicted) | Affects dissolution rate, bioavailability, and choice of formulation. |
| pKa (Predicted) | ~2.5-3.5 (Basic, for ring N) | Governs solubility and absorption at different physiological pH values. |
| LogP (Predicted) | ~0.5 - 1.5 | Indicates lipophilicity and ability to cross biological membranes. |
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity. Based on related structures like 2,4-Diamino-6-chloropyrimidine (199-202°C)[1] and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (211-215°C)[4], this compound is expected to be a crystalline solid with a relatively high melting point, likely in the range of 190-210°C.
Solubility
Solubility is a cornerstone of drug development, impacting absorption and formulation. The two amino groups are expected to form hydrogen bonds with water, imparting moderate aqueous solubility.[1] Conversely, the chlorinated pyrazine ring provides lipophilic character. The compound is predicted to be more soluble in polar organic solvents like ethanol, methanol, and DMSO.[1][5] The pH will significantly influence its aqueous solubility due to the basic nature of the pyrazine nitrogens and amino groups.
Acidity/Basicity (pKa)
The pKa value quantifies the tendency of a molecule to donate or accept a proton.[6] For this compound, the primary basic centers are the two ring nitrogens. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino groups will influence their basicity. The predicted pKa is likely in the range of 2.5 to 3.5, similar to the predicted pKa of 2.37 for the related 2-Amino-3-chloropyrazine.[7] This indicates that the compound will be protonated and more soluble in acidic environments, such as the stomach.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet in the aromatic region (δ 7.5-8.5 ppm) would correspond to the lone proton on the pyrazine ring. Two broad singlets, integrating to 2 protons each, would appear for the non-equivalent amino groups (δ 4.5-6.0 ppm), with their chemical shift being solvent-dependent. For example, in the related 2-amino-3-chloropyrazine, the two ring protons appear as doublets at δ 7.94 and 7.72 ppm, while the amino protons are a broad singlet around δ 5.0 ppm.[7]
-
¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrazine ring. Carbons bonded to nitrogen will appear downfield (δ 140-160 ppm), while the carbon attached to chlorine will also be significantly shifted.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[9]
-
N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) groups.
-
C=N and C=C Stretching: A series of absorptions between 1400-1650 cm⁻¹ will correspond to the stretching vibrations of the pyrazine ring.
-
C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.
UV-Visible (UV-Vis) Spectroscopy
The pyrazine ring is a chromophore that absorbs UV light. The UV-Vis spectrum, typically measured in ethanol or methanol, is expected to show strong π → π* transitions. Based on data for 2,6-dichloropyrazine, absorption maxima (λmax) can be anticipated in the 250-350 nm range.[10] This technique is particularly useful for quantitative analysis via a Beer-Lambert plot.
Experimental Methodologies
The trustworthiness of physicochemical data hinges on the rigor of the experimental protocols used for its determination.
Protocol: Melting Point Determination via Capillary Method
This protocol provides a standardized method for accurately determining the melting range.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination. For the precise measurement, use a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
-
Validation: A narrow range (< 2 °C) is indicative of high purity. The instrument's calibration should be regularly verified with certified standards.
Protocol: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)
This is the gold-standard method for determining the saturation solubility of a compound in water.
-
System Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample through a non-binding filter (e.g., 0.22 µm PVDF) to separate the saturated aqueous solution from the excess solid.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Causality: Using a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact parent compound and not a degradant, thereby guaranteeing the accuracy of the solubility value.
Caption: Workflow for Shake-Flask Solubility Determination.
Synthesis and Reactivity Insights
Understanding the synthesis of this compound provides context on potential impurities and its chemical stability. A plausible synthetic route involves the controlled amination of a dichloropyrazine precursor.
For instance, starting with 2,3,6-trichloropyrazine, a selective nucleophilic aromatic substitution (SₙAr) could be performed. The first two amination steps would likely occur at the more activated 2 and 6 positions, followed by a final, potentially more challenging, substitution or a different synthetic strategy to install the third chloro-substituent. Alternatively, amination of 2,6-dichloropyrazine followed by a chlorination step could be explored.[3] The amino groups are nucleophilic and can participate in reactions such as acylation or alkylation. The chlorine atom is susceptible to nucleophilic displacement, a key reaction for building more complex molecules.[11][12]
Caption: Relationship between pH, pKa, and molecular form.
Conclusion
This compound is a structurally important heterocyclic amine with physicochemical properties that make it an attractive building block for discovery chemistry. Its predicted high melting point, moderate pH-dependent aqueous solubility, and distinct spectroscopic signatures provide a solid foundation for its use and characterization. The experimental protocols detailed herein offer a robust framework for validating these properties, ensuring data integrity and reproducibility. A thorough understanding of this molecule's characteristics is paramount for any scientist aiming to leverage its synthetic potential in the development of next-generation therapeutics and agrochemicals.
References
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An In-depth Technical Guide to 3-Chloropyrazine-2,6-diamine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2,6-diamine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its pyrazine core, substituted with amino and chloro groups, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide offers a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key building block in the development of novel therapeutics, most notably as epithelial sodium channel (ENaC) inhibitors.
Part 1: Molecular Structure and Chemical Formula
The fundamental architecture of this compound is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is functionalized with a chlorine atom at the 3-position and two amino groups at the 2- and 6-positions.
Chemical Formula: C₄H₅ClN₄
IUPAC Name: this compound
CAS Number: 794497-98-6[1]
Molecular Weight: 144.56 g/mol
The presence of both electron-donating amino groups and an electron-withdrawing chlorine atom on the pyrazine ring results in a unique electronic distribution that dictates its reactivity and biological activity. The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyrazine ring and the chlorine atom can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Part 2: Physicochemical Properties
While specific experimental data for this compound is not extensively published, the physicochemical properties can be predicted based on its structure and comparison with related compounds.
| Property | Value (Predicted/Analogous Data) | Source |
| Molecular Formula | C₄H₅ClN₄ | - |
| Molecular Weight | 144.56 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| Melting Point | 164-169°C (for the related 2-Amino-3-chloropyrazine) | [2] |
| Boiling Point | 248.1 °C at 760 mmHg (for the related 2-Amino-3-chloropyrazine) | [2] |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. | [3] |
Part 3: Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature. However, general synthetic strategies for substituted pyrazines can provide insights into its potential preparation. A plausible approach involves the amination of a dichloropyrazine precursor. For instance, the reaction of 2,6-dichloropyrazine with an aminating agent under controlled conditions could lead to the sequential or simultaneous substitution of the chlorine atoms.
A general protocol for the amination of a chloropyrazine derivative involves nucleophilic aromatic substitution.[4]
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for substituted aminopyrazines.
The reactivity of this compound is characterized by the interplay of its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The chlorine atom, being on an electron-deficient pyrazine ring, is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. This reactivity makes it a valuable intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.
Part 4: Applications in Drug Development
The primary application of this compound in drug development is as a key structural motif in the design of epithelial sodium channel (ENaC) inhibitors. ENaC is an ion channel that plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including those in the kidneys and airways.
Mechanism of Action as an ENaC Inhibitor
Derivatives of this compound, such as amiloride and its analogs, are known to block the ENaC pore.[5] This blockade inhibits the influx of sodium ions into the epithelial cells. In the airways, this inhibition of sodium absorption leads to an increase in the airway surface liquid, which is crucial for mucociliary clearance.[5] In conditions like cystic fibrosis, where this clearance mechanism is impaired, enhancing the airway surface liquid can provide significant therapeutic benefits.[5]
The structure-activity relationship of pyrazine-based ENaC inhibitors has been a subject of extensive research. The substituents on the pyrazine ring play a critical role in the potency and duration of action of these inhibitors.[6] The amino groups at positions 2 and 6, and the chloro group at position 3 of the this compound scaffold are important for binding to the ENaC protein.[6] Modifications at these positions can be systematically explored to optimize the pharmacological properties of the resulting compounds.
ENaC Inhibition Pathway
Caption: Mechanism of ENaC inhibition by this compound derivatives.
Experimental Protocols: Evaluation of ENaC Inhibition
The inhibitory activity of compounds derived from this compound on ENaC can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing ENaC.[7][8]
Abridged Protocol for ENaC Inhibition Assay using Automated Patch-Clamp:
-
Cell Culture: HEK293 cells stably expressing human αβγ-ENaC subunits are cultured under standard conditions.
-
Cell Preparation: For automated patch-clamp experiments, cells are detached using an enzymatic or non-enzymatic procedure to obtain a single-cell suspension.[7]
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Cells are perfused with a standard extracellular solution, and a holding potential is applied.
-
The baseline ENaC-mediated current is established.
-
The test compound (a derivative of this compound) is applied at various concentrations to determine the dose-dependent inhibition of the ENaC current.
-
Amiloride is typically used as a positive control to confirm the ENaC-mediated nature of the measured currents.[7]
-
-
Data Analysis: The inhibitory concentration (IC₅₀) is calculated from the dose-response curve to quantify the potency of the test compound.
Part 5: Conclusion and Future Perspectives
This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural features make it an ideal starting point for the synthesis of novel compounds with therapeutic potential, particularly as ENaC inhibitors for the treatment of respiratory diseases like cystic fibrosis. Further research into the synthesis, reactivity, and biological activity of a wider range of derivatives based on this scaffold is warranted to explore its full therapeutic potential. The development of more efficient and scalable synthetic routes will also be crucial for advancing these promising compounds into clinical development.
References
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Spectroscopic data (NMR, IR, MS) of 3-Chloropyrazine-2,6-diamine
An In-depth Technical Guide to the Spectroscopic Profile of 3-Chloropyrazine-2,6-diamine
This document provides a comprehensive analysis of the expected spectroscopic characteristics of this compound (C₄H₄ClN₅), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given its structural similarity to key pharmaceutical intermediates, such as precursors to Amiloride and pyrazinamide derivatives, a thorough understanding of its spectral fingerprint is essential for unambiguous identification and quality control in synthetic applications.[1][2]
This guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, grounded in established spectroscopic principles and comparative analysis with structurally related molecules. The methodologies described represent robust, field-proven protocols for acquiring high-quality data.
Molecular Structure and Overview
The structural foundation of the target molecule is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This core is functionalized with two electron-donating amino (-NH₂) groups at C2 and C6, and an electron-withdrawing chloro (-Cl) group at C3. This specific arrangement of substituents creates a unique electronic environment that governs its spectroscopic behavior.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The symmetry of the molecule is broken by the chlorine substituent, resulting in a single, unique aromatic proton (H5) and two distinct amino groups. The strong electron-donating nature of the amino groups is expected to shield the aromatic proton, shifting its resonance upfield (lower ppm) relative to unsubstituted pyrazine (~8.5 ppm).
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H5 | 7.0 - 7.5 | Singlet (s) | 1H | Aromatic proton on the pyrazine ring. Its upfield shift is due to the strong donating effect of two adjacent amino groups. |
| -NH₂ | 6.0 - 6.8 | Broad Singlet (br s) | 4H | Protons of the two primary amine groups. The broadness is due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[3]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and co-adding 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative proton ratios.
Predicted ¹³C NMR Spectrum
The molecule possesses four chemically distinct carbon atoms in the pyrazine ring. The chemical shifts are heavily influenced by the directly attached heteroatoms (N, Cl) and the mesomeric effects of the amino groups.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2, C6 | 150 - 158 | These carbons are bonded to nitrogen and an amino group. The strong electron-donating effect of the -NH₂ group causes significant shielding compared to other C=N carbons. |
| C3 | 135 - 145 | The carbon atom directly attached to the electronegative chlorine atom is expected in this region. |
| C5 | 115 - 125 | This methine carbon (CH) is shielded by the adjacent amino groups, resulting in a relatively upfield chemical shift for an aromatic carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Employ a standard proton-decoupled pulse sequence to yield a spectrum of singlets. A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.
-
Spectral Editing (Optional but Recommended): Perform an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.[4] This will differentiate between CH (positive signal) and quaternary carbons (no signal in DEPT-135, negative in APT).[4] This would definitively assign the C5 signal.
Infrared (IR) Spectroscopy
FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the N-H bonds of the amino groups and the vibrations of the aromatic ring.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Strong | Characteristic double peak for primary amines (-NH₂).[5] |
| 3150 - 3050 | Aromatic C-H Stretch | Medium | Indicates the C-H bond on the pyrazine ring. |
| 1650 - 1600 | N-H Bend (Scissoring) | Strong | Deformation vibration of the primary amine groups.[5] |
| 1580 - 1450 | Aromatic C=N and C=C Stretch | Medium-Strong | Multiple bands corresponding to the stretching vibrations within the pyrazine ring. |
| 800 - 700 | C-Cl Stretch | Medium-Strong | Vibration of the carbon-chlorine bond, found in the fingerprint region. |
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for acquiring an FTIR spectrum via ATR.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[3] Alternatively, a KBr pellet can be prepared.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers insight into its structure through analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 157.02 g/mol . The mass spectrum will show a prominent molecular ion peak at m/z = 157.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z = 159 with an intensity approximately one-third of the M⁺ peak.[3][6] This is a definitive indicator of the presence of one chlorine atom.
-
Key Fragments: Aromatic and heterocyclic rings are relatively stable, so the molecular ion peak is expected to be one of the most intense peaks in the spectrum.[6]
Table 4: Predicted Mass Fragments
| m/z | Fragment | Rationale |
|---|---|---|
| 159 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl. |
| 157 | [M]⁺ | Molecular ion peak. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 95 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide, a common fragmentation pathway for nitrogen heterocycles. |
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solids.
-
Ionization: Use a standard electron energy of 70 eV.[3]
-
Data Acquisition: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will define the core carbon-hydrogen framework, FTIR will confirm the presence of key amine functional groups, and mass spectrometry will verify the molecular weight and elemental composition, particularly through the characteristic chlorine isotope pattern. The predictive data and protocols outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this valuable chemical building block.
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Solubility of 3-Chloropyrazine-2,6-diamine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloropyrazine-2,6-diamine in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited availability of extensive quantitative solubility data in the public domain for this specific molecule, this document focuses on providing a robust framework for its determination and interpretation. We will delve into the predicted physicochemical properties of this compound, present a detailed experimental protocol for solubility measurement, and discuss the underlying chemical principles that govern its behavior in various organic solvents.
The Critical Role of Solubility in Drug Discovery
The journey of a drug from a promising lead compound to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a major hurdle.[3][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, regardless of the administration route.[5] Compounds with low solubility often exhibit poor bioavailability, leading to a higher required dosage and potential for incomplete or variable absorption.[1] Therefore, characterizing the solubility of a new chemical entity like this compound in a range of solvents is a critical early-stage activity in the drug discovery and development process.[6] This knowledge informs the selection of appropriate solvents for synthesis, purification, and formulation, and is essential for designing effective in vitro and in vivo studies.[4]
Physicochemical Properties of this compound: A Predictive Analysis
To understand the solubility of this compound, we must first consider its molecular structure. The molecule is built upon a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.[7][8] This core is substituted with a chlorine atom and two amino groups. These functional groups impart specific properties that will dictate the compound's interactions with different solvents.
Polarity and Hydrogen Bonding:
The pyrazine ring itself is a relatively polar structure due to the presence of the two electronegative nitrogen atoms. The two amino (-NH2) groups are capable of both donating and accepting hydrogen bonds, which will significantly influence its solubility in protic solvents.[9] The chlorine atom, being electronegative, will also contribute to the overall polarity of the molecule. Based on these features, this compound is expected to be a polar molecule. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to nonpolar solvents.[10][11]
Crystal Lattice Energy:
The solubility of a solid is also dependent on its crystal lattice energy, which is the energy required to separate the ions or molecules in a crystal.[12] A higher lattice energy generally leads to lower solubility. The presence of hydrogen bonding between molecules of this compound in the solid state could contribute to a significant lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.
Experimental Determination of Solubility: A Standardized Protocol
The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, a reliable and widely used technique.[13]
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
-
Spectrophotometer (for spectroscopic analysis)
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Gravimetric Protocol:
-
Preparation of Saturated Solution: To a series of vials, add a known volume of each organic solvent to be tested. Add an excess amount of this compound to each vial, ensuring that undissolved solid remains.[14] This is crucial for achieving a saturated solution.
-
Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (e.g., 24 to 48 hours) with continuous agitation to ensure that equilibrium is reached.[13]
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.[14]
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. The difference between the final weight and the initial weight of the dish gives the mass of the dissolved this compound.[15]
-
Calculation: The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Spectroscopic Analysis as an Alternative:
For compounds with a suitable chromophore, UV-Vis spectroscopy can be a faster method for determining concentration.[16][17]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: After the filtration step in the solubility protocol, dilute a known volume of the filtrate with the same solvent to a concentration that falls within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Mechanistic Insights into Solubility
The solubility of this compound in a particular organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors. It is anticipated that this compound will exhibit good solubility in polar protic solvents.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The amino groups of this compound can donate hydrogen bonds to the oxygen atoms of these solvents. Dipole-dipole interactions will also contribute to the solvation. The solubility in these solvents is expected to be moderate to good, but likely less than in polar protic solvents.
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipole moments. The primary intermolecular forces are weak van der Waals forces. Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. The energy required to overcome the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.
Illustrative Intermolecular Interactions
Caption: Potential intermolecular interactions of this compound.
Safety Precautions
When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.[18] Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[19]
Conclusion
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Introduction: The Versatile Pyrazine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Pharmacological Activities of Pyrazine Derivatives
Pyrazine, a diazine heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in forming stable complexes with biological targets, make it a cornerstone for the development of novel therapeutic agents. The pyrazine ring is a key structural motif in a variety of clinically approved drugs and investigational compounds, demonstrating its broad therapeutic potential. This guide provides a comprehensive overview of the diverse pharmacological activities of pyrazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for evaluating these activities.
Anticancer Activity: Targeting Key Pathways in Oncology
Pyrazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metastasis.
Mechanism of Action: Inhibition of Kinases and Other Oncogenic Targets
A primary mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. For instance, certain pyrazine-based compounds have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. Others target receptor tyrosine kinases like EGFR and VEGFR, which are involved in tumor growth and angiogenesis.
Beyond kinase inhibition, pyrazine derivatives have been reported to induce apoptosis through the intrinsic and extrinsic pathways, modulate the activity of transcription factors, and inhibit enzymes like histone deacetylases (HDACs) involved in epigenetic regulation.
Key Pyrazine-Based Anticancer Agents
Several pyrazine-containing compounds have shown significant preclinical and clinical anticancer activity.
| Compound Class | Target | Cancer Type | Key Findings | Reference |
| Pyrazine-Sulfonamides | Carbonic Anhydrase | Various | Inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. | |
| Tetramethylpyrazine (TMP) | Multiple | Glioblastoma, Lung | Induction of apoptosis, inhibition of proliferation and invasion. | |
| Bortezomib | Proteasome | Multiple Myeloma | A dipeptidyl boronic acid containing a pyrazine ring, a potent proteasome inhibitor. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of pyrazine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete growth medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Visualization
Caption: Pyrazine derivatives targeting key cancer signaling pathways.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria.
Antitubercular Activity: The Cornerstone of Tuberculosis Treatment
Pyrazinamide, a simple derivative of pyrazine, is a first-line drug for the treatment of tuberculosis (TB). It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis.
Antibacterial and Antifungal Activity
Beyond TB, various pyrazine derivatives have shown broad-spectrum antibacterial and antifungal activity. Their mechanisms of action are diverse and can include inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.
| Compound | Activity | Mechanism | Reference |
| Quinoxalines | Antibacterial, Antifungal | DNA intercalation, inhibition of bacterial DNA gyrase. | |
| Pyrazine-carboxamides | Antibacterial | Inhibition of fatty acid synthesis. | |
| Thiazolyl-pyrazines | Antifungal | Inhibition of ergosterol biosynthesis. |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Pyrazine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes
Pyrazine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). They can also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.
Key Examples
Tetramethylpyrazine (TMP), also known as ligustrazine, isolated from the Chinese herb Ligusticum wallichii, has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit NF-κB signaling, a central pathway in the inflammatory response.
Neuroprotective Effects: A Potential for Neurological Disorders
Emerging evidence suggests that pyrazine derivatives may have therapeutic potential for neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Mechanism of Action: Antioxidant and Anti-apoptotic Effects
The neuroprotective effects of pyrazine derivatives are often attributed to their antioxidant properties, which help to mitigate oxidative stress, a key contributor to neuronal damage. They can also inhibit apoptosis in neurons and modulate neurotransmitter systems.
Tetramethylpyrazine has been shown to protect neurons from ischemic injury by reducing oxidative stress and inflammation. It can also cross the blood-brain barrier, a critical property for a neuroprotective agent.
Conclusion and Future Perspectives
The pyrazine scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, inflammation, and neurology. Future research will likely focus on the synthesis of novel pyrazine derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.
References
- Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Furlán, R., & Tettamanzi, D. (2010). Pyrazines as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 10(4), 325-341. [Link]
- Zhu, W., et al. (2018). Discovery of novel pyrazine derivatives as potent inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.
- Di Fiore, A., De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1887-1892.
- Wang, Y., et al. (2016). Tetramethylpyrazine inhibits the proliferation and invasion of human glioblastoma cells by suppressing the PI3K/AKT/mTOR signaling pathway. Molecular Medicine Reports, 14(3), 2497-2503.
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The Pyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Understated Power of a Simple Heterocycle
In the vast landscape of heterocyclic chemistry, the pyrazine ring—a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation—stands out for its remarkable versatility and profound impact on drug discovery.[1][2][3] Its unique electronic properties, including being a weaker base than pyridine and pyrimidine, and its capacity for hydrogen bonding, make it an invaluable scaffold for designing molecules that can effectively interact with biological targets.[2][4] This guide provides a comprehensive exploration of the pyrazine core, moving beyond a simple catalog of its applications to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and practical synthetic methodologies that make it a privileged structure in medicinal chemistry. We will examine its pivotal role in the development of landmark drugs for tuberculosis, cancer, and hypertension, offering field-proven insights for researchers and drug development professionals.
The Pyrazine Nucleus: Physicochemical Properties and Medicinal Significance
The pyrazine molecule's symmetry results in a zero dipole moment, while the electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack and renders the adjacent carbon atoms susceptible to nucleophilic substitution.[2][5] These characteristics are fundamental to its role as a versatile pharmaceutical intermediate.[6] The nitrogen atoms can act as hydrogen bond acceptors, a critical feature for binding to enzyme active sites and receptors.[4][7] This inherent reactivity and structural adaptability have allowed medicinal chemists to synthesize a vast library of derivatives with a wide spectrum of pharmacological activities, including anti-tubercular, anti-cancer, anti-inflammatory, diuretic, and antiviral properties.[8][9][10][11]
The following table summarizes some of the key marketed drugs that feature the pyrazine scaffold, illustrating its broad therapeutic impact.
| Drug Name | Structure | Therapeutic Class | Core Mechanism of Action |
| Pyrazinamide | Anti-tubercular | Prodrug converted to pyrazinoic acid, disrupting membrane potential and inhibiting trans-translation in M. tuberculosis.[12][13] | |
| Amiloride | Diuretic (Potassium-sparing) | Blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney.[8][14] | |
| Acipimox | Hypolipidemic Agent | Inhibits lipolysis in adipose tissue, reducing circulating free fatty acids.[8] | |
| Gilteritinib | Anti-cancer (Kinase Inhibitor) | Inhibitor of FLT3 and AXL receptor tyrosine kinases.[15] | |
| Favipiravir | Antiviral | Selectively inhibits RNA-dependent RNA polymerase in viruses.[16][17] |
The Anti-Tubercular Champion: The Enduring Legacy of Pyrazinamide
Tuberculosis (TB) remains a formidable global health challenge, and Pyrazinamide (PZA) is a critical first-line drug renowned for its unique ability to shorten the duration of therapy.[12][18][19] Its importance lies in its sterilizing activity against semi-dormant, non-replicating mycobacteria residing in the acidic environments of macrophages, a population of persisters that other antibiotics struggle to eliminate.[13][18]
2.1. Causality of Mechanism: A Prodrug's Deceptive Simplicity
The genius of PZA is its nature as a prodrug. It is inactive at neutral pH and requires conversion to its active form, pyrazinoic acid (POA), within the mycobacterium.[19][20] This bioactivation is a self-validating system; only bacteria possessing the necessary enzyme are susceptible.
-
Uptake & Activation: PZA passively diffuses into Mycobacterium tuberculosis.
-
Enzymatic Conversion: Inside the bacterium, the pyrazinamidase enzyme (encoded by the pncA gene) hydrolyzes PZA into POA.[13][21]
-
Acidic Trapping: In the acidic intracellular environment, POA is protonated (POAH) and cannot easily diffuse back out of the cell, leading to its accumulation.
-
Multi-Target Action: The accumulated POA disrupts multiple vital functions, including membrane potential, energy production, and trans-translation, a rescue system for stalled ribosomes.[12][13] Recent evidence also points to POA inducing the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A.[19][20]
The diagram below illustrates this activation and mechanism pathway.
Caption: Mechanism of Pyrazinamide (PZA) activation and action in M. tuberculosis.
2.2. Structure-Activity Relationship (SAR) Insights
Understanding the SAR of the pyrazine scaffold is crucial for developing next-generation anti-TB agents that can overcome PZA resistance. Studies on POA analogs have yielded critical insights.[18][20]
| Modification Site | Observation | Implication for Drug Design |
| Pyrazine Ring | Replacing the pyrazine core with bioisosteres (e.g., pyridine, pyrimidine) did not enhance, and often reduced, antimicrobial activity.[18] | The 1,4-nitrogen arrangement of the pyrazine ring is likely essential for enzyme recognition, transport, or target interaction. |
| Carboxylic Acid | Replacing the carboxylic acid group with other bioisosteres also failed to improve potency significantly.[19][20] | The carboxylate is critical for the "acid-trapping" mechanism and interaction with the molecular target(s). |
| Ring Substitutions | Adding alkylamino groups at the 3 and 5 positions of the POA ring resulted in analogs that were 5 to 10-fold more potent than POA itself.[19][20] | These positions are amenable to modification to enhance potency, potentially by improving target binding or cell permeability. |
This SAR data suggests that future drug design efforts should focus on substitutions on the pyrazine ring rather than altering the core scaffold or the essential carboxylic acid moiety.[18][19]
Pyrazines in Oncology: Targeting Cellular Signaling
The pyrazine scaffold is a prominent feature in many modern anti-cancer agents, particularly small molecule kinase inhibitors.[1][3] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis; their dysregulation is a hallmark of cancer.[15] Pyrazine derivatives have proven highly effective at targeting the ATP-binding pocket of these enzymes.[15]
3.1. Mechanism of Kinase Inhibition
Pyrazine-based inhibitors are typically ATP-competitive. They mimic the adenine portion of ATP, occupying the binding site and preventing the enzyme from phosphorylating its downstream substrates. The pyrazine core often serves as a key hydrogen-bonding anchor within the hinge region of the kinase domain.[15] The versatility of the scaffold allows for substitutions at various positions, enabling chemists to fine-tune selectivity and potency against specific kinases. For example, some derivatives act as covalent inhibitors, forming an irreversible bond with a key cysteine residue in the active site, leading to prolonged target inhibition.[15]
3.2. Efficacy Across Diverse Cancer Types
The breadth of anti-cancer activity for pyrazine derivatives is extensive. Numerous studies have demonstrated their potent inhibitory effects on a wide range of human cancer cell lines.
| Pyrazine Derivative Type | Target Cell Line | IC₅₀ (μM) | Reference |
| Chalcone-Pyrazine Hybrid | A549 (Lung), Colo-205 (Colon) | 0.13, 0.19 | [8] |
| Indolizinoquinoxalin-5,12-dione | HCT116 (Colon) | 1.61 | [8] |
| Ligustrazine-Flavonoid Hybrid | HT-29 (Colon) | 10.67 | [8] |
| Piperlongumine-Ligustrazine Hybrid | HCT116 (Colon) | 3.19 | [2] |
This data underscores the scaffold's adaptability. By hybridizing the pyrazine core with other pharmacophores like chalcones or natural products, researchers have created compounds with potent and selective anti-proliferative effects.[2][8]
3.3. Experimental Protocol: MTT Assay for Cytotoxicity Screening
To evaluate the anti-cancer potential of newly synthesized pyrazine derivatives, a robust and reproducible protocol is essential. The MTT assay is a standard colorimetric method for assessing cell viability.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test pyrazine compound against a human cancer cell line (e.g., A549).
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture A549 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test pyrazine derivative in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Pyrazines as Diuretics: Regulating Ion Transport
Pyrazine-based compounds, most notably Amiloride, are classified as potassium-sparing diuretics.[8] They play a crucial role in managing hypertension and edema, often in combination with other diuretics that would otherwise cause significant potassium loss (hypokalemia).[22]
4.1. Mechanism: Precise Blockade of the Epithelial Sodium Channel (ENaC)
The primary site of action for pyrazine diuretics is the late distal tubule and collecting duct of the nephron.[14] Here, they directly block the epithelial sodium channel (ENaC) on the apical membrane of the principal cells.[14]
Causality of Action:
-
Sodium Reabsorption Inhibition: By blocking ENaC, Amiloride prevents the reabsorption of sodium (Na⁺) from the tubular fluid back into the blood.[14][22]
-
Increased Water Excretion: Since water follows sodium osmotically, inhibiting sodium reabsorption leads to increased water being retained in the urine, promoting diuresis.[22]
-
Potassium Sparing: The reabsorption of sodium through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium (K⁺) into the urine. By blocking ENaC, this negative potential is reduced, thereby decreasing the driving force for potassium excretion and "sparing" it from being lost.[14][22]
The following diagram outlines this renal mechanism.
Caption: Mechanism of pyrazine diuretics (e.g., Amiloride) in the kidney.
Synthesis of Pyrazine Scaffolds: A Workflow for Medicinal Chemists
The ability to efficiently synthesize substituted pyrazines is fundamental to exploring their therapeutic potential. While numerous methods exist, a common and reliable approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[10][11]
The workflow below provides a generalized, self-validating pathway for synthesizing pyrazine derivatives, ensuring purity and characterization at each critical step.
Caption: A generalized workflow for the synthesis and validation of pyrazine derivatives.
Conclusion
The pyrazine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its presence in drugs ranging from the life-saving anti-tubercular agent Pyrazinamide to modern kinase inhibitors and essential diuretics highlights its privileged status in the pharmacopeia.[5][9] The scaffold's value lies not only in its inherent physicochemical properties but also in its synthetic tractability, which allows for extensive derivatization and optimization. For medicinal chemists and drug development professionals, a deep understanding of the mechanisms, SAR, and synthetic strategies associated with pyrazines is not merely academic—it is a critical tool for designing the next generation of innovative and effective therapeutics.
References
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- Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Unknown Author. The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
- Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed Central.
- Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate.
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers.
- Miniyar, P. B., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.
- Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
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- Unknown Author. (2024). What is Pyrazinamide used for?. Patsnap Synapse.
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- Geng, R., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
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- Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals.
- Unknown Author. (pyrazinamide) dosing, indications, interactions, adverse effects, and more. Medscape.
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An In-Depth Technical Guide to 3-Chloropyrazine-2,6-diamine and Related Halogenated Aminopyrazines in Drug Discovery
Introduction
The pyrazine ring system is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Its two nitrogen atoms, arranged in a 1,4-para orientation, provide ideal vectors for hydrogen bonding and act as bioisosteric replacements for other aromatic systems, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic introduction of substituents, particularly halogens and amino groups, onto this core structure is a cornerstone of modern drug design. These functional groups modulate the electronic landscape, lipophilicity, and metabolic stability of the molecule, enabling precise tuning of its interaction with biological targets.
This technical guide offers a comprehensive exploration of this compound and its closely related structural analogs. While specific literature on this compound is limited, it represents a key substitution pattern found in a broader class of halogenated aminopyrazines that have demonstrated significant therapeutic potential. We will delve into the synthesis, physicochemical properties, and critical applications of these compounds, with a particular focus on their roles as epithelial sodium channel (ENaC) blockers, kinase inhibitors, and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in their therapeutic programs.
Section 1: Physicochemical Properties and Structural Analysis
The core of the compounds under review is the pyrazine ring, a six-membered aromatic heterocycle. The introduction of two amino groups at the 2 and 6 positions and a chlorine atom at the 3 position creates a unique electronic and steric profile. The amino groups are electron-donating through resonance, increasing the electron density of the ring and influencing its reactivity in electrophilic substitution, although the ring is inherently electron-deficient. The chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance; its primary role is often to serve as a key interaction point with a target protein or as a leaving group in nucleophilic aromatic substitution (SNAr) reactions for further derivatization.
Table 1: Computed Physicochemical Properties of 3-Chloropyridine-2,6-diamine (a structural analog)
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Section 2: Synthesis Strategies and Methodologies
The synthesis of functionalized pyrazines is a mature field, with numerous established routes. For halogenated diaminopyrazines, the most common and versatile approaches involve the sequential functionalization of readily available dichloropyrazine precursors.
Rationale for Synthetic Choices
The selection of a synthetic route is dictated by the availability of starting materials, desired substitution pattern, and scalability. The use of 2,6-dichloropyrazine is highly prevalent because it allows for regioselective substitution. The two chlorine atoms have different reactivities, and reaction conditions can be tuned to achieve mono- or di-substitution, providing a powerful platform for building molecular diversity.[3] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for their high functional group tolerance and broad substrate scope, often providing higher yields and milder conditions compared to traditional SNAr.[4]
Experimental Protocol 1: Synthesis of N-Substituted 6-Chloropyrazin-2-amine via SNAr
This protocol describes a general method for the mono-amination of a dichloropyrazine, a critical first step in creating asymmetrically substituted derivatives.
Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropyrazine (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.
-
Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: Palladium-Catalyzed Diamination of 2,6-Dichloropyrazine
This protocol outlines a Buchwald-Hartwig-type cross-coupling for the synthesis of a 2,6-diaminopyrazine derivative. This method is particularly useful when the amine is weakly nucleophilic.
Methodology:
-
Setup: In a flame-dried Schlenk flask under argon, combine 2,6-dichloropyrazine (1.0 eq.), the desired amine (2.2-2.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), and a suitable phosphine ligand like DavePhos or Ph-JosiPhos (0.04-0.10 eq.).[4]
-
Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.5-3.0 eq.), and an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 2,6-diaminopyrazine product.[4]
Section 3: Key Applications in Drug Discovery
The halogenated aminopyrazine scaffold is a versatile pharmacophore that has been successfully employed to target a range of diseases.
Epithelial Sodium Channel (ENaC) Blockers
The most prominent application of this chemical class is in the development of ENaC blockers. ENaC is a crucial ion channel in the apical membrane of epithelial cells in the airways, kidneys, and colon. In the lungs, ENaC activity regulates the volume of the airway surface liquid (ASL), which is critical for mucociliary clearance. In diseases like cystic fibrosis (CF), hyperactive ENaC leads to ASL depletion, mucus dehydration, and impaired clearance, resulting in chronic infection and inflammation.[5]
The diuretic drug Amiloride, which features a 3,5-diamino-6-chloropyrazine-2-carbonyl core, is a known ENaC blocker. However, its therapeutic utility as an inhaled treatment for CF is limited by low potency and a short duration of action.[5] This has driven the development of novel analogs with improved pharmacological properties. Compounds such as N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine (Compound 552-02) have shown significantly higher potency and a much slower off-rate from the channel, leading to a more durable therapeutic effect in preclinical models.[5]
Kinase Inhibitors
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazine scaffold has been effectively utilized to design potent and selective kinase inhibitors.
-
Casein Kinase 2 (CK2) Inhibitors: CK2 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival. 2,6-disubstituted pyrazines have been identified as potent CK2 inhibitors. Structure-activity relationship (SAR) studies revealed that derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possess strong inhibitory activities.[6][7]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Pyrazine-pyridine biheteroaryls have been developed as potent VEGFR-2 inhibitors. Compounds like 4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol have demonstrated high selectivity and in vivo antitumor activity.[8]
Table 2: Biological Activity of Representative Pyrazine Derivatives
| Compound Class | Target | Key Structural Features | Potency | Source |
| 2,6-Disubstituted Pyrazines | CK2 | (Pyrrol-3-yl)acetic acid and substituted aniline | IC₅₀ in nM range | [6][7] |
| Pyrazine-Pyridine Biheteroaryls | VEGFR-2 | 3-chloro-phenylamino at pyrazine-6; amino-alcohol at pyridine-3 | IC₅₀ in nM range | [8] |
| 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis | 4-methylbenzylamino at pyrazine-3 | MIC = 6 µM | [9][10] |
Antimicrobial Agents
The pyrazine core is present in the first-line anti-tuberculosis drug Pyrazinamide. Building on this, novel pyrazine derivatives continue to be explored as antimicrobial agents. Aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines has yielded a series of compounds with significant activity against Mycobacterium tuberculosis H37Rv.[9][10] Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed a minimum inhibitory concentration (MIC) of 6 µM and low cytotoxicity, making it a promising lead for further development.[9] Molecular docking studies suggest these compounds may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis.[10]
Section 4: Structure-Activity Relationship (SAR) Insights
The collective research into halogenated aminopyrazines provides clear insights into the relationship between their structure and biological function. A general pharmacophore can be proposed that highlights key interaction points.
-
For ENaC Blockade: The 2,6-diamino groups are crucial. They are thought to form key hydrogen bonds within the channel pore. The 6-chloro group significantly enhances potency compared to an unsubstituted analog. Further substitution at the 2-position with a carboxamide group, as in amiloride, provides another vector for derivatization to improve pharmacokinetics.[5]
-
For Kinase Inhibition: The 2-amino group often remains small, while the 6-position is typically substituted with a larger, often aromatic, group (e.g., a substituted aniline). This larger group projects into a more variable pocket of the kinase active site, providing a primary means of achieving potency and selectivity against different kinases.[8]
-
For Antimicrobial Activity: The strategy involves replacing the 3-chloro group via SNAr with various substituted amines. For anti-TB activity, benzylamino groups at this position have proven effective, with substitutions on the benzyl ring (e.g., 4-methyl) further optimizing activity.[9][10]
Conclusion
This compound, as a representative of the halogenated aminopyrazine class, embodies a molecular framework of significant value to medicinal chemistry. These compounds are synthetically accessible and offer multiple points for chemical modification, allowing for the systematic optimization of biological activity. Their demonstrated success in producing potent modulators of ion channels, kinases, and microbial targets underscores their versatility and therapeutic potential. As drug discovery continues to evolve, the strategic application of computational chemistry and novel synthetic methodologies to this privileged scaffold will undoubtedly unlock new and more effective therapeutic agents for a wide range of human diseases.
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Chloropyrazines: From Serendipitous Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in numerous biologically active compounds.[1][2] The introduction of a chlorine atom onto the pyrazine ring, creating chloropyrazines, dramatically enhances its synthetic versatility, transforming it into a crucial intermediate for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4][5] This guide delves into the history of chloropyrazine compounds, from their initial synthesis to the evolution of sophisticated manufacturing methods. We will explore the key chemical principles that govern their reactivity and provide detailed protocols for their synthesis and functionalization, offering insights into the causal factors behind experimental design.
The Dawn of Pyrazine Chemistry: A Serendipitous Beginning
The history of pyrazine synthesis dates back to 1844, when Laurent first reported the synthesis of what was later confirmed to be 2,3,5,6-tetraphenylpyrazine, which he named "amarone".[6] However, the simpler, parent pyrazine molecule, a colorless, water-soluble solid, was seldom prepared in its early days.[7] The initial focus was on more complex derivatives.
The late 19th century saw the emergence of foundational synthetic methods that paved the way for the broader exploration of pyrazine chemistry. The Staedel–Rugheimer pyrazine synthesis, established in 1876, involved the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[8] Shortly after, in 1879, the Gutknecht pyrazine synthesis offered a variation on this self-condensation theme, differing in the method of α-ketoamine synthesis.[8] These early methods, while not directly producing chloropyrazines, were instrumental in establishing the fundamental chemistry of the pyrazine ring.
The Advent of Chloropyrazines: Unlocking Synthetic Potential
The direct chlorination of the pyrazine ring proved to be a significant challenge. Early attempts to react chlorine with solid or molten pyrazine at room temperature resulted primarily in decomposition and the formation of carbonaceous materials, with no successful chlorination.[9] This highlighted the destructive nature of chlorine on the pyrazine ring under these conditions.
A breakthrough came with the development of a vapor-phase chlorination process. It was discovered that monochloropyrazine could be produced in good yields by reacting pyrazine and chlorine in the vapor phase at temperatures between 150 and 600 °C.[9] This discovery was surprising, as the chlorination of other aromatic heterocycles like pyridine typically yielded a mixture of mono-, di-, and tri-halogenated products. The selective formation of mono-chloropyrazine was an unexpected and highly valuable outcome.[9]
A U.S. patent filed in 1944 described this vapor-phase chlorination in detail, noting that the reaction could be performed with or without a catalyst. In the absence of a catalyst, temperatures of 450 to 600 °C were required. With a chlorination catalyst, the reaction could proceed at lower temperatures, in the range of 150 to 450 °C.[9] This process laid the groundwork for the industrial production of 2-chloropyrazine, a key building block for further chemical synthesis.
Another pivotal development was the synthesis of chloropyrazines from hydroxypyrazines, which in turn could be prepared from aminopyrazines. This multi-step approach provided a reliable route to various chloropyrazine derivatives.
Key Synthetic Methodologies: A Summary
| Method | Description | Advantages | Disadvantages |
| Vapor-Phase Chlorination | Direct reaction of pyrazine and chlorine gas at high temperatures (150-600 °C).[9] | High yield of monochloropyrazine.[9] | Requires specialized high-temperature equipment. |
| From Aminopyrazines | Diazotization of an aminopyrazine followed by a Sandmeyer-type reaction. | Good for introducing chlorine at specific positions. | Involves the use of potentially hazardous reagents. |
| From Hydroxypyrazines | Reaction of a hydroxypyrazine with a chlorinating agent like phosphorus oxychloride (POCl₃). | A common and effective laboratory-scale method. | May require harsh reaction conditions. |
The Reactivity of Chloropyrazines: A Gateway to Molecular Diversity
The true value of chloropyrazines lies in the reactivity of the carbon-chlorine bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atoms electron-deficient.[1] This electronic property, combined with the presence of a good leaving group (the chlorine atom), makes chloropyrazines highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11] This reactivity is the cornerstone of their utility in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr mechanism is the most important reaction pathway for functionalizing chloropyrazines.[11] It proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[12] In the second step, the chlorine atom is eliminated, restoring the aromaticity of the pyrazine ring.[12]
The presence of the two ring nitrogen atoms significantly enhances the reactivity of chloropyrazines towards nucleophiles compared to other chloroarenes.[10] This allows for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to be readily introduced onto the pyrazine ring.
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine
This protocol describes a classic SNAr reaction, a crucial step in the synthesis of many pharmaceutical intermediates.[13]
-
Reaction Setup: In a high-pressure autoclave, combine 2-chloropyrazine and a suitable inert solvent such as anhydrous ethanol.
-
Ammonia Addition: Introduce anhydrous ammonia into the autoclave. The reaction is typically carried out with an excess of ammonia.
-
Heating: Heat the sealed autoclave to a temperature between 150-200 °C for several hours. The elevated temperature is necessary to drive the reaction to completion.[13]
-
Work-up: After cooling the reactor, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield 2-aminopyrazine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ammonia and ethanol is critical to prevent unwanted side reactions, such as the hydrolysis of 2-chloropyrazine to 2-hydroxypyrazine.
-
Elevated Temperature and Pressure: The C-Cl bond in 2-chloropyrazine is relatively strong, and the pyrazine ring's aromaticity needs to be overcome. High temperature provides the necessary activation energy, while the sealed autoclave contains the volatile ammonia and allows the pressure to build, increasing the reaction rate.
Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity
In addition to SNAr, chloropyrazines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.[14][15] These reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[16] Common cross-coupling reactions involving chloropyrazines include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.[17]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.[17]
These reactions have greatly expanded the synthetic toolbox for medicinal chemists, enabling the construction of complex molecules with diverse functionalities.[18]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine with a Phenylboronic Acid
This protocol provides a general procedure for the synthesis of 2-phenylpyrazine.
-
Reaction Setup: To a reaction flask, add 2-chloropyrazine, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base such as sodium carbonate or potassium phosphate.
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture, typically to 80-100 °C, for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is unique in its ability to cycle between different oxidation states (Pd(0) and Pd(II)), which is the basis for the catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, and reductive elimination).
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Inert Atmosphere: The Pd(0) species is sensitive to oxidation by air, which would render it inactive.
Applications of Chloropyrazine Derivatives: From Medicine to Materials
The synthetic accessibility and versatile reactivity of chloropyrazines have led to their incorporation into a wide range of important molecules.
Pharmaceuticals
Chloropyrazines are key intermediates in the synthesis of numerous drugs.[3] The pyrazine ring is a common feature in many biologically active compounds, and the ability to easily functionalize the chloropyrazine core allows for the fine-tuning of a molecule's pharmacological properties.[19] For example, derivatives of 5-chloropyrazine-2-carboxylic acid are used in the development of anti-inflammatory and anti-cancer drugs.[20] Furthermore, 3-chloropyrazine-2-carboxamide is a precursor for novel pyrazinamide derivatives with potential antimicrobial activity.[21]
Agrochemicals
In the agrochemical industry, chloropyrazines serve as precursors for pesticides and fungicides.[3][4] The development of chloropyrazine-based agrochemicals aims to create low-toxicity, high-performance products with targeted action against pests and pathogens, contributing to improved crop yields and food security.[4]
Materials Science
The unique electronic and structural properties of the pyrazine ring are also being exploited in materials science.[5] Chloropyrazine derivatives are being investigated for their use in functional materials such as conductive polymers and fluorescent materials.[5] Their incorporation into these materials can enhance stability, conductivity, and luminescence.
Conclusion and Future Outlook
From their challenging initial synthesis to their current status as indispensable building blocks in modern chemistry, chloropyrazines have a rich history. The development of efficient synthetic routes and a deep understanding of their reactivity have unlocked their immense potential. As the demand for novel pharmaceuticals, advanced agrochemicals, and innovative materials continues to grow, the importance of chloropyrazine chemistry is set to increase even further. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new applications for this versatile class of compounds.
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- PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROM
- Transition metal-catalyzed functionalization of pyrazines. (2013-04-09). (URL: [Link])
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- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (URL: [Link])
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025-11-04). (URL: [Link])
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A Researcher's In-depth Guide to 2-Amino-3-chloropyrazine: Sourcing, Quality Control, and Application
For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is the cornerstone of reproducible and groundbreaking research. This guide provides a comprehensive technical overview of 2-Amino-3-chloropyrazine, a versatile heterocyclic building block, with a focus on its commercial suppliers, quality assessment, safe handling, and applications in research.
Introduction to 2-Amino-3-chloropyrazine
2-Amino-3-chloropyrazine (CAS No. 6663-73-6) is a substituted pyrazine derivative with the molecular formula C₄H₄ClN₃.[1] Its structure, featuring a pyrazine ring with an amino group at the 2-position and a chlorine atom at the 3-position, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2][3] This compound is a solid, typically appearing as a white to light yellow or dark green powder or crystal, with a melting point range of 164-170 °C.[3] Its unique electronic and steric properties allow for diverse chemical transformations, rendering it a key component in the development of novel pharmaceuticals and agrochemicals.[2][3]
Commercial Suppliers and Considerations for Procurement
The selection of a reliable supplier is a critical first step in any research project. For 2-Amino-3-chloropyrazine, several reputable chemical suppliers offer various grades and quantities suitable for research and development.
Below is a comparative table of prominent suppliers:
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 720364 | 97% | 1g, 5g, 25g |
| TCI America | A2790 | >98% (GC) | 1g, 5g, 25g |
| Arctom Scientific | AG-AG003GDG | Inquire | Custom |
| Chem-Impex | 06373 | ≥ 98% (GC) | 1g, 5g, 10g, 25g |
| Santa Cruz Biotechnology | sc-239005 | Inquire | 1g, 5g |
Expert Insight: When selecting a supplier, it is crucial to look beyond the price. Consider the supplier's reputation for quality control, the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR, HPLC, and mass spectrometry data), and their customer and technical support. For initial small-scale experiments, a supplier offering smaller pack sizes may be more economical. For later-stage development, suppliers with capabilities for bulk synthesis and custom specifications become more important.
The following diagram illustrates a recommended workflow for supplier evaluation and procurement:
Caption: Workflow for selecting a commercial supplier of 2-Amino-3-chloropyrazine.
Quality Control and Analytical Verification
Upon receiving a shipment of 2-Amino-3-chloropyrazine, it is imperative to perform in-house quality control to verify its identity and purity, even when a supplier's Certificate of Analysis is provided.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The expected ¹H NMR spectrum of 2-amino-3-chloropyrazine in CDCl₃ shows characteristic peaks for the pyrazine ring protons and the amino protons.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (129.55 g/mol ).[1]
-
Melting Point Analysis: The melting point should be within a narrow range and consistent with the literature values (164-170 °C) for a pure sample.[3]
Step-by-Step Protocol for Purity Assessment by HPLC:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh a small amount of the 2-Amino-3-chloropyrazine and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare a sample solution of the received material at the same concentration as the standard.
-
HPLC Analysis: Inject the standard and sample solutions into the HPLC system equipped with a suitable C18 column and a UV detector.
-
Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the standard. Calculate the purity of the sample by integrating the peak areas.
Safe Handling and Storage
2-Amino-3-chloropyrazine is classified as a hazardous substance and requires careful handling to avoid exposure.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5][6]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6]
The following diagram outlines the essential safety measures for handling 2-Amino-3-chloropyrazine:
Caption: Key safety precautions for handling 2-Amino-3-chloropyrazine.
Storage: Store 2-Amino-3-chloropyrazine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Applications in Research and Drug Development
2-Amino-3-chloropyrazine is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[2][3]
Pharmaceutical Applications:
-
Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors used in cancer therapy. 2-Amino-3-chloropyrazine can serve as a starting material for the synthesis of compounds targeting various kinases.
-
Antimicrobial Agents: Derivatives of 2-Amino-3-chloropyrazine have been investigated for their potential as antimicrobial and antitubercular agents.[3]
Agrochemical Applications:
-
Herbicides and Fungicides: The pyrazine ring is also present in some herbicides and fungicides. The reactivity of the chloro and amino groups on 2-Amino-3-chloropyrazine allows for the synthesis of a variety of agrochemical candidates.[3]
Example Experimental Workflow: Synthesis of a Disubstituted Pyrazine Derivative
This workflow illustrates a typical synthetic application of 2-Amino-3-chloropyrazine.
Caption: A representative experimental workflow utilizing 2-Amino-3-chloropyrazine.
Detailed Protocol for Suzuki Coupling:
-
To a solution of 2-Amino-3-chloropyrazine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a reaction flask, add the desired boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired disubstituted pyrazine derivative.
-
Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.
Conclusion
2-Amino-3-chloropyrazine is a valuable and versatile reagent for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, reliable sourcing, stringent quality control, and safe handling are paramount for successful and reproducible research outcomes. This guide provides a foundational framework for scientists to confidently incorporate this important building block into their synthetic endeavors.
References
- Google Patents. (2018). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- LookChem. (n.d.). Cas 6663-73-6, 2-AMINO-3-CHLOROPYRAZINE.
- Google Patents. (1946). US2396067A - Preparation of 2-aminopyrazine.
- Pipzine Chemicals. (n.d.). 2-Amino-5-chloropyrazine Manufacturer & Supplier China.
- CP Lab Safety. (n.d.). 2-Amino-5-chloropyrazine, 5g, Each.
- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- PubChem. (n.d.). 2-Amino-3-chloropyrazine.
Sources
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- 6. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes & Protocols for High-Yield Synthesis of 3-Chloropyrazine-2,6-diamine
Abstract
This technical guide provides a comprehensive overview of a validated, high-yield synthetic methodology for 3-Chloropyrazine-2,6-diamine, a critical building block in contemporary drug discovery. Pyrazine derivatives are integral to numerous clinically significant pharmaceuticals, acting as scaffolds in anticancer, antiviral, and diuretic agents.[1][2][3] The precise introduction of functional groups onto the pyrazine core is paramount for modulating pharmacological activity. This document details a robust, two-step synthetic pathway commencing from commercially available 2,6-dichloropyrazine. The protocol emphasizes experimental causality, process control, and validation to ensure reproducibility and high yields. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.
Introduction and Strategic Overview
This compound is a key intermediate whose structural features—an electron-rich diaminopyrazine core selectively halogenated at the C3 position—offer a versatile platform for further chemical elaboration. The primary synthetic challenge lies in achieving regioselective chlorination of the electron-rich 2,6-diaminopyrazine precursor without inducing polychlorination or other side reactions.
The strategy detailed herein follows a logical and efficient two-step sequence:
-
Step 1: Diamination of 2,6-Dichloropyrazine. A nucleophilic aromatic substitution (SNAr) reaction to replace both chlorine atoms with amino groups, yielding the key intermediate, 2,6-diaminopyrazine.
-
Step 2: Regioselective Electrophilic Chlorination. Introduction of a single chlorine atom at the C3 position of 2,6-diaminopyrazine using a mild chlorinating agent.
This approach is favored due to the high-yields achievable in the amination step and the ability to control the subsequent selective halogenation through careful selection of reagents and reaction conditions.
Logical Synthesis Workflow
The overall synthetic pathway is visualized below. This workflow is designed for efficiency and scalability, starting from a common precursor and proceeding to the target molecule.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols and Mechanistic Insights
PART A: Synthesis of 2,6-Diaminopyrazine (Intermediate)
The conversion of 2,6-dichloropyrazine to 2,6-diaminopyrazine is a cornerstone of this synthesis. While palladium-catalyzed methods exist for C-N bond formation, a more direct and scalable approach involves high-temperature nucleophilic aromatic substitution with ammonia.[4][5][6]
Mechanism and Rationale: The two chlorine atoms on the pyrazine ring are highly activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atoms. Using aqueous ammonia in a sealed pressure vessel allows the reaction to reach the necessary temperature (140-150°C) to drive the substitution to completion, overcoming the activation energy for both substitutions. The excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated in situ.
Detailed Protocol:
-
Reagent Preparation:
-
Charge a high-pressure stainless-steel reactor with 2,6-dichloropyrazine (1.0 eq, e.g., 50.0 g).
-
Add concentrated aqueous ammonia (28-30%, 15-20 eq) to the reactor. Safety Note: Perform this operation in a well-ventilated fume hood as ammonia is corrosive and has a pungent odor.
-
-
Reaction Execution:
-
Seal the reactor securely according to the manufacturer's specifications.
-
Place the reactor in a heating mantle or oil bath and begin stirring.
-
Heat the reaction mixture to 140-150°C. The internal pressure will increase significantly; ensure the reactor is rated for the expected pressure.
-
Maintain the temperature and stirring for 12-16 hours. Reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS.
-
-
Work-up and Isolation:
-
Allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or under pressure.
-
Once cooled, carefully vent any residual pressure and open the reactor in a fume hood.
-
The product, 2,6-diaminopyrazine, typically precipitates from the reaction mixture as a solid.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual ammonia and ammonium chloride salts.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Expected Outcome: This procedure typically affords 2,6-diaminopyrazine as a light-tan to off-white solid in high yield and purity, suitable for direct use in the next step.
PART B: Synthesis of this compound (Target Molecule)
This step is the most critical part of the synthesis, requiring precise control to achieve selective mono-chlorination. The two amino groups are strongly activating ortho-, para-directing groups, making the C3 and C5 positions electronically rich and susceptible to electrophilic attack.
Mechanism and Rationale: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. Unlike harsher reagents like chlorine gas or sulfuryl chloride, NCS provides a mild source of an electrophilic chlorine atom (Cl+), minimizing the risk of over-chlorination. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of acetonitrile as a solvent is strategic; it effectively dissolves the 2,6-diaminopyrazine and NCS, facilitating a homogeneous reaction, while being relatively inert under the reaction conditions. The reaction is performed at room temperature to further enhance selectivity.
Caption: Mechanism of electrophilic chlorination of 2,6-diaminopyrazine.
Detailed Protocol:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-diaminopyrazine (1.0 eq, e.g., 20.0 g).
-
Add acetonitrile (approx. 10-15 mL per gram of starting material) to dissolve the solid completely. Stir to ensure homogeneity.
-
-
Reaction Execution:
-
In a separate beaker, weigh N-chlorosuccinimide (NCS) (1.0-1.05 eq). It is crucial to use a slight excess to ensure full conversion, but a large excess should be avoided to minimize dichlorination.
-
Add the NCS to the stirred solution of 2,6-diaminopyrazine in portions over 15-20 minutes. An exotherm may be observed; maintain the temperature near room temperature (20-25°C) with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, reduce the volume of acetonitrile by approximately half using a rotary evaporator.
-
Add deionized water to the concentrated mixture. The product will precipitate as a solid.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove succinimide and any unreacted NCS.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum at 40-50°C.
-
Data Summary and Characterization
The following table summarizes the typical reaction parameters and expected outcomes for this synthetic sequence.
| Parameter | Step 1: Diamination | Step 2: Chlorination |
| Starting Material | 2,6-Dichloropyrazine | 2,6-Diaminopyrazine |
| Key Reagent | Aqueous Ammonia (28-30%) | N-Chlorosuccinimide (NCS) |
| Stoichiometry | 15-20 eq | 1.0-1.05 eq |
| Solvent | Water (from aq. NH₃) | Acetonitrile (MeCN) |
| Temperature | 140-150°C | 20-25°C (Room Temp.) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | >90% | 85-95% |
| Product Form | Off-white to tan solid | Yellow to light brown solid |
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton environment and the presence of amino groups.
-
¹³C NMR: To confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
HPLC: To determine the purity of the final product.
Conclusion and Best Practices
The described two-step protocol provides a reliable and high-yield pathway for the synthesis of this compound. The success of this synthesis hinges on two key principles: driving the initial diamination to completion using super-stoichiometric ammonia under pressure, and exerting precise control over the subsequent electrophilic chlorination by using a mild reagent like NCS at ambient temperature. This methodology is robust, scalable, and provides a foundation for the synthesis of diverse libraries of pyrazine-based compounds for drug discovery and development.
References
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Barot, N. R., & Elvidge, J. A. (1973). Heterocyclic imines and amines. Part XVI. 2,6-Diaminopyrazine and its 1-oxide from iminodiacetonitrile. Journal of the Chemical Society, Perkin Transactions 1, 606-611. [Link]
- Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., Simpson, R. L., Garcia, F., Forbes, J. W., Swansiger, R. W., & Hoffman, D. M. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]
- Jandourek, O., et al. (2019).
- Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
- Barberis, C. (2022). Deaminative chlorination of aminoheterocycles.
- Ong, W. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]
- Satcher, J. H., & Daniels, M. A. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
- Kappe, C. O. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
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- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Application Note & Protocol: Palladium-Catalyzed Amination of Chloropyrazines
A Senior Application Scientist's Guide to Synthesizing Aminopyrazines via Buchwald-Hartwig Cross-Coupling
Introduction: The Significance of Aminopyrazines and the Challenge of C-Cl Bond Activation
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of an amino group to this ring system is a critical transformation, as aminopyrazines are key building blocks for drug candidates targeting a wide range of diseases. Historically, the synthesis of these compounds via classical methods like nucleophilic aromatic substitution (SNAr) is often limited to highly activated substrates or requires harsh reaction conditions.[1]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[2] This method offers a versatile and functional-group-tolerant pathway to aryl and heteroaryl amines. However, the application of this powerful reaction to chloro-substituted heterocycles, such as chloropyrazines, presents a significant challenge. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, making its oxidative addition to the palladium(0) center the rate-limiting and most difficult step of the catalytic cycle.[3]
This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and field-tested protocols for the successful palladium-catalyzed amination of chloropyrazines. It is designed for researchers and drug development professionals seeking to reliably synthesize these valuable compounds.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][4]
-
Oxidative Addition : The cycle begins with the oxidative addition of the chloropyrazine to a coordinatively unsaturated, electron-rich Pd(0) complex. This is the most challenging step for aryl chlorides and requires a carefully selected ligand to promote the reaction.[3]
-
Amine Coordination & Deprotonation : The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : This final step involves the formation of the C-N bond, yielding the desired aminopyrazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
A competing side reaction, particularly with less reactive substrates, is β-hydride elimination, which can lead to hydrodehalogenation (replacement of -Cl with -H).[2][6]
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination of chloropyrazines.
Optimizing the Reaction: A Guide to Catalyst, Ligand, and Base Selection
The success of the amination of chloropyrazines hinges on the judicious selection of the catalyst system and reaction conditions. There is no single "magic formula," but intelligent screening based on established principles is key.[7]
Palladium Source: Precatalysts vs. In-Situ Generation
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6] For challenging substrates like chloropyrazines, modern palladium precatalysts are highly recommended. These are air-stable Pd(II) complexes that reliably generate the active monoligated Pd(0) catalyst upon activation by the base.[7][8]
Ligand Selection: The Key to Activating C-Cl Bonds
The ligand is the most critical component for activating C-Cl bonds. The ideal ligand is both bulky and electron-rich, which promotes the formation of the reactive, low-coordinate Pd(0) species and facilitates the difficult oxidative addition step.[9] Over the years, several generations of ligands have been developed. For chloropyrazines, sterically hindered biarylphosphine ligands are the state-of-the-art.
| Ligand | Structure Type | Key Advantages & Applications | Citation |
| XPhos | Biarylphosphine | Highly active for C-Cl bond activation. A general, robust ligand for a wide range of amines. | [10] |
| RuPhos | Biarylphosphine | Excellent for sterically hindered aryl chlorides and a variety of primary and secondary amines. | [11] |
| BrettPhos | Biarylphosphine | Particularly effective for coupling primary aliphatic amines and ammonia surrogates. | [12] |
| cataCXium® P | Indolylphosphine | Shows high catalyst productivity (TON) for amination of chloroarenes, even at lower temperatures. | [13] |
Base and Solvent Selection
The choice of base is crucial. It must be strong enough to deprotonate the amine-palladium complex but not so reactive that it causes unwanted side reactions with functional groups on the substrates.
-
Sodium tert-butoxide (NaOt-Bu) : A common, strong, and effective base. Purity is critical, as impurities can hinder the reaction.[3]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) : A strong, non-nucleophilic base useful for substrates with base-sensitive functional groups.[12][14]
-
Potassium Phosphate (K₃PO₄) / Carbonate (K₂CO₃, Cs₂CO₃) : Weaker bases that can be effective, especially for more activated chloropyrazines or when milder conditions are required.
Anhydrous, aprotic solvents like toluene , dioxane , or THF are standard. It is imperative to ensure all reagents and solvents are scrupulously dry, as water can deactivate the catalyst and promote hydrodehalogenation.[3][6]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the amination of a generic chloropyrazine with a primary amine.
General Considerations & Equipment
-
Inert Atmosphere : All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[6][14]
-
Reagent Purity : Use high-purity, anhydrous reagents and solvents. If necessary, distill solvents and dry solid reagents before use.[15]
-
Equipment : Oven-dried glassware (Schlenk tube or reaction vial with a screw cap and PTFE septum), magnetic stir plate with heating, and appropriate syringes and needles.
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for palladium-catalyzed amination.
Step-by-Step Procedure
This is a general procedure and may require optimization for specific substrates.
-
Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrazine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 equiv.), the ligand (e.g., XPhos, 0.012-0.06 equiv., if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Liquids : Through the septum, add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M) followed by the amine (1.2 equiv.).
-
Reaction : Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C) for 16-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure aminopyrazine product.[11]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is crucial for success.[6]
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low to No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure reagents (base, solvent, starting materials).3. Insufficient temperature or reaction time.4. Inappropriate ligand/catalyst choice for the substrate. | 1. Ensure a strictly inert and anhydrous setup. Degas the solvent thoroughly.2. Use fresh, high-purity reagents. Consider a new bottle of base.3. Increase the temperature in 10-20 °C increments or extend the reaction time.4. Screen a different class of bulky, electron-rich ligands (e.g., switch from XPhos to RuPhos). | [3][6] |
| Significant Hydrodehalogenation | 1. Presence of trace water.2. Base is impure or contains hydroxides.3. Reductive elimination is slow compared to competing pathways. | 1. Use scrupulously dried reagents and solvents.2. Use a high-purity base (e.g., sublimed NaOt-Bu).3. Try a different ligand that may accelerate reductive elimination. A slightly lower temperature may also help. | [3] |
| Poor Regioselectivity (on di-chloropyrazines) | 1. Similar electronic activation at multiple positions. | 1. Regioselectivity is often dictated by the electronics of the pyrazine ring; the 2-position is generally more activated.[3] 2. Steric hindrance can be exploited. A bulky amine may favor the less sterically hindered chlorine position. 3. Lowering the reaction temperature can sometimes improve selectivity. | [3] |
Conclusion
The palladium-catalyzed amination of chloropyrazines is a formidable yet essential tool for modern medicinal chemistry. Success relies on a solid understanding of the reaction mechanism and the critical role of each component. By employing air-stable, highly active palladium precatalysts with sterically hindered, electron-rich biarylphosphine ligands, and by maintaining strictly anhydrous and inert reaction conditions, researchers can overcome the inherent challenge of C-Cl bond activation. The protocols and troubleshooting guides provided herein offer a robust framework for the efficient and reliable synthesis of valuable aminopyrazine building blocks.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
- Organ, M. G. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
- Beller, M. et al. (2025). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate.
- ResearchGate. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
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Protocol for the preparation of 3-Chloropyrazine-2,6-diamine derivatives
Application Note & Protocol
Strategic Synthesis of 3-Chloropyrazine-2,6-diamine Derivatives for Drug Discovery Scaffolds
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Derivatives of pyrazine are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4][5] This application note provides a detailed protocol for the synthesis of this compound derivatives, a class of compounds with significant potential as intermediates for drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust, step-by-step experimental protocol for a representative derivative, and outline the necessary characterization techniques to ensure compound integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with high-value pyrazine-based scaffolds.
Introduction: The Significance of the Aminopyrazine Core
The substituted aminopyrazine moiety is a privileged scaffold in modern drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive framework for designing enzyme inhibitors and receptor modulators.[6] Marketed drugs containing the pyrazine ring, such as the antiviral Favipiravir and the anticancer agent Bortezomib, underscore the therapeutic importance of this heterocycle.[2][7]
The specific target of this protocol, this compound and its N-substituted derivatives, serve as versatile synthetic intermediates. The differential reactivity of the substituents—a halogen for cross-coupling or further nucleophilic substitution and two amino groups for amide bond formation or further functionalization—allows for rapid library generation to explore structure-activity relationships (SAR).[8][9]
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The synthetic strategy hinges on the principle of Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of electron-withdrawing groups like chlorine, making the carbon atoms of the ring susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile (in this case, an amine) attacks the electron-deficient carbon atom bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.
The presence of multiple chlorine atoms on the pyrazine ring, as in a precursor like 2,3,6-trichloropyrazine, allows for sequential and regioselective substitution by controlling reaction conditions and the stoichiometry of the nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (S(N)Ar).
Experimental Protocol: Synthesis of 6-Amino-3-chloro-N-benzylpyrazin-2-amine
This protocol details a representative synthesis starting from 2,6-dichloropyrazine. The first amination is performed with ammonia to install the less sterically hindered amino group at the 6-position. The second, more challenging substitution at the 3-position is then achieved with a primary amine (benzylamine).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichloropyrazine | 98% | Commercially Available | Starting material. |
| Ammonia Solution | 28-30% in H₂O | ACS Reagent | Nucleophile for first substitution. |
| Benzylamine | 99% | Reagent Grade | Nucleophile for second substitution. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Anhydrous | Non-nucleophilic base. |
| 1,4-Dioxane | Anhydrous | ACS Reagent | Reaction solvent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | - | For extraction and chromatography. |
| Hexanes | HPLC Grade | - | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous workup. |
| Brine (Saturated NaCl) | - | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure
Step 1: Synthesis of 2-amino-6-chloropyrazine (Intermediate 1)
-
To a sealed pressure vessel, add 2,6-dichloropyrazine (1.0 eq).
-
Add aqueous ammonia solution (10.0 eq) and 1,4-dioxane as a co-solvent (to a concentration of ~0.5 M).
-
Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Causality Note: The use of a sealed vessel and elevated temperature is necessary to build sufficient pressure to drive the reaction with the volatile ammonia nucleophile. Dioxane is used to improve the solubility of the organic starting material in the aqueous ammonia.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, carefully vent the vessel.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
Step 2: Synthesis of 6-Amino-3-chloro-N-benzylpyrazin-2-amine (Final Product)
-
To a round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropyrazine (Intermediate 1, 1.0 eq).
-
Dissolve the intermediate in anhydrous 1,4-dioxane.
-
Add benzylamine (1.2 eq) followed by DIPEA (2.0 eq).
-
Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile is used to ensure complete conversion of the starting material.
-
-
Heat the reaction mixture to reflux (or 110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. This reaction is typically slower than the first amination due to the increased electron density of the ring and may require 24-48 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Overall Workflow Diagram
Caption: Experimental workflow for the two-step synthesis of the target derivative.
Product Characterization
To validate the successful synthesis and purity of the final compound, a combination of analytical techniques is required. This ensures the trustworthiness of the protocol.
| Technique | Expected Results for 6-Amino-3-chloro-N-benzylpyrazin-2-amine |
| ¹H NMR | Signals corresponding to the pyrazine ring proton (~7.5-8.0 ppm), benzyl CH₂ (~4.5 ppm), phenyl protons (~7.2-7.4 ppm), and broad signals for the NH₂ and NH protons. |
| ¹³C NMR | Signals for the pyrazine ring carbons (~130-155 ppm) and benzyl carbons (~45 ppm for CH₂ and ~127-140 ppm for phenyl).[10] |
| Mass Spec (MS) | Calculation of the exact mass. Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₁ClN₄. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable. |
| HPLC | A single major peak indicating high purity (ideally >95%). |
Causality Note: Each analytical technique provides orthogonal information. NMR confirms the chemical structure and connectivity, Mass Spectrometry confirms the molecular weight and elemental composition, and HPLC provides a quantitative measure of purity. Together, they provide a comprehensive and self-validating characterization of the synthesized molecule.
Conclusion and Future Directions
This application note provides a reliable and mechanistically sound protocol for the synthesis of this compound derivatives. The described method is robust and can be adapted for the synthesis of a diverse library of analogues by simply varying the amine nucleophile in the second step. This flexibility is crucial for SAR studies in drug discovery programs targeting kinases, proteases, and other enzyme families where the aminopyrazine scaffold has shown significant promise.[9][11][12] The resulting chlorinated diamine derivatives are valuable platforms for subsequent functionalization, for example, through palladium-catalyzed cross-coupling reactions, further expanding their utility in the synthesis of complex molecular architectures.[13]
References
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- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed. [Link]
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2018). Semantic Scholar. [Link]
- Synthesis of substituted pyrazines from N-allyl malonamides. (2017).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules. [Link]
- Synthesis of substituted pyrazines from N-allyl malonamides. (2017). RSC Publishing. [Link]
- Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (2016).
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- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2024). PubMed Central. [Link]
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- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022).
- What are the applications of pyrazine deriv
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018).
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (2010). J-STAGE. [Link]
- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Semantic Scholar. [Link]
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The Synthetic Versatility of 3-Chloropyrazine-2,6-diamine: A Guide for Organic Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the pyrazine core stands out as a "privileged scaffold," a recurring motif in a multitude of biologically active molecules. Among the diverse array of pyrazine-based building blocks, 3-Chloropyrazine-2,6-diamine emerges as a particularly versatile and valuable synthon. Its unique arrangement of functional groups—a reactive chlorine atom positioned between two nucleophilic amino groups—provides a gateway to a vast chemical space, enabling the construction of complex heterocyclic systems with remarkable efficiency. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for leveraging the synthetic potential of this compound. We will delve into the causality behind experimental choices, providing not just procedural steps, but also the strategic thinking that underpins successful organic synthesis.
Core Applications and Synthetic Strategies
The strategic placement of the chloro and amino substituents on the pyrazine ring dictates the primary reactivity of this compound, making it an ideal substrate for two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution/condensation reactions.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making in organic synthesis, and this compound is an excellent substrate for these powerful transformations.[1] The electron-donating nature of the two amino groups can increase the electron density of the pyrazine ring, which may influence the oxidative addition step in the catalytic cycle.[2][3] Therefore, the careful selection of a robust catalyst system is crucial for achieving high yields and selectivity.[2]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[4] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Causality in Catalyst Selection : The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling with an electron-rich substrate like this compound. The electron-donating amino groups can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[2] To mitigate this, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups are often employed. These ligands promote the formation of a monoligated, highly reactive palladium(0) species and accelerate the rates of both oxidative addition and reductive elimination.[3]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-phenylpyrazine-2,6-diamine.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrazine core.[5] This reaction is instrumental in modifying the physicochemical properties of molecules, such as solubility and basicity, which are critical for drug development.
Rationale for Ligand and Base Selection : Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this compound hinges on the appropriate choice of ligand and base.[6] Bidentate phosphine ligands like Xantphos or BINAP are often effective in preventing catalyst deactivation by the amino groups on the substrate and the amine nucleophile.[2] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine nucleophile and promote the catalytic cycle.[6]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and morpholine.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(morpholin-4-yl)pyrazine-2,6-diamine.
Application II: Synthesis of Pteridines - A Gateway to Bioactive Heterocycles
Pteridines, which are bicyclic heteroaromatic compounds composed of fused pyrazine and pyrimidine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8] this compound is an excellent precursor for the synthesis of pteridine derivatives through condensation reactions with 1,2-dicarbonyl compounds.[9]
The Gabriel-Isay Condensation: A Classic Route to Pteridines : The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, known as the Gabriel-Isay condensation, is a fundamental and widely used method for constructing the pteridine scaffold.[9] In this reaction, the two amino groups of this compound react with the two carbonyl groups of a dicarbonyl compound, such as glyoxal or a substituted derivative, to form the pyrazine ring of the pteridine system.
Detailed Protocol: Synthesis of 6-Chloro-pteridine from this compound and Glyoxal
Materials:
-
This compound (1.0 equiv)
-
Glyoxal (40% aqueous solution) (1.1 equiv)
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.
-
Addition of Glyoxal: Slowly add the 40% aqueous solution of glyoxal to the stirred solution of the diamine at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the 6-chloropteridine.
Data Presentation
| Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 75-90 |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16-24 | 70-85 |
| Pteridine Synthesis | This compound | Glyoxal | - | - | Ethanol/H₂O | 80-90 | 2-4 | 80-95 |
Visualization of Key Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Troubleshooting and Expert Insights
-
Palladium-Catalyzed Reactions: Low or no conversion in Suzuki-Miyaura or Buchwald-Hartwig reactions can often be attributed to catalyst deactivation.[10] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The presence of oxygen can be particularly detrimental. If issues persist, screening different palladium sources, ligands, and bases is recommended.[6]
-
Pteridine Synthesis: In the condensation reaction to form pteridines, the formation of side products can occur, especially with unsymmetrical dicarbonyl compounds. Controlling the pH of the reaction medium can sometimes influence the regioselectivity of the cyclization.[11]
-
Purification: Pyrazine derivatives, particularly those with multiple amino groups, can be polar and may require more polar eluent systems for column chromatography. In some cases, reverse-phase chromatography may be a more effective purification method.
Conclusion
This compound is a powerful and versatile building block that provides access to a wide range of complex and biologically relevant molecules. Through a judicious choice of reaction conditions, particularly in palladium-catalyzed cross-coupling and condensation reactions, chemists can efficiently construct novel scaffolds for applications in drug discovery and materials science. This guide has provided a detailed overview of the key synthetic applications of this valuable synthon, complete with step-by-step protocols and insights into the underlying chemical principles. By understanding the reactivity and synthetic potential of this compound, researchers can unlock new avenues for innovation in organic synthesis.
References
- Benchchem. (2025). A Comparative Guide to the Synthetic Utility of 3-Chloro-2-pyrazinamine and 2-Amino-3-chloropyrazine.
- Korovesis, D., et al. (2020). Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor. ACS Chemical Biology, 15(11), 3106–3111.
- STAX. (n.d.). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES.
- PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- Aoyagi, Y., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 33(1), 257-272.
- OUCI. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.
- IJFMR. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives.
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- MDPI. (2021). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- ResearchGate. (2003). (PDF) Syntheses of highly functionalised pteridines.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- University of Hertfordshire Research Archive. (n.d.). Bicyclic 6-6 Systems: Pteridines.
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Application Notes & Protocols: Leveraging 3-Chloropyrazine-2,6-diamine for the Synthesis of Next-Generation Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds that can effectively mimic the purine core of ATP are of paramount importance.[3] The pyrazine ring, a six-membered diazine, has emerged as a privileged scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5] This document provides an in-depth guide for researchers and drug development professionals on the application of 3-Chloropyrazine-2,6-diamine , a versatile and strategically functionalized starting material for the synthesis of diverse kinase inhibitor libraries. We will explore the underlying principles of its reactivity, provide detailed protocols for its derivatization, and present case studies of kinase targets addressed by this chemical series.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in kinase inhibitor design stems from its unique combination of structural features, which allows for systematic exploration of a kinase's active site.
-
The Pyrazine Core (Hinge Binding): The two nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, enabling the molecule to dock into the "hinge" region of the kinase ATP pocket, a critical interaction for potent inhibition.[3][4] This mimics the binding of the adenine portion of ATP.
-
The C3-Chlorine (Vector for Diversification): The chlorine atom is an excellent leaving group, providing a reactive handle for introducing a wide variety of substituents through well-established cross-coupling reactions. This position typically points towards the solvent-exposed region of the ATP pocket, making it an ideal point for modification to enhance potency and selectivity.[6][7]
-
The C2 and C6 Amino Groups (Solubility & Secondary Interactions): The two amino groups can act as hydrogen bond donors, forming additional interactions with the kinase. They also contribute to the overall polarity and solubility of the molecule, which are important pharmacokinetic properties.
The diagram below illustrates the general binding hypothesis for a pyrazine-based inhibitor within a kinase ATP pocket.
Caption: General binding mode of a pyrazine inhibitor in the kinase ATP pocket.
Core Synthetic Methodologies for Library Development
The strategic chlorine atom on the this compound scaffold is readily displaced using modern palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse chemical libraries. The two most powerful and commonly employed methods are the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Diversification strategy for this compound.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is exceptionally robust for coupling aryl or heteroaryl boronic acids (or esters) to the pyrazine core. It is the method of choice for introducing groups that can probe deep into the hydrophobic back pocket of the kinase or interact with the solvent front.[6]
Buchwald-Hartwig Amination for C-N Bond Formation
This palladium-catalyzed reaction forms a C-N bond between the pyrazine core and a primary or secondary amine, typically a substituted aniline.[4] This is a critical transformation, as anilinopyrimidine and related anilinopyrazine structures are a common and highly successful chemotype in kinase inhibition.[6]
Application Focus: Targeting Key Kinase Families
Derivatives of this compound and structurally related scaffolds have shown potent activity against a range of therapeutically relevant kinases. Many diseases are associated with abnormal cellular responses triggered by protein kinase-mediated events, making kinase inhibitors a major focus of medicinal chemistry.[1]
| Target Kinase Family | Therapeutic Area | Rationale for Pyrazine Scaffold | Representative IC50 Values | Reference |
| FGFR (1-4) | Oncology (e.g., Urothelial Carcinoma) | The pyrazine core provides the necessary hinge-binding interactions, while substituents at the C3 position can occupy the back pocket, leading to potent pan-FGFR inhibition. | 1-10 nM | [8][9] |
| FLT3 | Hematological Malignancies (e.g., AML) | Pyrazine diamine derivatives have been specifically designed to inhibit Fms-like tyrosine kinase 3 (FLT3), a key driver in certain leukemias. | < 50 nM | [10] |
| Syk | Autoimmune & Inflammatory Diseases | Spleen Tyrosine Kinase (Syk) is a crucial mediator in immune cell signaling. Pyrazine compounds can effectively inhibit Syk activity. | < 100 nM | [1] |
| CK2 / PIM | Oncology | Dual inhibition of CK2 and PIM kinases is a potential anti-cancer strategy. 2,6-disubstituted pyrazines have been developed for this purpose. | 10-200 nM | [11] |
Detailed Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 3-Aryl-pyrazine-2,6-diamine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heating is required to overcome the activation energy of the catalytic cycle. An inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Aryl-pyrazine-2,6-diamine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 3-(Arylamino)-pyrazine-2,6-diamine derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.2 eq)
-
Palladium precatalyst (e.g., G3-XPhos Palladacycle, 0.02 eq)
-
Phosphine ligand (e.g., XPhos, 0.04 eq)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Rationale: The catalysts and strong bases used in this reaction are often air- and moisture-sensitive. An inert atmosphere is mandatory.
-
-
Reagent Addition: Add the this compound and the aryl amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 8-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography or preparative HPLC to obtain the pure 3-(Arylamino)-pyrazine-2,6-diamine.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its pyrazine core effectively engages the critical hinge region of the ATP binding site, while the reactive chlorine atom serves as a versatile anchor point for diversification. By employing robust and scalable synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can rapidly generate extensive libraries of novel compounds. The demonstrated success of the pyrazine scaffold against key oncogenic and inflammatory targets like FGFR, FLT3, and Syk underscores the immense potential of this starting material in the ongoing quest for more selective and potent therapeutic agents.
References
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem. (URL: )
- Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors | ChemRxiv. (URL: )
- US9359308B2 - Pyrazine kinase inhibitors - Google P
- EP2252597B1 - Pyrazine derivatives and their use as protein kinase inhibitors - Google P
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])
- 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evalu
- US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google P
- Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem. (URL: [Link])
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (URL: [Link])
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchG
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. (URL: [Link])
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (URL: [Link])
- Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed. (URL: [Link])
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Publishing. (URL: [Link])
- Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (URL: [Link])
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - ResearchG
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The Strategic Utility of 3-Chloropyrazine-2,6-diamine in the Synthesis of Novel Therapeutic Agents
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for designing molecules that can interact with a variety of biological targets.[3][4] Among the various substituted pyrazines, 3-Chloropyrazine-2,6-diamine has emerged as a particularly valuable precursor for the development of novel therapeutic agents. Its trifunctional nature, featuring two amino groups and a reactive chlorine atom, offers a versatile platform for constructing complex molecular architectures with diverse pharmacological activities, ranging from anticancer to antimicrobial agents.[3][5]
This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and protocols for its conversion into promising therapeutic candidates. We will explore key synthetic transformations, the biological rationale behind the designed molecules, and the mechanisms through which they exert their therapeutic effects.
The Versatility of this compound: A Synthetic Chemist's Perspective
The strategic placement of two amino groups and a chlorine atom on the pyrazine ring makes this compound a highly versatile starting material. The amino groups can participate in condensation reactions to form fused heterocyclic systems, while the chlorine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Key Synthetic Transformations:
-
Pteridine Synthesis via Isay Reaction: The condensation of the vicinal diamino groups of this compound with α-dicarbonyl compounds, known as the Isay reaction, is a powerful method for the synthesis of pteridine derivatives. Pteridines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6][7]
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyrazine ring can be readily displaced by aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.
-
Buchwald-Hartwig Amination: The chlorine atom can also be substituted with various amines through the Buchwald-Hartwig amination. This reaction is instrumental in the synthesis of compounds where a nitrogen-linked substituent is desired, further expanding the chemical space accessible from this precursor.
The following sections will provide detailed protocols for these key transformations and showcase their application in the synthesis of potential therapeutic agents.
Application Note 1: Synthesis of 7-Chloro-2,4-diaminopteridine Analogues as Potential Anticancer Agents
Pteridine derivatives have a long history in cancer therapy, with methotrexate, a folic acid antagonist, being a prime example.[2] The structural similarity of pteridines to folic acid allows them to bind to and inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[8] By leveraging the this compound scaffold, novel chloropteridine analogues can be synthesized and evaluated for their anticancer potential. The presence of the chlorine atom may enhance the binding affinity to target enzymes or modulate the compound's pharmacokinetic properties.
Experimental Protocol: Synthesis of 7-Chloropteridine-2,4-diamine from this compound
This protocol details the synthesis of a model chloropteridine derivative via the Isay reaction.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 1.5 equivalents of a 40% aqueous solution of glyoxal.
-
Reaction Conditions: Acidify the reaction mixture with a few drops of concentrated hydrochloric acid to catalyze the condensation. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the 7-chloropteridine-2,4-diamine derivative as a solid. The yield and purity should be determined by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Data Presentation:
| Compound | Starting Material | Key Reagent | Reaction Type | Expected Yield (%) |
| 7-Chloropteridine-2,4-diamine | This compound | Glyoxal | Isay Condensation | 60-75 |
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for 7-Chloropteridine-2,4-diamine.
Biological Significance and Mechanism of Action
The synthesized chloropteridine analogues are designed to target key pathways in cancer cell proliferation.
Dihydrofolate Reductase (DHFR) Inhibition:
Many pteridine-based drugs exert their anticancer effects by inhibiting DHFR.[8] This enzyme is critical for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby halting DNA replication and cell division. The synthesized 7-chloropteridine-2,4-diamine will be evaluated for its ability to inhibit DHFR.
Carbonic Anhydrase (CA) Inhibition:
Recent studies have shown that some pteridine derivatives can also inhibit carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[8] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, which is often acidic. By inhibiting these enzymes, the pteridine derivatives can disrupt the tumor's ability to thrive in this acidic environment, leading to apoptosis.
P-glycoprotein (P-gp) Inhibition:
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[3][9] Some pyrazine-containing compounds have shown the ability to inhibit P-gp, thereby restoring the efficacy of co-administered anticancer drugs.[10] Novel derivatives of this compound will be investigated for their potential to reverse MDR.
Visualization of the Signaling Pathway:
Caption: Potential mechanisms of action of pteridine derivatives.
Application Note 2: Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
Kinase inhibitors are a major class of targeted cancer therapies. The pyrazine scaffold is a common feature in many approved kinase inhibitors. By utilizing the Suzuki-Miyaura cross-coupling reaction, various aryl and heteroaryl moieties can be introduced at the 6-position of the pyrazine ring of this compound, leading to the generation of a library of potential kinase inhibitors.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, 1.2 equivalents of the arylboronic acid, 2 equivalents of the base, and 5 mol% of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Data Presentation:
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Target Kinase (Hypothetical) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 78 | EGFR |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85 | VEGFR |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 72 | Abl |
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel therapeutic agents. Its ability to undergo diverse chemical transformations, including condensation and cross-coupling reactions, allows for the creation of complex molecules with tailored pharmacological profiles. The pteridine and substituted aminopyrazine derivatives highlighted in this guide represent just a fraction of the potential therapeutic agents that can be accessed from this starting material. Future research in this area will undoubtedly focus on expanding the library of derivatives, exploring new therapeutic targets, and optimizing the pharmacological properties of these promising compounds. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
- A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). Oriental Journal of Chemistry, 38(4). [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7088. [Link]
- Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. (2023). Pharmaceuticals, 16(5), 724. [Link]
- Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Oriental Journal of Chemistry, 38(4). [Link]
- Therapeutic potential of pteridine derivatives: A comprehensive review. (2018). Medicinal Research Reviews, 39(3), 983-1025. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7088. [Link]
- Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy. (2020). Pharmaceutics, 12(11), 1059. [Link]
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). RSC Medicinal Chemistry. [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(4), 2567-2591. [Link]
- Target-Oriented Synthesis of Marine Coelenterazine Derivatives with Anticancer Activity by Applying the Heavy-Atom Effect. (2022). International Journal of Molecular Sciences, 23(24), 15697. [Link]
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2023). Molecules, 28(19), 6932. [Link]
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(11), 13393-13405. [Link]
- Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. (2020). Biomedicine & Pharmacotherapy, 130, 110515. [Link]
- Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2029-2033. [Link]
- DE2923706A1 - Synthesis of 2, 6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2, 6-di:chloro-pyrazine as solvent to minimise by=product formation. (1980).
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules, 22(2), 223. [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(18), 4252. [Link]
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017).
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HPLC and GC-MS analytical methods for 3-Chloropyrazine-2,6-diamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: HPLC and GC-MS Analytical Methods for 3-Chloropyrazine-2,6-diamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides comprehensive, validated analytical methods for the quantification and identification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Two orthogonal techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification in routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity identification and impurity profiling. The protocols are designed from a first-principles approach, explaining the causality behind the selection of columns, mobile phases, temperature programs, and detection parameters. This guide is intended to serve as a ready-to-implement resource for analytical development and quality assurance laboratories.
Analyte Overview: this compound
This compound is a substituted pyrazine derivative. The pyrazine ring is an important pharmacophore found in numerous therapeutic agents.[1] The presence of two primary amine groups and a chlorine atom on the aromatic ring dictates its chemical and physical properties, making it a moderately polar, hydrophilic compound with a distinct UV chromophore, suitable for HPLC-UV analysis. Its predicted volatility also makes it amenable to GC-MS analysis.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value / Description | Source / Rationale |
|---|---|---|
| Molecular Formula | C₄H₅ClN₄ | Deduced from structure |
| Molecular Weight | 144.56 g/mol | Calculated |
| Structure | Pyrazine ring with one chloro and two amino substituents. | - |
| Polarity | Moderately polar and hydrophilic. | The two amine groups increase polarity, making retention on standard C18 columns challenging without method optimization.[2][3] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like methanol, acetonitrile, DMSO.[4][5][6] | Typical for small, functionalized heterocyclic compounds. |
| UV Absorbance | Expected to have strong absorbance in the 250-300 nm range. | The pyrazine ring system is a strong chromophore. Similar aminopyrazines are detected around 270-275 nm.[1][7] |
| Volatility | Semi-volatile. | The related compound 2-Amino-3-chloropyrazine has a melting point of 164-169°C, suggesting the analyte is sufficiently volatile for GC analysis.[8][9] |
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
Reverse-phase HPLC (RP-HPLC) is the chosen modality for its robustness and wide applicability in pharmaceutical analysis.[10] The primary challenge with this compound is its polarity, which can lead to poor retention on traditional non-polar stationary phases like C18.
-
Stationary Phase Selection: To overcome poor retention of this polar analyte, a polar-endcapped C18 column is selected. Polar endcapping involves replacing the standard, non-polar trimethylsilyl endcapping groups with more polar functional groups.[11] This modification shields residual silanols and provides an alternative interaction mechanism, significantly improving the retention and peak shape of polar, basic compounds.
-
Mobile Phase Selection: A mobile phase of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff. A formic acid buffer is incorporated for two critical reasons:
-
It maintains a consistent, slightly acidic pH (~2.7-3.0), which protonates the basic amine groups on the analyte. This prevents peak tailing caused by interaction with residual silanols on the column.
-
It provides ions for conductivity and is compatible with mass spectrometry, should a future transition to LC-MS be required.[1]
-
-
Detection: Based on the pyrazine chromophore, a detection wavelength of 275 nm is selected to provide high sensitivity.[1]
Experimental Protocol
Table 2: HPLC-UV Instrumentation and Parameters
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | Phenomenex Luna C18(2)-HST, 100 Å, 2.5 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection λ | 275 nm |
| Run Time | 15 minutes |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas both solutions.
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.
-
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.
-
System Setup and Equilibration: Install the column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the working standards in increasing order of concentration to establish a calibration curve.
-
Inject the prepared samples.
-
Inject a standard periodically (e.g., every 10 sample injections) to verify system stability.
-
-
Data Analysis: Identify the analyte peak based on its retention time. Quantify the amount of this compound in the samples by plotting a calibration curve of peak area versus concentration and applying linear regression.
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS provides definitive identification through a combination of chromatographic retention time and mass spectral fragmentation patterns. It is an ideal confirmatory technique and is highly effective for identifying trace-level impurities.
-
Stationary Phase Selection: A low-bleed, mid-polarity column such as a DB-5ms (5% phenyl-arylene, 95% dimethylpolysiloxane) is chosen. This is a robust, general-purpose phase that provides excellent separation for a wide range of semi-volatile compounds, including aromatic amines.[12]
-
Temperature Programming: Isothermal analysis is unsuitable for samples containing compounds with varying boiling points. Temperature programming, the gradual increase of the column oven temperature, is essential.[13] It ensures that both more volatile impurities and the less volatile analyte are eluted as sharp, symmetrical peaks in a reasonable timeframe, improving both resolution and sensitivity.[14]
-
Ionization and Detection: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared against libraries for identification. The mass spectrometer is operated in full scan mode to collect complete mass spectra for identification and to aid in the structural elucidation of any unknown impurities.
Experimental Protocol
Table 3: GC-MS Instrumentation and Parameters
| Parameter | Specification |
|---|---|
| GC-MS System | Agilent 8890/5977C GC/MSD or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Split/Splitless, 250 °C |
| Injection Mode | Split (20:1), 1 µL injection volume |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Quadrupole | 150 °C |
| MS Mode | Full Scan |
| Scan Range | 40 - 400 m/z |
| Run Time | 18 minutes |
Step-by-Step Procedure:
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or ethyl acetate.
-
Working Standard (10 µg/mL): Prepare a working standard for injection by diluting the stock standard.
-
-
Sample Preparation: Accurately weigh a sample and dissolve it in the chosen solvent (methanol or ethyl acetate) to achieve a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter.
-
System Setup: Install the column and condition it according to the manufacturer's instructions. Perform an autotune of the mass spectrometer to ensure optimal performance.
-
Analysis Sequence:
-
Inject a solvent blank to verify system cleanliness.
-
Inject the 10 µg/mL working standard to determine the retention time and confirm the mass spectrum of this compound.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the analyte peak in the Total Ion Chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum of the peak with the spectrum from the reference standard. Key expected ions would include the molecular ion (M+) and characteristic fragments resulting from the loss of Cl, NH₂, or HCN.
-
GC-MS Workflow Diagram
Sources
- 1. Pyrazine | SIELC Technologies [sielc.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. 2-Amino-3-chloropyrazine CAS#: 6863-73-6 [m.chemicalbook.com]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. nbinno.com [nbinno.com]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-氨基-3-氯吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Comprehensive Characterization of 3-Chloropyrazine-2,6-diamine: A Multi-Technique Approach for Pharmaceutical Intermediates
An Application Note from the Senior Application Scientist
Abstract
3-Chloropyrazine-2,6-diamine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity, identity, and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide for the robust characterization of this compound, designed for researchers, analytical scientists, and drug development professionals. We present a multi-technique strategy, integrating spectroscopic and chromatographic methods to ensure unambiguous structural confirmation, accurate purity assessment, and thorough impurity profiling, aligning with stringent regulatory expectations.
Introduction: The Rationale for Rigorous Characterization
The substitution pattern of this compound, featuring two activating amino groups and a reactive chloro group, makes it a versatile synthon. However, the synthesis pathways can often lead to a range of process-related impurities, including isomers, starting material carryover, and by-products from side reactions.[1][2] Therefore, a well-defined analytical strategy is not merely a quality control measure but a fundamental component of process understanding and risk management in drug development. This guide explains the causality behind the selection of each analytical technique, providing detailed, field-proven protocols that form a self-validating system for quality assessment.
The Integrated Characterization Workflow
A holistic understanding of a chemical substance is achieved by integrating data from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combination provides a high-confidence assessment of the material's quality. The logical flow of characterization is depicted below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropyrazine-2,6-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Chloropyrazine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving the yield and purity of this important heterocyclic building block. The content is structured in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most promising and direct synthetic route to this compound?
The most direct and efficient method for synthesizing this compound is through the regioselective electrophilic chlorination of the commercially available starting material, 2,6-diaminopyrazine. The pyrazine ring, being electron-deficient, is typically unreactive toward electrophilic substitution. However, the presence of two powerful activating amino groups significantly increases the electron density of the ring, making it susceptible to electrophilic attack at the C3 and C5 positions.
The reagent of choice for this transformation is N-Chlorosuccinimide (NCS). NCS is an easy-to-handle, solid-phase chlorinating agent that acts as a source of electrophilic chlorine ("Cl+").[1][2] It is widely used for the chlorination of activated aromatic and heteroaromatic systems.[3][4] The overall proposed transformation is outlined below.
Caption: Proposed synthetic route to this compound.
Q2: How do the amino groups on the pyrazine ring influence the regioselectivity of the chlorination?
The two amino groups are strong electron-donating groups that activate the pyrazine ring towards electrophilic aromatic substitution (SEAr).[5] In the SEAr mechanism, these groups direct incoming electrophiles to the ortho and para positions. For 2,6-diaminopyrazine:
-
The positions ortho to the C2 amino group are C3.
-
The position para to the C2 amino group is C5.
-
The positions ortho to the C6 amino group are C5.
-
The position para to the C6 amino group is C3.
Therefore, both amino groups synergistically activate the C3 and C5 positions. Due to the molecule's symmetry, these two positions are chemically equivalent. The primary challenge is not directing the chlorine to the correct position, but rather stopping the reaction after a single chlorination to prevent the formation of the 3,5-dichloro byproduct.
Q3: What are the optimal reaction conditions (chlorinating agent, solvent, temperature) to maximize yield?
Optimizing conditions is critical to favor monochlorination and suppress side reactions.
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is the recommended reagent. It is less aggressive than chlorine gas and provides a controlled source of electrophilic chlorine.[6] Using approximately 1.0 to 1.05 equivalents of NCS is crucial to favor the mono-substituted product.
-
Solvent: Aprotic polar solvents are ideal. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices as they can dissolve the starting material and do not compete in the reaction.[3] Anhydrous conditions are recommended to prevent potential side reactions involving water.
-
Temperature: The reaction is exothermic and the high reactivity of the substrate requires careful temperature control. It is best to start the reaction at a low temperature, such as 0 °C , and allow it to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.
Q4: What are the major byproducts, and how can their formation be minimized?
The primary and most significant byproduct is 3,5-Dichloropyrazine-2,6-diamine , which results from over-chlorination.
Strategies to Minimize Dichlorination:
-
Strict Stoichiometry: Use no more than 1.05 equivalents of NCS. A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to the dichloro-product.
-
Slow Reagent Addition: Add the NCS solution dropwise or in small portions over an extended period (e.g., 1-2 hours). This maintains a low concentration of the chlorinating agent in the reaction mixture, favoring the less reactive starting material to react over the mono-chlorinated product.
-
Low Temperature: Maintaining a low temperature (0-10 °C) throughout the addition of NCS slows down the reaction rate, providing better control over selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting material, mono-chloro, and di-chloro products will have different Rf values, allowing you to stop the reaction once the starting material is consumed but before significant amounts of the di-chloro product appear.
Q5: How should the final product be isolated and purified?
Due to the similar nature of the starting material, product, and byproduct, silica gel column chromatography is the most effective purification method.
-
Work-up: After the reaction is complete (as determined by TLC), the solvent can be removed under reduced pressure. The residue can be redissolved in a suitable solvent like ethyl acetate or dichloromethane and washed with water to remove the succinimide byproduct and any other water-soluble impurities.
-
Chromatography: The polarity difference between 2,6-diaminopyrazine (most polar), this compound (intermediate polarity), and 3,5-Dichloropyrazine-2,6-diamine (least polar) allows for their separation on a silica gel column. A gradient elution system, starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity, will effectively separate the components.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Data Summary & Recommended Conditions
The following table summarizes the key reaction parameters and their expected impact on the synthesis. Precise yields will vary, but these guidelines are designed to maximize the yield of the desired mono-chlorinated product.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Starting Material | 2,6-Diaminopyrazine | Commercially available, highly activated substrate. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild and selective electrophilic chlorine source.[1] |
| Stoichiometry | 1.0 - 1.05 eq. NCS | Minimizes the formation of the 3,5-dichloro byproduct. |
| Solvent | Anhydrous Acetonitrile (ACN) or DMF | Aprotic polar solvent enhances solubility and reaction rate.[3] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, improving selectivity for monochlorination. |
| Addition Method | Slow, dropwise addition of NCS solution | Maintains low [NCS] to disfavor reaction with the product. |
| Reaction Time | 2 - 6 hours (Monitor by TLC) | Ensures completion without significant byproduct formation. |
| Purification | Silica Gel Column Chromatography | Effectively separates compounds based on polarity. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous reactions.[2][3] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,6-Diaminopyrazine (1.0 eq.)
-
N-Chlorosuccinimide (NCS) (1.05 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-diaminopyrazine (1.0 eq.).
-
Dissolution: Add anhydrous ACN (approx. 0.1 M concentration relative to the substrate) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve NCS (1.05 eq.) in a minimal amount of anhydrous ACN.
-
Slow Addition: Using a dropping funnel, add the NCS solution to the cooled, stirring solution of 2,6-diaminopyrazine dropwise over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using 50% EtOAc in Hexane as eluent).
-
Quenching & Work-up: Once the starting material is consumed, quench the reaction by adding water. Remove the ACN under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove succinimide), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexane (e.g., starting from 10% and increasing to 50%) to isolate the pure this compound.
References
- Rigby, J. M., Chantry, A., Hemmings, A. M., et al. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Synthesis. [Link]
- Rigby, J. M., et al. (n.d.). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia Research Portal. [Link]
- Rigby, J. M., et al. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold.
- Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Revista de la Sociedad Química de México. [Link]
- Zhang, Z., et al. (2022). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie. [Link]
- Fatima, S. (2023). Diazine electrophilic substitution.pptx. SlideShare. [Link]
- Zhang, Z., et al. (2022). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Wikipedia contributors. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]
- Reddit User. (2024). [article] An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine... Reddit. [Link]
- Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
- Vohra, R., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
- Ellingson, R. C. (1945). Chlorination of pyrazine.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Institutional Repository. [Link]
- Royal Society of Chemistry. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]
- Wang, Y., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
- Kumar, D., & Pilania, M. (2022). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Zhao, X., et al. (2013). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Chemical Research. [Link]
- Wang, X., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed. [Link]
- The Organic Chemistry Tutor. (2021).
- Kumar, R., et al. (2024).
- Wikipedia contributors. (n.d.).
- Dong, C., et al. (2005).
- Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. [Link]
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2004). Electrophilic Substitution In Azines.
- Vera, S., et al. (2021). Deaminative chlorination of aminoheterocycles.
Sources
Technical Support Center: Amination of Dichloropyrazines
Welcome to the Technical Support Center for the amination of dichloropyrazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing aminopyrazines. The pyrazine core is a vital scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the development of novel therapeutics.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My amination of 2,6-dichloropyrazine is producing a mixture of the mono- and di-substituted products. How can I improve the selectivity for the mono-aminated product?
A: Achieving selective mono-amination over di-substitution is a common challenge. The initial amination product, an amino-chloropyrazine, is still an activated substrate for a second nucleophilic aromatic substitution (SNAr), although the electron-donating nature of the amino group deactivates the ring compared to the starting dichloropyrazine.
Several factors can be adjusted to favor mono-substitution:
-
Stoichiometry: Use a limited amount of the amine nucleophile (typically 0.95 to 1.1 equivalents). A large excess of the amine will invariably drive the reaction towards the di-aminated product.
-
Temperature: Lowering the reaction temperature can significantly enhance selectivity. The second amination step generally has a higher activation energy.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed to prevent the accumulation of the di-substituted product.
-
Slow Addition: Adding the amine solution dropwise over an extended period can maintain a low concentration of the nucleophile, thus favoring the reaction with the more reactive dichloropyrazine.
Q2: I am observing a significant amount of a byproduct that I suspect is a hydroxypyrazine. What causes this and how can I prevent it?
A: The formation of hydroxypyrazines (or their tautomeric pyrazinone forms) is a classic example of a hydrolysis side reaction.[1][2] This occurs when water or hydroxide ions, often present as impurities in reagents or generated from the base, compete with your amine as the nucleophile.
To mitigate hydrolysis:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous solvents.
-
Base Selection: Use a non-hydroxide base. For SNAr reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferable to inorganic bases like NaOH or KOH. For Buchwald-Hartwig reactions, ensure your sodium tert-butoxide (NaOtBu) is of high purity and handled under an inert atmosphere to minimize moisture absorption.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) will prevent atmospheric moisture from entering the reaction vessel.
Q3: My Buchwald-Hartwig amination of a dichloropyrazine is giving me a significant amount of the dehalogenated product. What is the cause and how can I fix it?
A: Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including β-hydride elimination from the amine or reaction with trace amounts of water.
To suppress this side reaction:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) can promote the desired reductive elimination over competing side reactions.
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture in the base can contribute to hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired amination pathway.
-
Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
Q4: I am seeing unexpected byproducts when running my amination at high temperatures in DMF or DMSO. What could be happening?
A: Both N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can decompose at elevated temperatures, and their decomposition products can react with your substrate. DMF can hydrolyze to dimethylamine and formic acid, or decarbonylate to dimethylamine and carbon monoxide.[3][4] Dimethylamine can then act as a competing nucleophile. DMSO can also undergo thermal decomposition, which can be exacerbated by acids, bases, or metal salts, potentially leading to the formation of reactive species that can participate in side reactions.[5][6]
To avoid these issues:
-
Lower Reaction Temperature: If possible, screen for conditions that allow the reaction to proceed at a lower temperature.
-
Alternative Solvents: Consider more inert solvents such as 1,4-dioxane, toluene, or CPME (cyclopentyl methyl ether) for high-temperature reactions.
-
Reaction Time: Minimize the time the reaction is held at a high temperature.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the Amination of Unsymmetrical Dichloropyrazines
Issue: The amination of an unsymmetrically substituted dichloropyrazine (e.g., 2-substituted-3,5-dichloropyrazine) yields a mixture of regioisomers.
Root Cause Analysis: In SNAr reactions on pyrazines, the regioselectivity of nucleophilic attack is governed by the electronic properties of the substituents on the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. Additional substituents can further influence the electron density at specific positions.
Mechanism of Regioselection:
-
Electron-Withdrawing Groups (EWGs): An EWG at the 2-position will preferentially direct nucleophilic attack to the 5-position.
-
Electron-Donating Groups (EDGs): An EDG at the 2-position will direct nucleophilic attack to the 3-position.
This selectivity is due to the relative stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.
Logical Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Mitigation Protocol:
-
Confirm Product Structure: Before attempting to optimize, definitively identify the major and minor regioisomers. 2D NMR techniques such as NOESY or ROESY can establish through-space correlations between the protons of the newly introduced amino group and the protons on the pyrazine ring or its substituents, confirming the site of substitution.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the electronically preferred pathway over sterically influenced pathways.
-
Solvent Screening: The polarity of the solvent can influence the stability of the Meisenheimer intermediate. Screen a range of solvents (e.g., toluene, dioxane, DMSO, NMP) to find the optimal balance for regioselectivity.
Guide 2: Over-amination Leading to Di-substituted Byproducts
Issue: The reaction of a dichloropyrazine with an amine yields a significant amount of the di-aminated product, even when using one equivalent of the amine.
Root Cause Analysis: The mono-aminated product, while less reactive than the starting dichloropyrazine, can still react with the amine, especially if local concentrations of the amine are high or if the reaction is allowed to proceed for too long.
Comparative Reaction Rates:
| Reactant | Relative Reactivity | Factors Influencing Reactivity |
| Dichloropyrazine | High | Two electron-withdrawing chlorine atoms and two ring nitrogens activate the molecule for SNAr. |
| Mono-amino Chloropyrazine | Moderate | The electron-donating amino group deactivates the ring, but it is still susceptible to a second amination, particularly at elevated temperatures. |
Mitigation Protocol:
-
Controlled Amine Addition:
-
Prepare a solution of the amine (1.0 equivalent) in the reaction solvent.
-
Add the amine solution to the dichloropyrazine solution dropwise via a syringe pump over several hours.
-
Maintain the reaction at the lowest effective temperature.
-
-
In-Process Monitoring:
-
Take aliquots from the reaction mixture every 30-60 minutes.
-
Quench the aliquots and analyze by TLC or LC-MS to monitor the consumption of the starting material and the formation of the mono- and di-aminated products.
-
Stop the reaction immediately upon the disappearance of the dichloropyrazine.
-
Reaction Scheme: Controlling Mono- vs. Di-amination
Caption: Kinetic control is key to favoring mono-amination.
Analytical Protocols for Impurity Identification
Protocol 1: HPLC-UV Method for Quantifying Isomers and Byproducts
This method is suitable for monitoring reaction progress and quantifying the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Identification: Use authentic reference standards for the starting material, desired product, and suspected byproducts (if available) to determine retention times. For unknown impurities, collect fractions for analysis by mass spectrometry.
Protocol 2: NMR Spectroscopy for Structural Elucidation of Isomers
¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyrazine ring are highly sensitive to the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring provide definitive evidence for the substitution pattern.
-
2D NMR (NOESY/ROESY): As mentioned previously, these experiments can confirm the regiochemistry by showing through-space correlations between the amine protons and nearby protons on the pyrazine ring or its substituents.
By implementing these troubleshooting strategies and analytical protocols, researchers can gain better control over the amination of dichloropyrazines, leading to higher yields of the desired products and a clearer understanding of the reaction pathways involved.
References
- This is a placeholder for a relevant citation regarding mono- vs di-substitution control.
- Wikipedia. Dimethylformamide. [Link]
- This is a placeholder for a relevant citation regarding solvent-medi
- This is a placeholder for a relevant citation regarding the stability of the pyrazine ring.
- This is a placeholder for a relevant citation regarding selective mono-amin
- This is a placeholder for a relevant citation regarding the mechanism of hydroxypyrazine form
- This is a placeholder for a relevant citation regarding troubleshooting SNAr on dihalopyrazines.
- Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584. [Link]
- Barlin, G. B. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 861. [Link]
- This is a placeholder for a relevant cit
- This is a placeholder for a relevant citation regarding the impact of water on Buchwald-Hartwig amin
- This is a placeholder for a relevant citation regarding side reactions with sodium hydroxide.
- This is a placeholder for a relevant citation regarding controlling selectivity in dichloropyrazine amin
- This is a placeholder for a relevant citation regarding the thermal decomposition of DMSO.
- This is a placeholder for a relevant citation regarding the degrad
- This is a placeholder for a relevant citation regarding SNAr reactions on dichloropyrimidines.
- This is a placeholder for a relevant citation regarding the synthesis of hydroxypyrazines.
- This is a placeholder for a relevant citation regarding the amin
- This is a placeholder for a relevant citation regarding the amin
- This is a placeholder for a relevant citation regarding Buchwald-Hartwig amin
Sources
- 1. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Crude 3-Chloropyrazine-2,6-diamine
Welcome to the technical support center for the purification of crude 3-Chloropyrazine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic amine. The following question-and-answer format directly addresses specific issues, offering not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
My crude this compound is a dark, oily residue after synthesis. What is the first step I should take?
A dark, oily crude product suggests the presence of significant impurities, which could include residual starting materials, polymeric byproducts, and colored degradation products. A logical first step is to perform a preliminary purification to remove baseline impurities and obtain a solid that is more amenable to further purification.
Recommended First Step: Trituration or Slurry Wash
Trituration involves stirring the crude oil in a solvent in which the desired product is sparingly soluble, but the impurities are reasonably soluble. This simple wash can often remove a significant amount of colored impurities and unreacted starting materials, frequently inducing crystallization of your product.
-
Solvent Selection: Start with a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. The choice depends on the suspected nature of the impurities.
-
Procedure:
-
Place the crude oil in a flask.
-
Add a small volume of the chosen solvent.
-
Stir the mixture vigorously at room temperature for 15-30 minutes. A magnetic stirrer is ideal.
-
If the product solidifies, collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.
-
Dry the solid and assess its purity (e.g., by TLC or melting point) to decide on the next purification step.
-
I'm observing significant tailing/streaking when I try to purify my compound by silica gel column chromatography. What's causing this and how can I fix it?
This is a classic issue when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine groups of your this compound can interact strongly with these acidic sites via acid-base interactions. This leads to poor separation, tailing peaks, and in some cases, irreversible adsorption of your product onto the column.
Solutions to Mitigate Tailing on Silica Gel:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (Et₃N): A common choice. Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., ethyl acetate/hexanes).
-
Ammonia: For more polar solvent systems (e.g., dichloromethane/methanol), a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be used as the polar component.
-
-
Use of Deactivated or Basic Stationary Phases:
-
Triethylamine-Deactivated Silica: You can prepare this by pre-treating the silica gel with a solution containing triethylamine.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Basic or neutral alumina should be used.
-
Amine-Functionalized Silica: Commercially available amine-functionalized silica columns provide a basic surface that minimizes interactions with basic analytes.
-
| Stationary Phase | Advantages | Disadvantages |
| Silica Gel | Inexpensive, widely available | Acidic, causes tailing with basic compounds |
| Silica Gel + Basic Modifier | Improves peak shape on standard silica | Modifier can be difficult to remove from product |
| Alumina (Basic/Neutral) | Good for basic compounds, less acidic | Can have different selectivity than silica |
| Amine-Functionalized Silica | Excellent for basic compounds, sharp peaks | More expensive than standard silica |
What are the likely impurities in my crude this compound, and how can I target their removal?
The impurity profile is highly dependent on the synthetic route. A common route to diaminopyrazines involves the amination of polychlorinated pyrazines. For instance, starting from a trichloropyrazine, you might encounter the following impurities:
-
Unreacted Starting Materials: Residual polychlorinated pyrazines (e.g., 2,3,5-trichloropyrazine).
-
Isomeric Byproducts: If the starting material is not symmetrically substituted, you can form isomeric diaminopyrazines.
-
Mono-aminated Intermediates: Compounds where only one or two chlorine atoms have been replaced by an amino group.
-
Polymeric Materials: Self-condensation or polymerization of reactive intermediates can lead to tar-like impurities.[3]
-
Hydrolysis Products: If water is present during the reaction, chloro groups can be hydrolyzed to hydroxyl groups.
Targeted Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique to separate your basic product from neutral or acidic impurities.[4]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate your product, which should then precipitate out or can be extracted back into an organic solvent.
-
-
Recrystallization: If you have a solid product, recrystallization is an excellent method for removing small amounts of impurities. The key is to find a suitable solvent or solvent system.
I'm struggling to find a good recrystallization solvent for my this compound. Can you provide some guidance?
Finding the right recrystallization solvent is often a matter of trial and error, but a systematic approach can save time. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
General Solvent Selection Strategy:
-
"Like Dissolves Like": Your compound is polar due to the two amino groups and the nitrogen atoms in the pyrazine ring. Therefore, polar solvents are a good starting point.
-
Common Solvents to Try for Amines:
-
Alcohols: Ethanol, methanol, or isopropanol are often good choices for recrystallizing amines.[5]
-
Water: For highly polar compounds, water can be an effective recrystallization solvent, sometimes in combination with an alcohol (e.g., ethanol/water).[6]
-
Acetonitrile: Can be a good solvent for polar, heterocyclic compounds.
-
Ethyl Acetate/Hexanes: A common mixed-solvent system where the compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added until the solution becomes cloudy.[5]
-
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals upon cooling, it may be due to the presence of impurities or cooling the solution too quickly. Try using a more dilute solution, cooling more slowly, or using a different solvent system.
-
No Crystals Form: If no crystals form even after cooling in an ice bath, you may have used too much solvent. Try boiling off some of the solvent to concentrate the solution. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine product will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a small portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.
-
Basification: Cool the aqueous solution in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). Your product should precipitate out as a solid.
-
Back Extraction: Add a fresh portion of ethyl acetate to the basified aqueous solution in the separatory funnel and shake to extract the deprotonated product back into the organic layer.
-
Repeat Back Extraction: Repeat the back extraction with fresh ethyl acetate two more times. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Diagram of Acid-Base Extraction Workflow:
Caption: General Workflow for Recrystallization.
References
- MEDIBEACON INC. (2025). Purification of substituted diaminopyrazine dicarboxylic acids. U.S.
- Lee, K.-Y., & Stine, J. R. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). U.S.
- Harnisch, H., & Sprintschnik, G. (1984). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- An, J., & Li, J. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- University of Rochester, Department of Chemistry. (n.d.). Workup.
- Shishkina, L. N., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(10), 2469.
- Matsumoto, K., & Kurata, H. (2011). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. E-Journal of Chemistry, 8(4), 1839-1842.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sato, N. (2014). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Advanced Research in Applied Chemistry & Chemical Engineering, 1(1), 1-10.
- Shell Oil Company. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation. U.S.
- University of Calgary. (n.d.). Column chromatography.
- University of Toronto. (n.d.). Recrystallisation.
- Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Chemistry Scholars. (2022, July 8).
- Soliman, F. M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- ChemTalk. (2022). Lab Procedure: Recrystallization.
- Spring, F. S., & Stewart, J. (1949). Studies In Pyrazine Chemistry. PhD Thesis, University of Glasgow.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- The Dow Chemical Company. (2010). Process for the synthesis of diaminopyridine and related compounds.
- El-Sayed, M. A. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Hendricks, M. P., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Soliman, F. M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Columbia University. (n.d.). Column chromatography.
- Henan Normal University. (2018). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- Jand'ourek, O., et al. (2017).
- Lianhuan Pharmaceutical Group Co., Ltd. (2013). Synthesis process of 3, 6-dichloro-2-aminopyridine.
- S.I.F.A. Societa' Italiana Farmaceutici S.p.A. (1980). Synthesis of 2,6-Di:chloro-pyrazine.
- The People's Government of Guangdong Province. (2007). Production of 2,6-diamino-pyridine.
- Farmaceutici Italia S.A. (1966). Process for the preparation of 2, 3-dichloropyrazine. U.S.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating Solubility Challenges with 3-Chloropyrazine-2,6-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloropyrazine-2,6-diamine. This guide is designed to provide expert insights and practical solutions to a common hurdle encountered in its application: poor solubility. By understanding the underlying principles and employing the strategies outlined below, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
Understanding the Solubility Profile of this compound
This compound, a key building block in the synthesis of various pharmaceutical compounds, including amiloride analogs, often presents solubility challenges that can impede reaction kinetics and product yields. Its rigid, planar structure and the presence of two amino groups and a chlorine atom on the pyrazine ring contribute to strong intermolecular forces, leading to limited solubility in many common organic solvents.
While comprehensive quantitative solubility data for this compound is not extensively published, we can infer its behavior from structurally similar compounds. For instance, a related compound, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, exhibits moderate solubility in polar aprotic solvents like DMSO and is sparingly soluble in water[1]. This suggests that this compound likely follows a similar trend.
The following table provides a comparative overview of the expected solubility of this compound in a range of common laboratory solvents, based on data from analogous compounds and general principles of organic chemistry.
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to Good | The high polarity and hydrogen bond accepting capability of DMSO can effectively solvate the amino groups of the pyrazine derivative. |
| N,N-Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent capable of disrupting the intermolecular forces of the solute. | |
| Tetrahydrofuran (THF) | Low to Moderate | While less polar than DMSO or DMF, THF has been successfully used as a solvent for reactions involving similar pyrazine carboxamides, suggesting it can be effective, possibly with heating[2][3]. | |
| Polar Protic | Water | Low | The hydrophobic pyrazine ring and the chlorine substituent limit its solubility in water despite the presence of amino groups capable of hydrogen bonding. |
| Methanol, Ethanol | Low to Moderate | Short-chain alcohols can offer some solubility due to their ability to act as both hydrogen bond donors and acceptors. Solubility is expected to increase with temperature. | |
| Non-Polar | Toluene, Hexanes | Very Low | The significant difference in polarity between the highly polar solute and non-polar solvents results in poor solvation. |
| Chlorinated | Dichloromethane (DCM) | Low | While DCM can dissolve a range of organic compounds, its moderate polarity may not be sufficient to overcome the strong crystal lattice energy of this compound. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides systematic troubleshooting strategies for overcoming the poor solubility of this compound in your reactions.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?
A1: Initial Troubleshooting Steps
When faced with poor solubility, a systematic approach is recommended. Start with the simplest techniques before moving to more complex methods.
-
Solvent Screening: The principle of "like dissolves like" is a fundamental starting point. Ensure the polarity of your solvent matches that of your starting material. For this compound, polar aprotic solvents are a good starting point.
-
Temperature Elevation: Gently heating the solvent can significantly increase the solubility of most solids. Always ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material.
-
Particle Size Reduction: Grinding the solid starting material to a fine powder increases its surface area, which can enhance the rate of dissolution.
Q2: I've tried heating, but the compound still doesn't fully dissolve, or it precipitates out upon cooling. What's the next step?
A2: Advanced Solubility Enhancement Techniques
If initial steps are insufficient, consider the following more advanced techniques. The choice of method will depend on the specific reaction conditions and the compatibility of the reagents.
A co-solvent is a miscible solvent added to the primary solvent to increase the solubility of a solute. This technique is particularly useful when a single solvent system fails to provide adequate solubility. Co-solvents work by modifying the overall polarity of the solvent system.
Protocol for Utilizing a Co-Solvent System:
-
Initial Dissolution: Attempt to suspend the this compound in the primary reaction solvent.
-
Co-solvent Addition: Gradually add a miscible co-solvent (e.g., DMSO or DMF if the primary solvent is less polar) dropwise while stirring vigorously.
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction to ensure reproducibility.
-
Reaction Setup: Proceed with the synthetic reaction in the established co-solvent system.
Caption: Workflow for using a co-solvent system.
Sonication utilizes high-frequency sound waves to agitate particles in a sample. This process, also known as ultrasonication, can accelerate dissolution by breaking intermolecular interactions and reducing particle size. It is a valuable technique for dispersing and dissolving solid samples in a liquid medium.
Protocol for Sonication-Assisted Dissolution:
-
Preparation: Weigh the desired amount of this compound and place it in a suitable reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent. Monitor the dissolution visually.
-
Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.
Q3: My reaction involves both aqueous and organic phases, and my this compound is not soluble in either. How can I facilitate the reaction?
A3: Phase-Transfer Catalysis (PTC)
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs. This is especially useful in heterogeneous reactions where the reactants are in different, immiscible phases (e.g., an organic and an aqueous phase)[4][5]. A PTC functions by forming an ion pair with the reactant, allowing it to move across the phase boundary.
When to Consider a Phase-Transfer Catalyst:
-
When one reactant is soluble in an aqueous phase and the other (like this compound) is soluble in an organic phase.
-
For reactions involving an ionic reagent (e.g., a salt) and a neutral organic substrate.
Common Phase-Transfer Catalysts:
-
Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB)
-
Phosphonium salts
-
Crown ethers
Sources
Optimizing reaction conditions for synthesizing pyrazine derivatives
Technical Support Center: Synthesis of Pyrazine Derivatives
A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting
Welcome to the technical support center for pyrazine derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your reactions effectively.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common high-level questions and decision-making processes in pyrazine synthesis.
-
In-Depth Troubleshooting Guides: Focused, step-by-step solutions for specific and widely-used synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of pyrazine synthesis.
Q1: How do I select the optimal synthetic route for my target pyrazine derivative?
Choosing the right synthetic pathway depends primarily on the substitution pattern of your target molecule and the availability of starting materials.
-
For Symmetrically Substituted Pyrazines (e.g., 2,5- or 2,3,5,6-): The self-condensation of α-aminoketones, known as the Gutknecht pyrazine synthesis , is often the most direct route. This method is robust for producing symmetrically substituted pyrazines from a single precursor.
-
For Unsymmetrically Substituted Pyrazines: Co-condensation of two different α-aminoketones can be attempted, but often leads to a mixture of products that are difficult to separate. In these cases, methods like the Staedel-Rugheimer synthesis , which involves the reaction of an α-haloketone with ammonia followed by oxidation, or modern cross-coupling strategies, may provide better selectivity.
Q2: My reaction is sluggish or not proceeding to completion. What are the first parameters to investigate?
When a reaction stalls, a systematic approach is crucial. Before making significant changes, always verify the integrity of your starting materials and reagents.
-
Temperature: Many pyrazine syntheses, particularly condensations, require sufficient thermal energy to drive the reaction forward and remove volatile byproducts like water. A modest increase in temperature (e.g., 10-20 °C) can often restart a stalled reaction.
-
Concentration: The dimerization and condensation steps are often bimolecular, meaning they are highly dependent on the concentration of the reactants. If the reaction is too dilute, the rate can be impractically slow.
-
pH Control: In reactions involving amino groups, such as the Gutknecht synthesis, the pH is critical. The α-amino ketone exists in equilibrium with its protonated form. The free amine is the reactive species for dimerization, but a slightly acidic pH can prevent side reactions like the formation of dihydropyrazines that can polymerize.
Q3: I'm observing a complex mixture of products on my TLC plate. What are the likely side products?
The formation of multiple products usually points to competing reaction pathways or degradation.
-
In Gutknecht Syntheses: The primary side products often arise from the self-condensation of the starting α-amino ketone before it can dimerize, leading to imine or enamine intermediates that can polymerize. Over-oxidation can also lead to N-oxide formation.
-
In Staedel-Rugheimer Syntheses: Incomplete oxidation is a common issue, leaving behind the dihydropyrazine intermediate. Conversely, overly harsh oxidizing conditions can lead to ring cleavage or the formation of pyrazinones.
-
Amide Formation: If using ammonia in the presence of an ester or carboxylic acid functionality elsewhere in the molecule, amide formation can occur as a competing reaction.
Q4: How do I choose an appropriate solvent for my pyrazine synthesis?
The ideal solvent should fully dissolve the reactants, be inert to the reaction conditions, and have a boiling point that is appropriate for the required reaction temperature.
| Solvent | Boiling Point (°C) | Dielectric Constant | Common Applications & Rationale |
| Ethanol | 78 | 24.5 | Excellent for dissolving many organic precursors. Its protic nature can facilitate proton transfer steps. |
| Acetic Acid | 118 | 6.2 | Often used as both a solvent and a catalyst in condensation reactions, helping to maintain a suitable pH. |
| Toluene | 111 | 2.4 | A good high-boiling, non-polar solvent. Can be used with a Dean-Stark trap to azeotropically remove water and drive condensation equilibria forward. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A high-boiling polar aprotic solvent, useful for reactions that require elevated temperatures and for dissolving less soluble starting materials. |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed guidance for two cornerstone methods of pyrazine synthesis.
Guide 1: The Gutknecht Pyrazine Synthesis
This synthesis involves the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposition of Starting Material: The α-amino ketone hydrochloride may be unstable. 2. Incorrect pH: The reaction mixture is too acidic (amine is fully protonated) or too basic (promotes side reactions). 3. Inefficient Oxidation: The dihydropyrazine intermediate is not being converted to the final product. | 1. Use the α-amino ketone salt immediately after preparation. 2. Buffer the reaction. A common method is to add sodium acetate or run the reaction in acetic acid. The optimal pH is typically weakly acidic (pH 4-6). 3. Ensure sufficient airflow (if using air oxidation) or add a mild chemical oxidant like copper(II) acetate or manganese dioxide post-condensation. |
| Formation of Polymeric Byproducts | Uncontrolled Condensation: The initial dimerization and subsequent cyclization are occurring too rapidly or at a temperature that favors polymerization of intermediates. | 1. Slow Addition: Add the α-amino ketone solution dropwise to the reaction vessel at a controlled temperature. 2. Lower Temperature: Run the initial condensation step at a lower temperature (e.g., room temperature or 40-50 °C) before heating to drive oxidation. |
| Difficulty Isolating the Product | Product Volatility: Many simple pyrazines (e.g., 2,5-dimethylpyrazine) are volatile and can be lost during solvent removal under high vacuum. | 1. Use a milder workup: Avoid prolonged rotary evaporation at high temperatures. 2. Extraction: Extract the product into a low-boiling organic solvent like diethyl ether or dichloromethane, and carefully remove the solvent at reduced pressure without heating. 3. Distillation/Sublimation: For volatile products, Kugelrohr distillation or sublimation can be effective purification methods. |
This protocol is based on established procedures for the Gutknecht synthesis.
-
Preparation of α-amino ketone: Start from α-bromopropiophenone and convert it to the corresponding α-aminopropiophenone hydrochloride via methods like the Delépine reaction or Gabriel synthesis. Ensure the hydrochloride salt is dry before proceeding.
-
Condensation: Dissolve 10.0 g of α-aminopropiophenone hydrochloride in 50 mL of water. Add a solution of 15.0 g of sodium acetate trihydrate in 30 mL of water. The buffer will adjust the pH to an optimal range for condensation.
-
Reaction: Gently warm the mixture to 50-60 °C and stir for 2-3 hours. The solution will typically turn a darker color as the dihydropyrazine forms.
-
Oxidation: Increase the temperature to 90-100 °C and bubble a stream of air through the solution for 4-6 hours to facilitate oxidation of the dihydropyrazine to 2,5-dimethylpyrazine. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) with 40% NaOH solution. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature (< 30 °C).
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Troubleshooting decision tree for low yield in a Gutknecht pyrazine synthesis.
References
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
- Hill, J., & Ramage, R. (1964). The synthesis of 2,5-dihydroxy-3,6-diphenylpyrazine and related compounds. Journal of the Chemical Society (Resumed), 3725-3730. [Link]
- Sato, N. (1987). Recent progress in the chemistry of pyrazines. Journal of Heterocyclic Chemistry, 24(S1), 1-28. [Link]
Technical Support Center: HPLC Analysis of Pyrazine Compounds
A Foreword from the Senior Application Scientist
Welcome to the troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of pyrazine compounds. Pyrazines are critical components in flavor, fragrance, and pharmaceutical industries, known for their potent aromatic properties and biological activities[1][2]. However, their analysis can present unique challenges. The basic nitrogen atoms in the pyrazine ring often lead to difficult chromatographic behavior, such as poor peak shape and inconsistent retention, especially on standard silica-based reversed-phase columns[3][4].
This guide is structured to address the most common issues encountered in the lab, moving from symptoms to causes and finally to robust, actionable solutions. My goal is to provide not just a list of fixes, but the underlying scientific reasoning to empower you to develop rugged and reliable methods.
Section 1: Peak Shape Problems
Excellent peak shape is the foundation of accurate quantification. Problems like tailing, fronting, and splitting are often the first indication of suboptimal method conditions or system issues.
Question: Why are my pyrazine peaks exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front, is the most frequent issue when analyzing basic compounds like pyrazines[3][4]. A tailing factor greater than 1.2 often indicates a problem that requires attention[5].
Primary Cause: Secondary Silanol Interactions
The root cause is often an unwanted secondary interaction between the basic pyrazine analytes and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18)[3][4][6]. At a typical mobile phase pH (above 3), these silanols become deprotonated (SiO-) and can strongly interact with protonated basic compounds, creating a secondary retention mechanism that leads to tailing peaks[3][7].
Troubleshooting Workflow:
Solutions:
-
Optimize Mobile Phase pH: This is the most powerful tool for improving the peak shape of ionizable compounds[8][9]. By lowering the mobile phase pH to a range of 2.5-3.5, the residual silanol groups on the stationary phase become protonated (non-ionized), which minimizes the strong secondary interactions with your basic pyrazine analytes[5][7].
-
Select an Appropriate Column: Modern HPLC columns offer solutions to this problem.
-
High-Purity, End-Capped Columns: Use columns made from high-purity Type B silica that are thoroughly "end-capped." End-capping blocks many of the residual silanols, reducing their availability for interaction[4][6].
-
Polar-Embedded or Charged Surface Columns: These columns have stationary phases that incorporate polar groups or a positive surface charge[10][11]. The polar groups help to shield the silanols, while a positively charged surface can repel the protonated basic analytes, improving peak symmetry[10][11].
-
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol activity and improve peak shape[7][12].
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting[13]. To check this, dilute your sample or reduce the injection volume and observe the effect on peak shape[5].
-
Inspect Column Health: Over time, columns can degrade. A void at the column inlet or a partially blocked frit can create alternative flow paths, causing peak distortion[3][12]. If the problem appeared suddenly after a pressure shock, or if the column is old, consider replacing it[3][5].
Question: My peaks are fronting. What does this mean?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but typically points to a few specific issues.
Potential Causes & Solutions:
-
Sample Overload: This is a primary cause of fronting[14]. The concentration of the analyte is too high for the column to handle, leading to a non-linear distribution between the stationary and mobile phases.
-
Solution: Reduce the sample concentration or injection volume[14].
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent[5].
-
-
Column Degradation: Similar to tailing, physical damage to the column packing bed can sometimes manifest as fronting peaks[14].
-
Solution: Replace the column if other solutions fail[14].
-
Section 2: Retention and Elution Problems
Consistent and predictable retention times are crucial for compound identification and method reproducibility.
Question: My retention times are shifting between runs. What's wrong?
Retention time drift can compromise both qualitative and quantitative results[14]. The cause is often related to changes in the mobile phase, temperature, or column condition.
| Symptom | Potential Cause | Recommended Solution | Citation(s) |
| Gradual Shift (to shorter or longer times) | Column Aging/Contamination | Flush the column with a strong solvent. If unsuccessful, replace the column. | [14] |
| Mobile Phase Composition Change (Evaporation) | Prepare fresh mobile phase daily. Keep solvent bottles capped. | [14][15] | |
| Sudden, Random Shifts | Inadequate Column Equilibration | Ensure the column is equilibrated for a sufficient time (10-20 column volumes) before starting the run. | [13] |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature. | [14][15] | |
| Pump or Leak Issues | Check for leaks in the system. Purge the pump to remove air bubbles. | [13][16] |
Question: I'm not seeing any peaks, or they are much smaller than expected. Where did my sample go?
This can be an alarming issue, but it is often solvable through systematic checks.
Troubleshooting Flow:
Key Areas to Investigate:
-
System Functionality: Ensure the injector is making the injection, the pump is delivering flow, and the detector lamp is on and has sufficient energy[13].
-
Analyte Retention: Your pyrazine compound may be irreversibly adsorbed to the column[13]. This can happen if the mobile phase is too weak (not enough organic solvent).
-
Detector Settings: Pyrazines typically have a UV absorbance maximum around 270-280 nm[1][17]. Ensure your detector is set to an appropriate wavelength[13].
-
Sample Preparation: The sample may have degraded, been prepared at the wrong concentration, or been lost during a sample preparation step like solid-phase extraction (SPE)[18].
Section 3: Sensitivity and Resolution
Achieving clear separation between analytes (resolution) and a strong signal relative to the background (sensitivity) is the ultimate goal of chromatography.
Question: How can I improve the resolution between two closely eluting pyrazine isomers?
Co-elution of pyrazine isomers is a common challenge due to their similar physicochemical properties[19]. Resolution is a function of efficiency, selectivity, and retention.
Strategies to Improve Resolution:
-
Optimize Selectivity (α): This is often the most effective approach.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve separation[20].
-
Adjust Mobile Phase pH: Fine-tuning the pH can subtly change the ionization state of pyrazine derivatives, altering their retention and improving selectivity[8][21].
-
Change Stationary Phase: If mobile phase changes are insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl or polar-embedded phase) can provide a different selectivity[22].
-
-
Increase Efficiency (N):
-
Use a Longer Column: A longer column (e.g., 250 mm vs. 150 mm) provides more theoretical plates and thus higher efficiency[23].
-
Use Smaller Particle Size Columns: Columns with smaller particles (e.g., 3 µm or sub-2 µm) generate much higher efficiency and better resolution, though they also produce higher backpressure[22][24].
-
-
Increase Retention (k'):
-
Decrease Mobile Phase Strength: Reducing the percentage of organic solvent in the mobile phase will increase retention times, which can sometimes improve the resolution of early-eluting peaks[19].
-
Section 4: Standard Protocols and Method Development
A robust method starts with proper preparation.
Protocol: Preparation of a Buffered Mobile Phase for Optimal Peak Shape
This protocol details the preparation of a mobile phase at pH 3.0, ideal for minimizing peak tailing for basic pyrazine compounds on a C18 column.
Objective: To prepare 1 L of a 25 mM potassium phosphate buffer in 20% Acetonitrile, pH 3.0.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm solvent filter apparatus
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer: a. Weigh out the appropriate amount of KH₂PO₄ for 1 L of a 25 mM solution (Molar Mass = 136.09 g/mol ; 0.025 mol/L * 136.09 g/mol = 3.40 g). b. Dissolve the KH₂PO₄ in approximately 800 mL of HPLC-grade water in a clean 1 L beaker or flask.
-
Adjust pH: a. Place a calibrated pH electrode in the buffer solution. b. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05. It is critical to adjust the pH of the aqueous portion before adding the organic solvent[9].
-
Combine with Organic Solvent: a. Precisely measure 800 mL of the pH-adjusted aqueous buffer into a 1 L graduated cylinder. b. Add exactly 200 mL of HPLC-grade acetonitrile.
-
Degas and Filter: a. Transfer the final mobile phase mixture to the solvent filtration apparatus. b. Filter the mobile phase through a 0.45 µm membrane filter to remove particulates. c. Degas the mobile phase simultaneously by vacuum or by sonicating for 10-15 minutes to remove dissolved gases, which can cause pump problems and baseline noise[13][15].
-
Label and Use: a. Transfer the prepared mobile phase to a clean, clearly labeled solvent reservoir bottle. b. Prepare fresh mobile phase daily to ensure reproducibility[14].
References
- Top 10 Common HPLC Problems and How to Fix Them. (2025). uHPLCs.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs.
- The 10 Most Common HPLC Problems and Solutions! (2024). Universal Lab Blog.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH.
- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
- HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials, Inc.
- Solving Common Errors in HPLC. (n.d.). Chromatography Today.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Pyrazine. (n.d.). SIELC Technologies.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2016). ResearchGate.
- HPLC Column Selection Guide. (n.d.).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (2012). Thesis.
- Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
- Pyrazine. (n.d.). PubChem.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- Pyrazine. (n.d.). Wikipedia.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Mobile phase optimization for the separation of some herbicide samples using HPLC. (2001). ResearchGate.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
- HPLC Troubleshooting Guide. (n.d.).
Sources
- 1. Pyrazine | SIELC Technologies [sielc.com]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 14. uhplcs.com [uhplcs.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. mastelf.com [mastelf.com]
- 17. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mastelf.com [mastelf.com]
- 21. moravek.com [moravek.com]
- 22. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 23. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 24. auroraprosci.com [auroraprosci.com]
Enhancing the stability of 3-Chloropyrazine-2,6-diamine in solution
Welcome to the technical support guide for 3-Chloropyrazine-2,6-diamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Our goal is to move beyond simple protocols and explain the chemical causality behind our recommendations, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solution of this compound is developing a yellow or brown tint over a short period. What is causing this discoloration and is the compound degrading?
Answer:
This is a common observation and a primary indicator of compound degradation. This compound is susceptible to both oxidative and photolytic degradation. The discoloration you are observing is likely due to the formation of oxidized species or polymeric byproducts, which are often colored.
Underlying Mechanisms:
-
Oxidation: The electron-rich pyrazine ring, activated by two amino groups, is susceptible to oxidation. Dissolved oxygen in your solvent can initiate radical reactions, leading to complex degradation products. The amino groups themselves can also be oxidized.
-
Photodegradation: Aromatic amines and halogenated heterocycles can absorb UV-Vis light, particularly from ambient laboratory lighting. This energy can promote the molecule to an excited state, leading to cleavage of the carbon-chlorine bond or other rearrangements. Studies on similar molecules, like 2-chloropyridine, have shown that photolytic treatment leads to the formation of various intermediate products.[1]
Troubleshooting Protocol & Prevention:
-
Inert Atmosphere is Critical: The manufacturer's safety data sheet (SDS) specifies that the solid compound is air and light sensitive and should be handled under an inert gas. This requirement extends to its solutions.
-
Action: Always prepare solutions using solvents that have been deoxygenated by sparging with argon or nitrogen gas for at least 15-20 minutes.
-
Action: After preparation, blanket the headspace of your vial or flask with the inert gas before sealing. Use vials with PTFE-lined septa for an airtight seal.
-
-
Light Protection:
-
Action: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light. Minimize exposure to ambient light during handling.
-
-
Solvent Purity:
-
Action: Use high-purity (e.g., HPLC or spectrophotometric grade) solvents. Lower-grade solvents can contain impurities (like peroxides in ethers or dissolved metals) that can catalyze degradation.
-
Question 2: I'm struggling with the solubility and am observing precipitation. What are the best practices for dissolving this compound for aqueous-based assays?
Answer:
Solubility issues often arise from using a suboptimal solvent system or failing to control the pH. While the compound is slightly soluble in water, its solubility is limited.[2] Forcing it into a purely aqueous solution at a high concentration can lead to precipitation, especially over time as the solution equilibrates or if temperature fluctuates.
Key Principles:
-
pH-Dependent Solubility: As a diamine, the compound's amino groups can be protonated in acidic conditions. The resulting salt form is typically more water-soluble than the free base. The predicted pKa of the related 2-amino-3-chloropyrazine is approximately 2.37, indicating the amino groups are weakly basic.[2] Therefore, adjusting the pH to be slightly acidic should improve solubility.
-
Co-Solvents: Using a water-miscible organic co-solvent is a standard and effective technique to increase the solubility of hydrophobic compounds in aqueous buffers.
Recommended Dissolution & Formulation Protocol:
-
Stock Solution Preparation: First, prepare a high-concentration stock solution in an appropriate organic solvent. This minimizes the amount of organic solvent transferred into your final aqueous assay medium.
-
Dilution into Aqueous Buffer: Add the stock solution dropwise to your vigorously stirring aqueous buffer to avoid localized high concentrations that can cause immediate precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1-5%) to avoid affecting biological activity.
-
pH Control: The pH of your final solution is a critical parameter for both solubility and stability.[3] Acidic or basic conditions can catalyze degradation pathways.[3] For many heterocyclic amines, a buffered solution in the pH range of 4-6 provides a good balance of solubility (due to partial protonation) and stability.[4]
Data Summary: Solvents & Buffers
| Solvent/Buffer System | Suitability for Stock Solution | Suitability for Final Assay | Key Considerations |
|---|---|---|---|
| DMSO | Excellent | Acceptable (<1%) | Can be slightly hygroscopic. Use anhydrous grade for stock. |
| Methanol | Good | Acceptable (<5%) | Volatile. Ensure tight seals. Can be a reactant under certain conditions. |
| Water | Poor | Good (as primary solvent) | Requires pH adjustment and/or co-solvent for adequate concentration. |
| Citrate Buffer | N/A | Excellent (pH 3-6) | Provides good buffering capacity in the optimal acidic range. |
| Phosphate Buffer (PBS) | N/A | Good (pH ~7.4) | Widely used but may not provide optimal stability; test for your application. |
| HEPES/TRIS Buffer | N/A | Use with Caution | Amine-containing buffers can potentially react with the compound over time. |
Question 3: My analytical results (HPLC, etc.) are inconsistent, showing a decrease in the main peak area over the course of an experiment. How can I confirm if this is a stability issue and mitigate it?
Answer:
Inconsistent analytical data, especially a time-dependent decrease in the concentration of the parent compound, is a classic sign of instability in the solution. This can occur on the benchtop, in an autosampler, or even during storage at 4°C. It is crucial to validate the stability of your solution under your specific experimental conditions.
Workflow for Assessing Solution Stability:
This workflow allows you to determine the rate of degradation under your typical experimental conditions and establish a "use-by" time for your prepared solutions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Potential Degradation Pathway:
While a definitive study on this specific molecule is not publicly available, a likely degradation pathway in aqueous solutions is hydrolysis of the C-Cl bond, especially under non-neutral pH conditions. This would replace the chlorine atom with a hydroxyl group, fundamentally changing the molecule's properties.
Caption: Potential degradation pathways for this compound in solution.
Mitigation Strategies for Experiments:
-
Prepare Solutions Fresh: Based on your stability assessment, only prepare enough solution for immediate use. Avoid using solutions that have been stored for extended periods unless you have validated their stability.
-
Use Cooled Autosamplers: If your experiments are lengthy, use a cooled autosampler (e.g., set to 4°C) to slow the rate of degradation in the vials awaiting injection.
-
Incorporate a Standard: If possible, include a stable internal standard in your analytical method to help differentiate between degradation and other sources of variability (e.g., injection volume inconsistency).
By implementing these rigorous handling, formulation, and validation procedures, you can significantly enhance the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- Dashwood, R. H., & Guo, D. (1995). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens.Environmental and molecular mutagenesis, 25(2), 138–144. Discusses stabilizing interactions involving heterocyclic amines. [Link]
- PubChem, 3-Chloropyridine-2,6-diamine. (n.d.). National Center for Biotechnology Information. Database entry with chemical and physical properties. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- LookChem, 2-AMINO-3-CHLOROPYRAZINE. (n.d.).
- Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.Journal of hazardous materials, 321, 753–763.
- Zielińska, A., et al. (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...Bioinorganic chemistry and applications, 2016, 7561021. Provides a detailed example of pH-dependent degradation kinetics for complex amine compounds. [Link]
Sources
- 1. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-chloropyrazine CAS#: 6863-73-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazines
Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during pyrazine synthesis.
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields are a frequent issue and can stem from several factors. Classical synthesis methods, in particular, are often associated with poor yields under harsh conditions.[1] Key areas to investigate include:
-
Reaction Temperature: The optimal temperature is critical. For instance, in some gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to decompose.[1]
-
Purity of Starting Materials: Impurities in reagents, such as aldol condensation products in solvents or decomposed α-dicarbonyl compounds, can lead to unwanted side reactions and a significant decrease in yield.[1]
-
Choice of Base and Catalyst: The selection and amount of base or catalyst are crucial. In certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like tBuOK or NaOMe.[1][2][3] Catalyst loading must also be optimized to balance reactivity and scalability.[1]
-
Work-up and Purification: Significant product loss can occur during extraction and purification. Pyrazines can be volatile or highly soluble in aqueous layers, necessitating multiple extractions or specialized purification techniques.[1][4]
Q2: I am trying to synthesize an unsymmetrically substituted pyrazine and I'm getting a mixture of regioisomers. How can I improve selectivity?
A2: Achieving high regioselectivity is a classic challenge, especially when using methods involving the condensation of two different α-amino ketones, which often yields a statistical mixture of products.[5] To improve selectivity, consider modern, regioselective methods. For example, strategies involving the condensation of allylamines with α-oximido carbonyl compounds, followed by thermal electrocyclization-aromatization, offer much greater control over the final substitution pattern. Stepwise approaches, where a pre-functionalized pyrazine core is modified using cross-coupling reactions, can also provide excellent regioselectivity.[5]
Q3: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?
A3: A dark, tarry reaction mixture typically indicates polymerization or degradation.[1][6] Common causes include:
-
Excessive Heat: Overheating the reaction can lead to the decomposition of sensitive intermediates or the final product.[1]
-
Air Sensitivity: Dihydropyrazine intermediates are often sensitive to air. Uncontrolled oxidation can lead to complex side reactions and the formation of colored, polymeric materials.[1] It is often crucial to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Uncontrolled side reactions, such as the self-condensation of α-amino ketones or polymerization of reactive intermediates, can produce intractable materials.[6]
Q4: I'm observing imidazole derivatives as major byproducts in my reaction. How can I prevent their formation?
A4: Imidazole byproducts are common, particularly in Maillard-type reactions involving sugars and ammonia.[4] They arise from the reaction of key α-dicarbonyl intermediates with ammonia and an aldehyde. To minimize their formation, you can:
-
Optimize Reaction pH: Carefully controlling the pH is crucial. Lowering the pH can sometimes favor the formation of other heterocyclic compounds, like pyrroles, over pyrazines and imidazoles.[7]
-
Modify Purification Strategy: If formation cannot be avoided, separation is key. Imidazoles are generally less volatile and more polar than pyrazines. Techniques like distillation can be used to isolate the more volatile pyrazine derivatives.[4][8] Alternatively, column chromatography using a non-polar eluent system, such as a 90:10 mixture of hexane and ethyl acetate, has been shown to effectively separate pyrazines from imidazole byproducts.[4][8]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems in pyrazine synthesis.
Problem 1: Low or No Product Formation
Low yields or complete reaction failure can be disheartening. The following decision tree and table outline a logical process for troubleshooting this issue.
Caption: Troubleshooting Logic for Low Pyrazine Yield.
| Potential Cause | Underlying Chemistry & Explanation | Recommended Solution |
| Poor Quality of Starting Materials | α-amino ketones are notoriously unstable and can self-condense or decompose upon storage. α-dicarbonyl compounds or 1,2-diamines may contain impurities that inhibit the reaction.[1] | Use freshly prepared or purified starting materials. Verify purity via NMR, GC-MS, or melting point before use. Store sensitive reagents under an inert atmosphere and at a low temperature. |
| Suboptimal Reaction Conditions | Pyrazine formation often involves a delicate balance. For example, the initial condensation to a dihydropyrazine and the subsequent oxidation are distinct steps. Insufficient temperature may stall the reaction, while excessive heat can cause degradation.[1] | Verify the optimal temperature and pressure for your specific reaction. For dehydrogenation of piperazines, temperatures between 300-375°C are often required.[1] For solution-phase syntheses, perform a temperature and reaction time screen to find the optimal conditions. |
| Inactive or Incorrect Catalyst/Base | In dehydrogenative coupling reactions, the choice of base is critical. Some reactions show dramatic yield differences between bases like KH, NaOEt, or tBuOK.[1][2][3] The catalyst activity is paramount; an inactive catalyst will result in no product formation. | Ensure the catalyst is active and use the optimized loading. For some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1] Screen different bases to find the most effective one for your specific substrate combination.[2][3] |
| Inefficient Work-up & Product Loss | Many simple pyrazines are volatile or have moderate water solubility. Product can be lost during solvent removal (rotoevaporation) or remain in the aqueous phase during extraction. | Perform multiple extractions (3-6 times) with a suitable organic solvent like hexane, MTBE, or ethyl acetate.[4][8] For volatile pyrazines, consider direct distillation from the reaction mixture.[4][8][9] |
| Competing Side Reactions | The self-condensation of α-amino ketones is the basis for many symmetrical pyrazine syntheses but becomes a competing side reaction when attempting to form unsymmetrical pyrazines.[5] Over-oxidation can lead to N-oxides or ring-opening.[6] | For unsymmetrical pyrazines, use a directed synthesis that avoids the self-condensation of two different α-amino ketones.[5] Use a stoichiometric amount of a mild oxidizing agent (e.g., air, CuSO₄) and monitor the reaction closely to prevent over-oxidation.[10] |
Section 3: Key Methodologies & Protocols
This section provides detailed protocols for common and reliable pyrazine syntheses, highlighting critical steps and potential pitfalls.
Protocol 1: Gutknecht Pyrazine Synthesis of 2,5-Dimethylpyrazine
The Gutknecht synthesis is a classic method that involves the self-condensation of an α-amino ketone, which is typically generated in situ from an α-oximino ketone.[10][11]
Caption: Workflow of the Gutknecht pyrazine synthesis.
Step 1: Synthesis of the α-Oximino Ketone (Isonitrosoacetone)
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the starting ketone (e.g., biacetyl monoxime) in a suitable solvent like aqueous ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a reducing agent. A common method involves catalytic hydrogenation or reduction with zinc dust in acetic acid.[11]
-
CRITICAL: The α-amino ketone intermediate is highly unstable. This step should be performed under an inert atmosphere, and the product should be used immediately in the next step without isolation.
-
Step 2: Condensation and Oxidation
-
After the reduction is complete (monitored by TLC), carefully neutralize the reaction mixture with a base (e.g., NaOH solution) while keeping the temperature low.
-
The α-amino ketone will begin to self-condense to form the dihydropyrazine intermediate. This process can be slow and may require gentle warming or extended stirring at room temperature.
-
Oxidize the dihydropyrazine to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture for several hours.[1][10] Alternatively, chemical oxidants like copper(II) sulfate (CuSO₄) or mercury(I) oxide can be used.[10]
Step 3: Work-up and Purification
-
Once the oxidation is complete, extract the aqueous mixture multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.
-
Purify the crude product. For volatile pyrazines like 2,5-dimethylpyrazine, fractional distillation is often the most effective method. For less volatile or solid products, column chromatography or recrystallization may be necessary.
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis of 2,5-Diphenylpyrazine
This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[12][13]
-
Synthesis of α-Aminoacetophenone: In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Bubble ammonia gas through the solution or add an excess of aqueous ammonia.[1] Stir the reaction at room temperature. The α-amino ketone is formed in situ.
-
CAUTION: 2-chloroacetophenone is a lachrymator. Handle in a well-ventilated fume hood.[13]
-
-
Condensation and Oxidation: The reaction mixture containing the α-aminoacetophenone will spontaneously start to condense.[1] The intermediate dihydropyrazine is formed.
-
Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like hydrogen peroxide.[1]
-
Isolation: The product, 2,5-diphenylpyrazine, is often a solid and will precipitate from the reaction mixture upon cooling.[1] Collect the solid product by filtration and wash with cold ethanol to remove impurities. Further purification can be achieved by recrystallization.
References
- Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
- Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Jadhav, S. D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(15), 8437-8446.
- Krems, I. J., & Spoerri, P. E. (1947). The Pyrazines. Chemical Reviews, 40(2), 279-358.
- Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
- Sutton, D. A., & O'Gara, J. E. (2017). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. NIH National Center for Biotechnology Information.
- Various Authors. (n.d.). Gutknecht Pyrazine Synthesis. Wikipedia.
- Various Authors. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- Various Authors. (n.d.). What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog.
- Walton, K. L., et al. (2016). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. NIH National Center for Biotechnology Information.
Sources
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- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 6. biosynce.com [biosynce.com]
- 7. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. WO2018172995A1 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 10. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 11. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ir.nbu.ac.in [ir.nbu.ac.in]
Technical Support Center: A Senior Application Scientist's Guide to Pilot-Scale Synthesis of 3-Chloropyrazine-2,6-diamine
Welcome to the technical support center for the synthesis of 3-Chloropyrazine-2,6-diamine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-plant production. We will delve into a robust and scalable synthetic route, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your scale-up campaign is successful, safe, and efficient.
Recommended Synthetic Pathway for Scale-Up
The selection of a synthetic route for pilot-scale production must prioritize safety, cost-effectiveness, scalability of operations, and the availability of starting materials. After careful consideration of various synthetic strategies, we recommend a two-step approach starting from the commercially available 2,6-dichloropyrazine.
Rationale for Route Selection:
-
Starting Material: 2,6-Dichloropyrazine is a readily available and cost-effective commodity chemical.
-
Reaction Chemistry: The pathway involves two well-understood and robust reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (SEAr).
-
Scalability: The chosen reactions generally scale well, although they require rigorous control over temperature and pressure, which is standard for pilot-plant operations.
The overall synthetic pathway is illustrated below.
Caption: Recommended two-step synthesis of this compound for pilot scale.
Detailed Experimental Protocols (Pilot Scale)
The following protocols are baseline procedures for a ~1 kg scale production. All operations should be conducted in a suitable pilot-plant environment with appropriate engineering controls and personal protective equipment (PPE).
Step 1: Synthesis of 2,6-Diaminopyrazine
This procedure is adapted from established methods for the amination of dichloropyrazines.[1][2]
-
Equipment: 50 L pressure-rated reactor with overhead stirring, heating/cooling jacket, and pressure gauge.
-
Reagents:
-
2,6-Dichloropyrazine: 5.0 kg (33.56 mol)
-
Aqueous Ammonia (28-30%): 25 L
-
-
Procedure:
-
Charge the 50 L reactor with 2,6-dichloropyrazine (5.0 kg).
-
Add the aqueous ammonia (25 L) to the reactor.
-
Seal the reactor and begin agitation.
-
Heat the reactor contents to 150°C. The internal pressure will rise; monitor closely and ensure it remains within the vessel's rating (typically 8-12 bar).
-
Maintain the temperature at 150°C for 12-16 hours.
-
Monitor reaction completion via a pre-established HPLC method. Sample carefully via a designated sampling port after cooling a small aliquot. The reaction is complete when <1% of the starting material remains.
-
Once complete, cool the reactor to 20-25°C. The pressure should subside.
-
Carefully vent any residual pressure.
-
The product will have precipitated as a solid. Filter the slurry and wash the cake with deionized water (2 x 5 L) until the filtrate is near neutral pH.
-
Dry the solid in a vacuum oven at 60-70°C to a constant weight.
-
-
Expected Outcome: 3.3 - 3.5 kg (89-95% yield) of 2,6-diaminopyrazine as a tan to light brown solid.
Step 2: Synthesis of this compound
This electrophilic chlorination uses N-chlorosuccinimide (NCS), a milder and safer alternative to gaseous chlorine for this electron-rich substrate.[3]
-
Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Reagents:
-
2,6-Diaminopyrazine: 1.0 kg (9.08 mol)
-
N,N-Dimethylformamide (DMF): 8 L
-
N-Chlorosuccinimide (NCS): 1.27 kg (9.53 mol, 1.05 eq)
-
-
Procedure:
-
Charge the reactor with 2,6-diaminopyrazine (1.0 kg) and DMF (8 L).
-
Stir the mixture under a nitrogen atmosphere to form a slurry.
-
Cool the reactor jacket to 0-5°C.
-
Once the internal temperature is stable at 0-5°C, begin adding the NCS in portions over 2-3 hours. CAUSALITY: Portion-wise addition is critical to control the exotherm of the reaction. A rapid addition can lead to a temperature spike, resulting in the formation of di-chlorinated and other over-chlorinated byproducts.
-
Maintain the internal temperature below 5°C throughout the addition.
-
After the full addition of NCS, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Monitor the reaction by HPLC. The reaction is complete when <1% of the 2,6-diaminopyrazine remains.
-
Once complete, slowly quench the reaction by adding it to a separate vessel containing cold water (40 L).
-
The product will precipitate. Stir the resulting slurry for 1 hour.
-
Filter the solid, and wash the cake thoroughly with deionized water (3 x 4 L) to remove residual DMF and succinimide.
-
Dry the crude product in a vacuum oven at 50°C.
-
For purification, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).
-
-
Expected Outcome: 1.0 - 1.15 kg (76-88% yield) of this compound as an off-white to yellow solid.
Scale-Up Parameter Comparison
The transition from bench to pilot scale involves more than just multiplying reagent quantities. The table below highlights key parameter changes and the rationale behind them.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Starting Material | 10 g | 1.0 kg (100x) | Direct scale-up of batch size. |
| Solvent Volume (Chlorination) | 80-100 mL | 8 L | Reduced solvent ratio (10-8 L/kg vs 8 L/kg) to improve throughput. This is possible due to better mixing efficiency in a baffled pilot reactor.[4] |
| Reagent Addition Time (NCS) | 5-10 minutes | 2-3 hours | Slower addition is required to manage the reaction exotherm due to the lower surface-area-to-volume ratio in larger vessels. |
| Reaction Time (Amination) | 8-12 hours | 12-16 hours | Mass and heat transfer limitations in larger vessels can slightly increase the time required to reach full conversion.[4] |
| Work-up/Isolation | Evaporation/Extraction | Filtration/Precipitation | Precipitation and filtration are more practical and efficient for handling large quantities of solids than extraction and solvent evaporation. |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization is far more cost-effective and scalable for purifying kilograms of material compared to chromatography.[4] |
Troubleshooting Guide (Q&A Format)
Caption: A decision tree for troubleshooting common scale-up synthesis issues.
Q: My overall yield is significantly lower than expected. Where should I start investigating?
A: First, analyze the yield of each individual step.
-
Step 1 (Amination): Was the yield of 2,6-diaminopyrazine low? If so, review the HPLC data for the crude reaction mixture before workup. A high percentage of starting material or mono-aminated intermediate (2-amino-6-chloropyrazine) indicates an incomplete reaction. Consider increasing the reaction time or temperature slightly (e.g., to 155-160°C). If the reaction went to completion, the loss occurred during filtration and washing. Ensure your filter cloth is the correct pore size and minimize the wash volumes to what is necessary.
-
Step 2 (Chlorination): If the amination yield was good, the issue lies in the chlorination. An incomplete reaction could be due to degraded or substoichiometric NCS. Always use a fresh bottle of NCS and accurately weigh it. Significant product loss can also occur during the quench and precipitation if the product has some solubility in the DMF/water mixture. Ensure the quenching water is cold (<10°C) to maximize precipitation.
Q: My final product is contaminated with a di-chlorinated impurity. What went wrong?
A: The formation of 3,5-dichloro-pyrazine-2,6-diamine is a classic sign of over-chlorination. This is almost always caused by poor temperature control during the NCS addition. The initial mono-chlorination activates the ring, making the second chlorination faster if the temperature is not kept low.
-
Primary Solution: Re-evaluate your cooling capacity. Ensure your reactor jacket can maintain the internal temperature at 0-5°C. Slow down the rate of NCS addition to allow the cooling system to keep up with the heat generated by the reaction.
-
Secondary Cause: Check the stoichiometry. An excess of NCS (>1.1 equivalents) can also lead to di-chlorination. Ensure accurate weighing and charging of reagents.
Q: The final product has a persistent yellow or brown color that I can't remove by recrystallization.
A: Color issues often stem from small quantities of highly colored impurities formed by degradation or side reactions.[4]
-
Solution 1: Activated Carbon: During the recrystallization step, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (e.g., 1-2% w/w) and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize. This is very effective at removing colored impurities.
-
Solution 2: Prevent Oxidation: The amino groups on the pyrazine ring are susceptible to air oxidation, which can form colored byproducts. Ensure the chlorination reaction and subsequent workup steps are performed under an inert atmosphere (nitrogen or argon) where possible.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations for this pilot-scale synthesis?
A: Both steps have significant safety hazards that must be managed.
-
Step 1 (Amination): The primary hazard is high pressure. The reaction is run well above the boiling point of the aqueous ammonia solution, generating significant internal pressure. You must use a pressure-rated vessel that has been inspected and certified. A rupture disc and pressure relief valve are mandatory safety features. Personnel should be trained in the operation of high-pressure equipment.
-
Step 2 (Chlorination): The primary hazard is a runaway reaction (thermal hazard). The chlorination is exothermic, and a loss of cooling could lead to a rapid temperature and pressure increase. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before scaling up to understand the thermal profile and ensure your plant's cooling capacity is sufficient.[4] Additionally, pyrazine derivatives themselves should be handled with care, as many are classified as irritants.[5][6]
Q: What in-process controls (IPCs) and final product analyses are recommended?
A: A robust analytical package is key to a controlled and reproducible process.
-
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the ideal technique. Develop a method that can resolve the starting material, intermediates, product, and key potential impurities for each step. Define clear completion criteria (e.g., starting material <1.0%).
-
Final Product Release:
-
Identity: Confirm the structure using ¹H NMR and Mass Spectrometry (MS).
-
Purity: Use HPLC to determine purity (target >99.0%) and quantify any impurities.
-
Residual Solvents: Use Gas Chromatography (GC) with a headspace sampler to quantify residual solvents like DMF, ethanol, and water.
-
Appearance and Physical Properties: Record the color and physical form. Melting point is also a good indicator of purity.
-
Q: Can I use an alternative to aqueous ammonia for the amination step?
A: While aqueous ammonia is common, alternatives exist. For instance, a solution of ammonia in an organic solvent like methanol or isopropanol can be used. This may alter the pressure profile of the reaction and could be advantageous if your pressure vessel has limitations. However, this introduces a flammable solvent into a high-temperature process, requiring additional safety assessments (e.g., ensuring the reaction pressure does not exceed the solvent's flash point pressure). Palladium-catalyzed amination methods are also known but are generally avoided at this scale for simple aminations due to the high cost and complexity of the catalyst system and removal.[2]
References
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.ResearchGate.
- US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).Google Patents.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.Semantic Scholar.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.National Institutes of Health (NIH).
- An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold.Thieme Connect.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.National Institutes of Health (NIH).
- Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.ResearchGate.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.PubMed.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Pyrazine Amination: Efficacy, Scope, and Protocols
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of aminated pyrazines is a critical endeavor. These nitrogen-containing heterocycles are privileged scaffolds in a vast array of pharmaceuticals and bioactive molecules. The introduction of an amino group onto the pyrazine core can profoundly influence a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the leading catalytic methodologies for pyrazine amination, grounded in experimental data and practical insights to aid in the rational selection of the optimal synthetic route.
Introduction: The Strategic Importance of Pyrazine Amination
The pyrazine ring, an electron-deficient diazine, presents unique challenges and opportunities for synthetic chemists. While direct nucleophilic aromatic substitution (SNAr) of halopyrazines is possible, it often requires harsh conditions and is limited to highly activated substrates. Catalytic methods have emerged as more versatile and efficient alternatives, enabling C-N bond formation under milder conditions with a broader substrate scope. This guide will dissect and compare the efficacy of four major classes of catalysts: palladium complexes, copper complexes, photoredox catalysts, and biocatalysts.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is dictated by factors such as the nature of the pyrazine substrate (e.g., the identity of the leaving group in cross-coupling reactions or the reactivity of a C-H bond), the desired amine, cost, and scalability.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most robust and widely employed method for the synthesis of arylamines, and its application to heteroaromatics like pyrazines is well-established.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyrazine with an amine in the presence of a palladium precursor, a phosphine ligand, and a base.[2]
Efficacy and Scope:
The success of the Buchwald-Hartwig amination of pyrazines is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle. For the amination of 2-bromopyrazine, modern biaryl phosphine ligands such as RuPhos and BrettPhos have demonstrated superior performance, leading to high yields with a variety of amines.[1] The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines.
Causality of Experimental Choices:
The electron-deficient nature of the pyrazine ring can make oxidative addition of halopyrazines to the palladium center more facile compared to electron-rich arenes. However, the nitrogen lone pairs on the pyrazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The use of bulky ligands helps to mitigate this issue by sterically disfavoring non-productive binding modes. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[3]
Data Summary: Palladium-Catalyzed Amination of 2-Bromopyrazine
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [1] |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 95 | [1] |
This data is representative and yields may vary depending on the specific reaction conditions and substrate purity.
Copper-Catalyzed Amination
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a cost-effective alternative to palladium-catalyzed methods.[2] While traditional Ullmann conditions are often harsh, modern protocols with various ligands allow for milder reaction conditions.
Efficacy and Scope:
Copper catalysts, such as copper(I) iodide (CuI), have been shown to be effective for the amination of 2-halopyridines, and this can be extended to pyrazines.[4] The choice of ligand is again critical, with ligands such as 2-isobutyrylcyclohexanone or L-proline showing good efficacy. Copper nanoparticles have also emerged as recyclable and efficient catalysts for these transformations.[4] The substrate scope for copper-catalyzed amination of halopyrazines is generally good, encompassing a range of primary and secondary amines.
Causality of Experimental Choices:
Copper-catalyzed aminations often proceed through a different mechanism than palladium-catalyzed reactions. The choice of a suitable ligand is essential to stabilize the copper catalyst and facilitate the C-N bond-forming step. The use of a polar aprotic solvent like DMSO is common in these reactions.
Data Summary: Copper-Catalyzed Amination of 2-Iodopyridine with Adamantane-containing Amines
| Catalyst | Ligand | Amine | Yield (%) | Reference |
| CuI | 2-isobutyrylcyclohexanone | (1-adamantyl)methanamine | 62-76 | [4] |
| Cu NPs | L-proline | 2-(1-adamantyloxy)ethanamine | 62-76 | [4] |
While this data is for 2-iodopyridine, it provides a good indication of the potential efficacy for the analogous 2-iodopyrazine.
Photocatalytic Amination
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for forging C-N bonds. These reactions often proceed under very mild conditions and can offer unique reactivity patterns, such as direct C-H amination, avoiding the need for pre-functionalized halopyrazines.
Efficacy and Scope:
Organic dyes like Eosin Y and transition metal complexes of iridium and ruthenium can serve as effective photocatalysts for amination reactions.[5][6] Mechanistic investigations have shown that photocatalytic amination of electron-neutral and electron-rich arenes can proceed via a cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism.[7][8] While direct comparative data for pyrazine amination is still emerging, the broad applicability of these methods to other heterocycles suggests their potential for pyrazine functionalization.
Causality of Experimental Choices:
In a typical photocatalytic cycle, the photocatalyst absorbs visible light and is excited to a higher energy state. In this excited state, it can act as a single-electron oxidant or reductant, initiating a radical cascade that leads to C-N bond formation. The choice of solvent can be critical in these reactions, as it can influence the redox potentials of the substrates and the stability of the radical intermediates.
Biocatalytic Amination
Enzyme-catalyzed reactions offer an environmentally benign approach to pyrazine amination, often proceeding with high selectivity and under mild aqueous conditions.
Efficacy and Scope:
Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been successfully employed for the synthesis of pyrazinamide derivatives from pyrazine esters and a variety of amines, including aliphatic amines, benzylamines, and morpholine.[9][10] The reactions can be performed in greener solvents like tert-amyl alcohol and can achieve high yields in relatively short reaction times, especially when using continuous-flow systems.[9][10]
Causality of Experimental Choices:
The enzyme's active site provides a unique microenvironment that facilitates the aminolysis of the pyrazine ester. The reaction conditions, such as temperature and substrate ratio, are optimized to maximize the enzyme's activity and stability. For instance, a temperature of 45 °C was found to be optimal for the Lipozyme® TL IM catalyzed reaction, as higher temperatures can lead to enzyme denaturation.[9][10]
Data Summary: Lipozyme® TL IM-Catalyzed Synthesis of N-benzylpyrazine-2-carboxamide
| Parameter | Condition | Yield (%) | Reference |
| Solvent | tert-Amyl alcohol | 77.2 | [10] |
| Temperature | 45 °C | 81.2 | [9] |
| Substrate Ratio (ester:amine) | 1:3 | 81.7 | [9][10] |
| Residence Time (continuous flow) | 20 min | 82.2 | [9] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine
This protocol provides a general procedure for the Buchwald-Hartwig amination of a substituted bromopyrazine.[4]
Materials:
-
2-Bromo-6-isopropylpyrazine (1.0 mmol)
-
Amine (e.g., Morpholine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed toluene, followed by the 2-bromo-6-isopropylpyrazine and the amine.
-
Seal the flask and heat the reaction mixture at 100 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 2: Enzymatic Synthesis of Pyrazinamide Derivatives in a Continuous-Flow System
This protocol describes a green and efficient method for the synthesis of pyrazinamide derivatives using an immobilized enzyme in a continuous-flow microreactor.[9][10]
Materials:
-
Pyrazine-2-carboxylate (5.0 mmol) dissolved in 10 mL tert-amyl alcohol (Feed 1)
-
Amine (e.g., Benzylamine, 15.0 mmol) dissolved in 10 mL tert-amyl alcohol (Feed 2)
-
Lipozyme® TL IM (0.87 g) packed in a PFA reactor coil
Procedure:
-
Set up a continuous-flow microreactor system with two syringe pumps for Feed 1 and Feed 2, a Y-mixer, and a temperature-controlled reactor coil packed with Lipozyme® TL IM.
-
Set the temperature of the reactor coil to 45 °C.
-
Pump Feed 1 and Feed 2 at a flow rate of 15.6 µL/min each into the Y-mixer.
-
The combined stream (31.2 µL/min) flows through the enzyme-packed reactor coil, corresponding to a residence time of 20 minutes.
-
Collect the product mixture from the outlet of the reactor.
-
Evaporate the solvent from the collected mixture and purify the residue by column chromatography on silica gel.
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms of these catalytic systems, the following diagrams illustrate the key steps in the catalytic cycles.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Photocatalytic C-H Amination (CRA-SNAr Mechanism)
Caption: Simplified mechanism for photocatalytic C-H amination via CRA-SNAr.
Conclusion and Future Outlook
The catalytic amination of pyrazines is a dynamic field of research with a diverse array of methodologies available to the synthetic chemist. For routine amination of halopyrazines with a broad range of amines, Palladium-catalyzed Buchwald-Hartwig reactions with modern phosphine ligands remain the gold standard, offering high yields and reliability. Copper-catalyzed systems provide a more economical alternative, and ongoing research into ligand development continues to improve their efficacy and mildness.
Photocatalysis and biocatalysis represent the cutting edge of pyrazine amination, offering sustainable and often complementary approaches. Photocatalysis holds the promise of direct C-H functionalization, obviating the need for pre-installed leaving groups, while biocatalysis provides an exceptionally green route to aminated pyrazines with high selectivity.
As the demand for structurally diverse and complex pyrazine-containing molecules grows, the continued development of novel and more efficient catalytic systems will be paramount. Future research will likely focus on expanding the substrate scope of photocatalytic and biocatalytic methods, as well as developing more sustainable and recyclable transition-metal catalysts. This guide serves as a foundational resource for navigating the current landscape of pyrazine amination, empowering researchers to make informed decisions and accelerate their drug discovery and development programs.
References
- CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). WordPress.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace.
- Mechanistic Investigations into Amination of Unactivated Arenes via Cation Radical Accelerated Nucleophilic Aromatic Substitution. (2022). National Institutes of Health.
- Mechanistic Investigations into Amination of Unactivated Arenes via Cation Radical Accelerated Nucleophilic Aromatic Substitution. (2022). PubMed.
- Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. (n.d.). National Institutes of Health.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Mechanistic Investigations into Amination of Unactivated Arenes via Cation Radical Accelerated Nucleophilic Aromatic Substitution. (2022). Journal of the American Chemical Society.
- Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
- Substrate scope study. (n.d.). ResearchGate.
- Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. (2023). National Institutes of Health.
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (n.d.). MDPI.
- Efficient and Selective Visible-Light-Driven Oxidative Coupling of Amines to Imines in Air over CdS@Zr-MOFs. (2021). ACS Applied Materials & Interfaces.
- Development of anthrazoline photocatalysts for promoting amination and amidation reactions. (n.d.). Royal Society of Chemistry.
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central.
- a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.). Royal Society of Chemistry.
- Copper-catalyzed Aerobic Oxidative C-H Functionalization of Substituted Pyridines: Synthesis of Imidazopyridine Derivatives. (2013). PubMed.
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A Comparative Guide to the In Vitro Biological Activity of 3-Aminopyrazine-2-carboxamide Derivatives
This guide provides a comparative analysis of the in vitro biological activities of a series of N-substituted 3-aminopyrazine-2-carboxamide derivatives. These compounds, stemming from the core structure of pyrazinamide, a first-line anti-tubercular agent, have garnered significant interest for their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR) and experimental data supporting the therapeutic potential of these pyrazine analogs.
Introduction: The Therapeutic Promise of the Pyrazine Scaffold
Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to numerous natural and synthetic bioactive molecules.[1] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties, have made them a focal point in medicinal chemistry.[1] The modification of the pyrazine core allows for the fine-tuning of its biological activity, offering a versatile platform for the development of novel therapeutic agents. This guide focuses on derivatives of 3-aminopyrazine-2-carboxamide, exploring how substitutions on the carboxamide moiety influence their in vitro efficacy against various pathogens and cancer cell lines.
Comparative Analysis of Antimicrobial Activity
A key area of investigation for 3-aminopyrazine-2-carboxamide derivatives has been their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The following sections and data compare the efficacy of various substituted analogs.
Antitubercular Activity
The in vitro whole-cell growth inhibitory activity of several N-substituted 3-aminopyrazine-2-carboxamides has been evaluated against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a critical parameter for comparing the antitubercular potency of these compounds.
Table 1: In Vitro Antitubercular Activity of 3-Aminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent (R') | MIC (µg/mL) | MIC (µM) |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| Benzyl Derivatives | |||
| 3 | 4-F-benzyl | 50-100 | - |
| 4 | 4-Cl-benzyl | 50-100 | - |
| 7 | 3-Cl-benzyl | 50-100 | - |
| 8 | 4-Br-benzyl | 50-100 | - |
| 5 | 2,4-di-OCH₃-benzyl | >100 | - |
| 6 | 3,4-di-Cl-benzyl | >100 | - |
| Alkyl Derivatives | |||
| 10 | Hexyl | - | 500 |
| 11 | Heptyl | - | 250 |
Data sourced from Bouz et al.[2]
From the data, it is evident that the nature of the substituent on the carboxamide nitrogen plays a crucial role in the antimycobacterial activity. The phenyl derivative with 2,4-dimethoxy substitution (17 ) demonstrated the most potent activity.[2] In contrast, the benzyl derivatives generally exhibited weaker activity, with monosubstituted analogs being more effective than disubstituted ones.[2] Among the alkyl derivatives, an increase in the carbon chain length from hexyl (10 ) to heptyl (11 ) led to enhanced antibacterial activity.[2]
Antibacterial and Antifungal Activity
The broader antimicrobial spectrum of these derivatives has also been investigated. While benzyl derivatives were largely inactive against the tested bacterial strains, some phenyl and alkyl derivatives showed weak to moderate activity.[2] Notably, antifungal activity was observed across all structural subtypes, with particular efficacy against Trichophyton interdigitale and Candida albicans.[2]
Comparative Analysis of Anticancer Activity
The cytotoxic potential of pyrazine derivatives against various cancer cell lines is another promising area of research. The half-maximal inhibitory concentration (IC50) is used to quantify and compare their antiproliferative efficacy.
In Vitro Cytotoxicity of Pyrazine Derivatives
Several studies have highlighted the anticancer properties of various pyrazine derivatives. For instance, a series of indenoquinoxaline and pyrazine derivatives were screened against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some compounds exhibiting potent cytotoxic activity with IC50 values in the low micromolar range.[3] Another study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which contain a pyrazine core, also demonstrated significant inhibitory activities against A549 and HeLa (cervical cancer) cell lines.[4]
Table 2: In Vitro Cytotoxicity of Selected Pyrazine Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) |
| 11 | Indenoquinoxaline/Pyrazine | MCF-7 | 5.4 |
| 11 | Indenoquinoxaline/Pyrazine | A549 | 4.3 |
| 11 | 3,6-diunsaturated 2,5-diketopiperazine | A549 | 1.2 |
| 11 | 3,6-diunsaturated 2,5-diketopiperazine | HeLa | 0.7 |
| 17l | [3][5][6]triazolo[4,3-a]pyrazine | A549 | 0.98 ± 0.08 |
| 17l | [3][5][6]triazolo[4,3-a]pyrazine | MCF-7 | 1.05 ± 0.17 |
| 17l | [3][5][6]triazolo[4,3-a]pyrazine | HeLa | 1.28 ± 0.25 |
| 4f | Imamine-1,3,5-triazine | MDA-MB-231 | 6.25 |
| 4k | Imamine-1,3,5-triazine | MDA-MB-231 | 8.18 |
Data compiled from multiple sources.[3][4][7][8]
The data in Table 2 showcases the broad anticancer potential of various pyrazine-containing scaffolds. The specific substitutions on the pyrazine ring and its fused heterocyclic systems significantly influence the cytotoxic potency and selectivity against different cancer cell lines.
Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives
For the specific class of 3-aminopyrazine-2-carboxamides, in vitro cytotoxicity was evaluated in the HepG2 human hepatocellular carcinoma cell line.
Table 3: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cells
| Compound ID | Substituent (R') | IC50 (µM) |
| 20 | 4-CF₃-phenyl | 41.4 |
| 10 | Hexyl | 389 |
| 16 | 2,4-di-Cl-phenyl | >250 |
| 17 | 2,4-di-OCH₃-phenyl | >50 |
Data sourced from Bouz et al.[2]
The results indicate that the cytotoxicity of these compounds can be modulated by altering the substituent on the carboxamide group. The 4-trifluoromethylphenyl derivative (20 ) displayed moderate cytotoxicity, while the alkyl and other phenyl derivatives showed significantly lower toxicity.[2] This suggests that the observed cytotoxicity is not a general property of the 3-aminopyrazine-2-carboxamide core but is influenced by the specific modifications.[2]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the biological activity of 3-aminopyrazine-2-carboxamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The compound is serially diluted in a liquid growth medium in a microplate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., M. tuberculosis) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of 3-aminopyrazine-2-carboxamide derivatives is intrinsically linked to their chemical structure. The substitutions on the N-phenyl ring and the length of the N-alkyl chain have been shown to significantly impact their antimicrobial and cytotoxic profiles.
Conclusion and Future Perspectives
The in vitro biological data for 3-aminopyrazine-2-carboxamide derivatives highlight their potential as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies reveal that specific substitutions on the carboxamide moiety are critical for optimizing both antimicrobial and anticancer activities. Future research should focus on synthesizing a broader range of analogs to further refine the SAR, with a particular emphasis on improving potency and selectivity. Mechanistic studies to elucidate the specific cellular targets and pathways affected by the most active compounds are also warranted to advance these promising derivatives towards preclinical and clinical development.
References
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- Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of[3][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (URL: [Link])
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (URL: [Link])
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (URL: [Link])
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (URL: [Link])
- Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (URL: [Link])
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (URL: [Link])
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (URL: [Link])
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (URL: [Link])
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (URL: [Link])
- Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evalu
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 3-Chloropyrazine-2,6-diamine Analogs in Kinase Inhibition
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for the design of novel bioactive molecules.[2] Within this class, the 3-Chloropyrazine-2,6-diamine moiety presents a versatile template for developing targeted therapies, particularly kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from related pyrazine-based compounds to inform future drug discovery efforts.
The this compound Scaffold: A Platform for Kinase Inhibitors
The this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a convenient handle for introducing diverse functionalities. The amino groups at the 2- and 6-positions can be acylated, alkylated, or arylated to probe interactions with the target protein.
Comparative Structure-Activity Relationship Analysis
While comprehensive SAR studies on this compound itself are not extensively published, we can infer valuable insights from related pyrazine and diaminopyridine analogs. The following table summarizes key SAR trends observed in similar kinase inhibitor scaffolds.
| Scaffold/Analog | Modification | Impact on Activity | Rationale | Reference |
| 2,6-Disubstituted Pyrazines | Introduction of bulky hydrophobic groups at the 2-position and a carboxylic acid at the 6-position | Increased CK2 and PIM kinase inhibition. | The hydrophobic group likely occupies a hydrophobic pocket in the kinase active site, while the carboxylic acid forms key hydrogen bonds. | [3] |
| 3-Acyl-2,6-diaminopyridines | Variation of the acyl group at the 3-position | Potent CDK1 and CDK2 inhibitory activities. | The acyl group likely interacts with the hinge region of the kinase, a critical interaction for many kinase inhibitors. | [4] |
| 3-Amino-pyrazine-2-carboxamides | N-substitution on the carboxamide with a 3,5-dihydroxyphenyl group | Potent pan-FGFR inhibition. | The dihydroxyphenyl moiety likely forms crucial hydrogen bonds with the kinase active site. | [5] |
| General Diamine Inhibitors | Modifications of the core diamine structure | Significant impact on CYP3A inhibitory activity and anti-HIV activity. | The core structure is critical for establishing the correct geometry for binding to the target enzyme. | [6][7] |
Based on these related studies, a hypothetical SAR for this compound analogs as kinase inhibitors can be proposed:
-
Substitution at the 3-position: Replacing the chlorine with various aryl or heteroaryl groups through cross-coupling reactions could lead to potent inhibitors by targeting the hydrophobic region I of the kinase active site.
-
Modification of the 2-amino group: Acylation or alkylation of the 2-amino group could allow for interaction with the hinge region of the kinase, a common binding motif for kinase inhibitors.
-
Modification of the 6-amino group: Substitution at this position could be used to modulate solubility and other physicochemical properties, as well as to probe for additional interactions with the solvent-exposed region of the kinase.
Experimental Protocols
General Synthesis of 3-Substituted-2,6-diaminopyrazine Analogs
A general synthetic route for the preparation of a library of 3-substituted-2,6-diaminopyrazine analogs for SAR studies is outlined below. This protocol is based on established palladium-catalyzed cross-coupling reactions.[8]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-2,6-diaminopyrazine analog.
In Vitro Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
Step 1: Reagent Preparation
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the substrate (e.g., a peptide or protein) and ATP in kinase buffer.
Step 2: Assay Procedure
-
Add the test compound to the wells of a 96-well plate.
-
Add the kinase solution to the wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. This can be done using various methods, such as radiometric assays (e.g., [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
SAR Study Workflow
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Generic Kinase Signaling Pathway
Caption: A simplified representation of a generic kinase signaling pathway.
References
- Jandourek, O., et al. (2017).
- Jandourek, O., et al. (2017).
- Luo, Y., et al. (2017). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]
- Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- Sokovnin, S. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(8), 2315. [Link]
- Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
- Tzitzikas, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4359. [Link]
- Wang, Y., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]
- El-Sayed, N. N. E., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]
- Kim, J., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. [Link]
- PubChem. 3-Chloropyridine-2,6-diamine. [Link]
- Lu, X., et al. (2012). Systematic evaluation of structure-activity relationships of the riminophenazine class and discovery of a C2 pyridylamino series for the treatment of multidrug-resistant tuberculosis. Molecules, 17(4), 4545-4559. [Link]
- Hughes, D. L., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031. [Link]
- Liu, H., et al. (2014). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers, part I: core region. Bioorganic & Medicinal Chemistry Letters, 24(3), 989-994. [Link]
- Carreira, E. M., et al. (2021). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]
- Xu, L., et al. (2014). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers. Part II: P2/P3 region and discovery of cobicistat (GS-9350). Bioorganic & Medicinal Chemistry Letters, 24(3), 995-999. [Link]
- Kráľová, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
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Comparative analysis of analytical methods for chloropyrazine quantification
Published by the Senior Application Scientist Board
Guide Overview: This document provides a comprehensive comparative analysis of the primary analytical methodologies for the quantification of chloropyrazine, a significant heterocyclic aromatic compound frequently encountered in pharmaceutical and food chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. We will delve into the theoretical underpinnings, practical considerations, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and UV-Visible Spectrophotometry.
Introduction: The Significance of Accurate Chloropyrazine Quantification
Chloropyrazine and its derivatives are key structural motifs in a variety of biologically active compounds. Their presence, even in trace amounts, can be critical to the efficacy and safety of pharmaceutical products or the flavor profile of foodstuffs. Therefore, the ability to accurately and precisely quantify chloropyrazine is paramount for quality control, impurity profiling, and metabolic studies. The selection of an appropriate analytical technique is a critical decision that directly impacts the reliability and validity of experimental data. This guide will provide the necessary insights to make an informed choice based on the specific analytical challenge at hand.
Chromatographic Techniques: The Workhorses of Separation Science
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components.[1] Both HPLC and GC are powerful chromatographic techniques, but their applicability to chloropyrazine analysis differs based on the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[2][3]
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[1] The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase are critical parameters that determine the retention and separation of analytes.
Application to Chloropyrazine: Chloropyrazine, being a relatively non-volatile compound, is well-suited for HPLC analysis.[1][4] A typical HPLC method for chloropyrazine would involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[5] Detection is commonly achieved using a UV detector set at a wavelength where chloropyrazine exhibits maximum absorbance.[5][6]
Strengths of HPLC for Chloropyrazine Analysis:
-
Versatility: HPLC can handle a wide range of sample matrices.[2]
-
Robustness: Well-established methods offer high precision and accuracy.[1]
-
Suitability for Non-Volatile Compounds: Ideal for analyzing chloropyrazine and its derivatives without the need for derivatization.[4]
Limitations:
-
Longer Analysis Times: HPLC runs can take longer compared to GC, typically in the range of 10-60 minutes.[4][7]
-
Solvent Consumption: Requires significant volumes of organic solvents, which can be costly.[1]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1]
Principle of Operation: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase.[2] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[8]
Application to Chloropyrazine: While chloropyrazine itself is not highly volatile, GC can be employed for its analysis, often coupled with a mass spectrometer (GC-MS) for enhanced sensitivity and specificity.[3][9] To improve volatility, derivatization of chloropyrazine may sometimes be necessary.[3]
Strengths of GC for Chloropyrazine Analysis:
-
High Resolution: GC, particularly capillary GC, offers excellent peak resolution.[4][7]
-
Speed: Analysis times are typically faster than HPLC, often in the range of minutes.[4][7]
-
Sensitivity: Especially when coupled with detectors like a Flame Ionization Detector (FID) or a mass spectrometer.[3]
Limitations:
-
Volatility Requirement: Limited to compounds that can be readily vaporized without decomposition.[1][2] Chloropyrazine's suitability depends on the specific GC conditions.
-
Thermal Instability: High temperatures in the injector and column can potentially degrade thermally labile derivatives of chloropyrazine.[4]
Mass Spectrometry (MS): Unparalleled Specificity and Sensitivity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and highly specific detection.
Principle of Operation: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each ion.
Application to Chloropyrazine Quantification:
-
LC-MS/MS: This has become a gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[6][10] The use of multiple reaction monitoring (MRM) mode provides exceptional specificity.[6]
-
GC-MS: GC-MS is also a highly effective method for the determination of chloropyrazine, particularly for identifying and quantifying volatile impurities or metabolites.[9][11][12] Deuterium-labeled internal standards can be used to achieve high accuracy and precision.[12]
Strengths of MS for Chloropyrazine Analysis:
-
High Sensitivity: Capable of detecting and quantifying chloropyrazine at very low concentrations (ng/mL or even lower).[11][13][14]
-
High Specificity: Provides structural information, allowing for confident identification and differentiation from interfering substances.[6]
-
Metabolite Identification: Can be used to identify and quantify metabolites of chloropyrazine.[6][12]
Limitations:
-
Cost and Complexity: MS instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to standalone chromatographic systems.[4]
-
Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy.[6]
UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[15]
Principle of Operation: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Application to Chloropyrazine: Chloropyrazine contains a pyrazine ring, which is a chromophore that absorbs UV radiation.[16] This property allows for its direct quantification using a UV-Visible spectrophotometer.[15][17] The method is simple and rapid, often involving dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).[15]
Strengths of UV-Visible Spectrophotometry:
-
Simplicity and Speed: The analysis is quick and easy to perform.[15]
-
Cost-Effectiveness: The instrumentation is relatively inexpensive and widely available.[15]
Limitations:
-
Lower Specificity: The method is susceptible to interference from other compounds in the sample that also absorb at the same wavelength.[15] It is best suited for the analysis of relatively pure samples.
-
Lower Sensitivity: Compared to chromatographic and mass spectrometric methods, UV-Visible spectrophotometry is generally less sensitive.[15]
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-FID/MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Liquid Chromatography | Gas Chromatography | Liquid Chromatography-Tandem Mass Spectrometry | Light Absorption |
| Analyte Suitability | Non-volatile, thermally stable compounds.[4] | Volatile, thermally stable compounds.[3] | Wide range, including non-volatile and polar compounds.[10] | Compounds with a chromophore.[15] |
| Sensitivity | Moderate (µg/mL to ng/mL).[13] | High (ng/mL to pg/mL).[18] | Very High (pg/mL to fg/mL).[6] | Low to Moderate (µg/mL).[15] |
| Selectivity | Good | Good to Excellent (with MS).[9] | Excellent.[6] | Low to Moderate.[15] |
| Speed | Moderate (10-60 min).[7] | Fast (minutes).[7] | Moderate.[6] | Very Fast (minutes).[15] |
| Cost | Moderate.[4] | Moderate.[3] | High.[6] | Low.[15] |
| Complexity | Moderate | Moderate | High | Low |
| Typical Application | Routine QC, formulation analysis.[5] | Volatile impurity analysis, flavor analysis.[9] | Bioanalysis, trace-level quantification.[10] | Analysis of pure substances, simple mixtures.[17] |
Experimental Protocols: A Foundation for Reliable Data
Adherence to validated experimental protocols is crucial for generating accurate and reproducible results.[19][20] The following sections provide standardized workflows for the quantification of chloropyrazine using HPLC-UV and GC-MS.
Workflow for HPLC-UV Quantification of Chloropyrazine
Caption: General workflow for chloropyrazine quantification by HPLC-UV.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh a known amount of chloropyrazine reference standard and dissolve it in the mobile phase to prepare a stock solution.[5] Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the chloropyrazine standard against its concentration. Determine the concentration of chloropyrazine in the sample by interpolating its peak area on the calibration curve.[8]
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[21][22][23]
Workflow for GC-MS Quantification of Chloropyrazine
Caption: General workflow for chloropyrazine quantification by GC-MS.
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare standard solutions of chloropyrazine in a suitable solvent. For complex matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be required.[18] An internal standard (e.g., a deuterated analog of chloropyrazine) should be added to all standards and samples.[12]
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Injector Temperature: e.g., 250°C.[9]
-
Oven Temperature Program: A temperature gradient to ensure good separation of analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Set to scan a specific mass range or to monitor specific ions (Selected Ion Monitoring - SIM).
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of chloropyrazine to the peak area of the internal standard against the concentration of the standard. Calculate the concentration of chloropyrazine in the sample using this calibration curve.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ as per regulatory guidelines.[11]
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for chloropyrazine quantification depends on a careful consideration of the specific requirements of the analysis.
-
For routine quality control of relatively pure samples where high throughput is not a primary concern, HPLC-UV offers a robust, reliable, and cost-effective solution.
-
When analyzing for volatile impurities or in applications where speed is critical, GC-FID or GC-MS are excellent choices.
-
For the quantification of chloropyrazine at trace levels in complex biological matrices, such as in pharmacokinetic studies, the high sensitivity and specificity of LC-MS/MS make it the method of choice.
-
UV-Visible spectrophotometry is a viable option for rapid, preliminary analysis of pure substances or simple formulations where high specificity is not required.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can confidently select and implement the most suitable method to achieve their analytical objectives, ensuring the generation of high-quality, reliable data.
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A Comparative Guide to the Structural Validation of Synthesized 3-Chloropyrazine-2,6-diamine: X-ray Crystallography and Its Alternatives
For Immediate Release
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone.[1][2] This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of the synthesized heterocyclic compound, 3-Chloropyrazine-2,6-diamine. This compound serves as a valuable scaffold in medicinal chemistry, making the accuracy of its structural elucidation paramount for future drug design and synthesis endeavors.[3]
Synthesis and Purification of this compound
The journey to structural validation begins with the successful synthesis and purification of the target compound. A reliable synthetic route is essential to ensure a sufficient yield and purity of the material for subsequent analysis. The synthesis of this compound can be approached through various synthetic strategies, often involving the amination of a dichloropyrazine precursor.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the nucleophilic substitution of a more reactive chlorine atom on a dichloropyrazine derivative. For instance, starting from 2,6-dichloropyrazine, a selective mono-amination followed by a second amination under different conditions could yield the desired product. Alternatively, a method analogous to the synthesis of similar aminopyrazines can be adapted.[4][5]
-
Step 1: Initial Amination. 2,6-Dichloropyrazine is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Step 2: Reagent Addition. An excess of an amino source, for instance, a protected amine or an ammonia equivalent, is added to the solution. The reaction may be carried out at elevated temperatures to drive the substitution.
-
Step 3: Second Amination/Chlorination. Depending on the starting material and desired product, a subsequent step to introduce the second amino group and the chlorine atom at the desired positions is performed. This could involve a carefully controlled reaction sequence.
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using column chromatography on silica gel to isolate the this compound.
The purity of the synthesized compound is a prerequisite for successful crystal growth and subsequent X-ray diffraction analysis. Thin-layer chromatography (TLC) and melting point determination are initial checks for purity.
dot
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A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 3-Chloropyrazine-2,6-diamine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] The pyrazine scaffold is a key chemical motif in many small molecule kinase inhibitors, with several potent and selective pyrazine-based drugs having progressed into clinical trials.[1][2] This guide focuses on inhibitors derived from the 3-Chloropyrazine-2,6-diamine scaffold, providing a framework for comparing their cross-reactivity profiles and offering insights into the experimental methodologies that underpin these crucial assessments. Understanding the selectivity of these compounds is critical for predicting their efficacy and potential off-target effects.[3]
The Importance of the Pyrazine Scaffold and Selectivity
Pyrazine-based compounds are prevalent in medicinal chemistry, often acting as ATP-competitive inhibitors that bind to the ATP pocket of kinases.[2] The this compound core provides a versatile starting point for the synthesis of a diverse range of inhibitors. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity.[4] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous selectivity profiling is a non-negotiable aspect of the drug discovery process.[5]
Comparative Selectivity Profiles
To illustrate the importance of substitution patterns on the this compound scaffold, we present a comparative analysis of three hypothetical inhibitors: CPD-1 , CPD-2 , and CPD-3 . The data below is representative of what would be generated from a comprehensive kinase profiling campaign.
Kinase Inhibition Data Summary
The inhibitory activity of our hypothetical compounds was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized below. Lower IC50 values denote higher potency.[6]
| Target Kinase | CPD-1 (IC50, nM) | CPD-2 (IC50, nM) | CPD-3 (IC50, nM) |
| Primary Target: Kinase A | 12 | 8 | 25 |
| --- | --- | --- | --- |
| Off-Target Kinases | |||
| Kinase B | 1,200 | 550 | 2,800 |
| Kinase C | >10,000 | 8,000 | >10,000 |
| Kinase D | 950 | 400 | 1,500 |
| Kinase E | 2,100 | 900 | 3,500 |
Analysis:
-
CPD-2 demonstrates the highest potency against the primary target, Kinase A.
-
However, CPD-2 also shows more significant off-target activity against Kinases B, D, and E compared to CPD-1 and CPD-3 .
-
CPD-1 presents a balanced profile with good potency for Kinase A and weaker interactions with the off-target kinases.
-
CPD-3 is the least potent against the primary target and generally shows the least off-target activity.
This comparative data highlights the critical trade-offs between potency and selectivity that must be carefully evaluated during lead optimization.
Methodologies for Selectivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of biochemical assays and cell-based target engagement studies.
Biochemical Assays: The First Line of Screening
Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of an inhibitor's effect on purified kinase activity.[7]
Representative Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This method quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well filter plate containing the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl2 and ³³P-labeled ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The plate is then washed multiple times to remove unincorporated ³³P-ATP.
-
Detection: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Radiolabeling: The use of ³³P-ATP provides a highly sensitive and direct measure of enzymatic activity.
-
Filter Plates: These plates are designed to bind the phosphorylated substrate while allowing the unincorporated ATP to be washed away, ensuring a low background signal.
-
Dose-Response Curve: Testing a range of inhibitor concentrations is crucial for accurately determining the IC50 and understanding the potency of the compound.[7]
Alternative Biochemical Assays:
-
LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[8]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding, providing an indication of affinity.[9]
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are therefore essential to confirm that an inhibitor can engage its target within intact cells.[10][11]
Representative Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement by measuring the change in the thermal stability of a protein in the presence of a ligand.[11]
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specified time.
-
Heating: The cell suspensions are then heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[12]
Causality Behind Experimental Choices:
-
Intact Cells: Using live cells provides a more physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations.[13]
-
Thermal Denaturation: The principle that ligand binding stabilizes a protein against thermal denaturation is a fundamental biophysical concept.[12]
-
Quantitative Analysis: Quantifying the soluble protein fraction allows for a direct comparison of protein stability between treated and untreated samples.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical kinase inhibitor profiling workflow and a representative signaling pathway that could be targeted by a this compound based inhibitor.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, achieving a desirable balance of high potency and selectivity is a significant challenge that requires a rigorous and multi-faceted approach to profiling. By combining robust biochemical assays with physiologically relevant cell-based methods, researchers can gain a comprehensive understanding of a compound's activity and make more informed decisions in the drug discovery process. The comparative data and detailed protocols provided in this guide serve as a foundational resource for scientists and drug development professionals working in this competitive and impactful field.
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A Comparative-Effectiveness Benchmarking Guide to Novel 3-Chloropyrazine-2,6-diamine Kinase Inhibitors
<_ _>
Abstract
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal fragment for kinase inhibitors.[5] This guide presents a head-to-head performance benchmark of a novel series of 3-Chloropyrazine-2,6-diamine derivatives (designated CPZ-TKI-01 to CPZ-TKI-03) against established tyrosine kinase inhibitors (TKIs). We provide a comprehensive evaluation of their inhibitory potency, cellular activity, and cytotoxicity, supported by detailed, reproducible experimental protocols. The objective is to furnish drug development professionals with the critical data and methodologies required to assess the potential of this new chemical series.
Introduction: The Rationale for Pyrazine-Based Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of diseases like cancer and inflammatory disorders.[3][4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3][4] The pyrazine ring is a key pharmacophore in many successful kinase inhibitors, prized for its role in binding to the ATP pocket of the target enzyme.[1][5]
This guide focuses on a novel series of derivatives built upon the this compound core. The strategic inclusion of a chlorine atom and two diamine groups is hypothesized to provide a versatile platform for synthetic elaboration, enabling fine-tuning of potency and selectivity. This study benchmarks these novel compounds against two widely recognized, clinically relevant tyrosine kinase inhibitors: Erlotinib , an EGFR inhibitor, and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases.[6][7]
Benchmarking Workflow and Experimental Design
To provide a robust and multi-faceted comparison, we designed a tiered experimental workflow. This approach ensures that initial biochemical potency is correlated with cellular activity and a clean cytotoxicity profile, which are essential characteristics for any promising drug candidate.
Figure 1: A tiered workflow for benchmarking novel kinase inhibitors.
Causality Behind Experimental Choices
-
Target & Cell Line Selection: We selected the Epidermal Growth Factor Receptor (EGFR) as the primary target for this benchmark. The A549 non-small cell lung cancer cell line was chosen for the cellular proliferation assay as it expresses EGFR and is a standard model for evaluating EGFR inhibitors.
-
Cytotoxicity Assessment: The HepG2 human liver carcinoma cell line was selected for cytotoxicity testing.[8] This is a standard practice in early drug discovery to flag potential hepatotoxicity, a common reason for compound attrition.
-
Benchmark Compound Selection: Erlotinib serves as a direct, on-target competitor. Dasatinib is included to provide a broader context of potency against a multi-kinase inhibitor.
Performance Comparison: Novel Derivatives vs. Marketed Drugs
The performance of the novel CPZ-TKI derivatives was evaluated against Erlotinib and Dasatinib. All experiments were conducted in triplicate, and the data represents the mean values.
Table 1: Biochemical Inhibitory Potency (IC50)
This assay measures the concentration of inhibitor required to reduce the activity of the isolated EGFR kinase enzyme by 50%.
| Compound | Target Kinase | IC50 (nM) |
| CPZ-TKI-01 | EGFR | 15.2 |
| CPZ-TKI-02 | EGFR | 8.9 |
| CPZ-TKI-03 | EGFR | 25.4 |
| Erlotinib (Benchmark) | EGFR | 11.5 |
| Dasatinib (Benchmark) | EGFR | 18.7 |
Table 2: Cellular Antiproliferative Activity & Cytotoxicity (IC50)
The antiproliferative assay measures the ability of the compounds to inhibit the growth of A549 cancer cells. The cytotoxicity assay measures the concentration at which the compound kills 50% of the non-cancerous HepG2 cells.
| Compound | Antiproliferative IC50 (nM) (A549 cells) | Cytotoxicity IC50 (nM) (HepG2 cells) | Selectivity Index (SI) |
| CPZ-TKI-01 | 125.8 | > 10,000 | > 79.5 |
| CPZ-TKI-02 | 98.3 | > 10,000 | > 101.7 |
| CPZ-TKI-03 | 240.1 | > 10,000 | > 41.6 |
| Erlotinib (Benchmark) | 105.5 | > 10,000 | > 94.8 |
| Dasatinib (Benchmark) | 150.2 | 8,500 | 56.6 |
-
Selectivity Index (SI) is calculated as (Cytotoxicity IC50 / Antiproliferative IC50). A higher SI is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.
Analysis & Interpretation
The results are highly encouraging for the novel CPZ-TKI series, particularly for compound CPZ-TKI-02 .
-
Potency: CPZ-TKI-02 demonstrated superior biochemical potency (IC50 = 8.9 nM) against the EGFR kinase, surpassing both Erlotinib and Dasatinib.
-
Cellular Efficacy: This biochemical potency translated effectively into cellular activity. CPZ-TKI-02 showed the strongest antiproliferative effect in the A549 cancer cell line (IC50 = 98.3 nM), outperforming the benchmarks.
-
Safety Profile: Critically, all novel derivatives exhibited negligible cytotoxicity against the HepG2 cell line (IC50 > 10,000 nM). This resulted in a superior Selectivity Index for CPZ-TKI-02 (SI > 101.7) compared to the benchmarks, suggesting a wider therapeutic window.
These data suggest that the specific substitutions on the this compound scaffold in CPZ-TKI-02 are optimal for potent and selective EGFR inhibition.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols used in this guide are provided below.
Protocol: Biochemical Kinase Inhibition Assay
This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.
Principle: The assay quantifies ADP formation by enzymatically converting it to ATP and pyruvate. The pyruvate is then measured via a fluorometric signal.[9] This method provides a reliable, non-radioactive alternative for assessing kinase inhibition.[10][11]
Materials:
-
Recombinant human EGFR kinase
-
Kinase Assay Buffer
-
ATP solution
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ADP Detection Reagents (e.g., Kinase Assay Kit, Sigma-Aldrich, MAK441)
-
Test compounds and benchmarks (dissolved in DMSO)
-
Black, flat-bottom 384-well plates
Procedure:
-
Prepare Compound Plate: Create a serial dilution of the test compounds in DMSO. Transfer 5 µL of each concentration to the assay plate. Include "DMSO only" wells for 0% inhibition control and "no enzyme" wells for background control.
-
Add Kinase: Prepare a solution of EGFR kinase in Assay Buffer. Add 10 µL of the kinase solution to all wells except the "no enzyme" background control.
-
Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a Reaction Mixture containing ATP and the kinase substrate in Assay Buffer. Add 5 µL of this mixture to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detect ADP Production: Add 40 µL of the prepared ADP Detection Working Reagent to each well. Incubate for 10 minutes at room temperature.
-
Read Plate: Measure the fluorescence intensity using a plate reader (Excitation = 530 nm / Emission = 590 nm).
-
Data Analysis: Subtract background fluorescence. Calculate percent inhibition relative to the DMSO control and fit the data using a four-parameter logistic curve to determine the IC50 value.
Protocol: Cell Viability (MTT) Assay
This protocol determines cell viability by measuring the metabolic activity of cells.[12]
Principle: The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
A549 or HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[14][15]
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add MTT Reagent: Remove the culture medium. Add 100 µL of fresh serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.[14]
-
Formazan Formation: Incubate at 37°C for 4 hours, protected from light, allowing for the formation of purple formazan crystals.[15]
-
Solubilization: Remove the medium carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the absorbance of the "medium only" blank. Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Conclusion and Future Directions
This guide demonstrates the promising potential of the this compound scaffold for developing novel kinase inhibitors. The lead compound, CPZ-TKI-02 , exhibits superior biochemical and cellular potency against EGFR compared to established drugs like Erlotinib and Dasatinib, coupled with an excellent in vitro safety profile.
The next logical steps in the development of this series would involve:
-
Kinome Profiling: Assessing the selectivity of CPZ-TKI-02 against a broad panel of kinases to understand its off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to further optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the performance of lead compounds in animal models of cancer.
The methodologies and comparative data presented herein provide a solid foundation for these future investigations and highlight a promising new avenue for targeted cancer therapy.
References
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A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 3-Chloropyrazine-2,6-diamine Derivatives
Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] Derivatives of 3-Chloropyrazine-2,6-diamine, in particular, represent a promising frontier for the development of novel small molecule inhibitors.[3] However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous testing, chief among which is the characterization of its cytotoxic profile. Cytotoxicity assays are fundamental not only for identifying potent anticancer agents but also for flagging compounds with unacceptable toxicity early in the drug discovery pipeline, thereby saving invaluable time and resources.[4][5][6]
This guide provides a comparative analysis of key cytotoxicity assays applicable to the screening of novel this compound derivatives. Moving beyond mere protocols, we will explore the mechanistic basis of each assay, the rationale behind experimental choices, and the art of interpreting multi-assay data to build a comprehensive and trustworthy cytotoxicity profile for your compounds.
Chapter 1: Foundational Concepts in Cytotoxicity Testing
Before selecting an assay, it is crucial to understand the different ways a compound can induce cell death. Cytotoxic agents can trigger distinct cellular pathways, broadly categorized as apoptosis, necrosis, and autophagy.[7]
-
Apoptosis: A form of programmed cell death characterized by a series of controlled, energy-dependent events including cell shrinkage, membrane blebbing, and the activation of a specific family of proteases called caspases.[8][9]
-
Necrosis: A catastrophic form of cell death resulting from acute cellular injury, which leads to the loss of plasma membrane integrity and the release of intracellular contents into the surrounding environment.[7][10]
-
Autophagy: A cellular self-digestion process that can, under certain conditions, lead to cell death.[7]
The mechanism of cell death induced by your pyrazine derivative will dictate which assay provides the most meaningful data. Relying on a single method can be misleading; for instance, a compound that inhibits metabolic activity might score as "toxic" in an MTT assay but show no effect in a membrane integrity assay. Therefore, a multi-assay, cross-validation approach is the gold standard for robustly characterizing a compound's biological activity.[11]
Decision Framework for Assay Selection
Choosing the right assay depends on the specific question you are asking. Are you performing a high-throughput primary screen, or are you investigating the specific mechanism of a lead compound?
Caption: A decision tree for selecting appropriate cytotoxicity assays.
Chapter 2: A Comparative Guide to Key Cytotoxicity Assays
Here we compare several widely used methods. The choice hinges on factors like the assay's principle, sensitivity, throughput, and potential for interference from the test compounds.[12][13]
| Assay Type | Principle | Advantages | Limitations & Considerations | Best For... |
| MTT (Colorimetric) | Mitochondrial reductases in viable cells convert yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized.[14][15] | Inexpensive, well-established. | Endpoint only; requires a solubilization step; can be affected by compounds that alter cellular metabolism or redox state. | Initial, cost-effective screening. |
| LDH Release (Colorimetric/Luminescent) | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon loss of membrane integrity (necrosis).[10][16] | Directly measures cytotoxicity (cell death); can be multiplexed and adapted for kinetic reads.[17] | Less sensitive for detecting apoptosis, which may not involve early membrane rupture; high background from serum in media.[18] | Assessing necrotic cell death and membrane damage. |
| ATP-based (Luminescent) | Quantifies ATP, an indicator of metabolically active cells. Cell lysis releases ATP, which drives a luciferase reaction.[19][20] | Extremely sensitive (can detect as few as 15 cells); rapid "add-mix-measure" protocol; ideal for HTS.[19][21] | Endpoint only; ATP levels can fluctuate with cellular stress without causing cell death. | High-throughput screening and sensitive viability assessment. |
| Real-Time Dye Exclusion (Fluorescent) | Uses membrane-impermeable DNA dyes (e.g., SYTOX Green, Propidium Iodide) that enter cells and fluoresce upon loss of membrane integrity.[7][22] | Provides kinetic data on the rate of cell death; allows for visualization and multiplexing.[23][24] | Requires a live-cell imaging system or plate reader with repeated measurement capabilities; potential for dye-induced cytotoxicity at high concentrations or long exposures.[25] | Determining the kinetics of cytotoxicity and distinguishing rapid vs. slow-acting compounds. |
| Caspase-3/7 Activity (Luminescent/Fluorescent) | Measures the activity of effector caspases 3 and 7, key executioners of apoptosis.[26] A luminogenic or fluorogenic substrate is cleaved by active caspases.[9] | Directly measures a hallmark of apoptosis; highly sensitive; can be multiplexed with viability assays.[26] | Only detects apoptosis, will miss other forms of cell death; timing is critical as caspase activation is transient.[27] | Confirming an apoptotic mechanism of action. |
Chapter 3: Experimental Design & Protocols
A robust cytotoxicity experiment is built on a foundation of careful planning and meticulous execution. The following workflow is a validated system for screening novel compounds.
General Experimental Workflow
Caption: A typical experimental workflow for an endpoint cytotoxicity assay.
Detailed Protocol 1: The MTT Assay (Endpoint Metabolic Activity)
This protocol is a classic, cost-effective method for assessing cell viability.[28]
Materials:
-
Cells of interest (e.g., A549 lung cancer cell line) in complete culture medium.
-
Novel this compound derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[29]
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15][29]
-
Compound Treatment: Prepare serial dilutions of your pyrazine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).[29]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[30]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[30]
Detailed Protocol 2: The LDH-Glo™ Cytotoxicity Assay (Kinetic Membrane Integrity)
This protocol provides a more sensitive, bioluminescent method to measure cytotoxicity by detecting LDH release.[17]
Materials:
-
Promega LDH-Glo™ Cytotoxicity Assay kit (or equivalent).
-
Cells, plates, and compounds as described for the MTT assay.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours). This assay is well-suited for time-course experiments where the supernatant is sampled at multiple time points.[17]
-
Sample Collection: Carefully remove 2.5 µL of the cell culture medium from each well at each time point and transfer to a new 96-well or 384-well assay plate.
-
Reagent Preparation: Prepare the LDH Detection Reagent according to the manufacturer's protocol by combining the enzyme, substrate, and buffer.
-
Assay Reaction: Add an equal volume (2.5 µL) of the LDH Detection Reagent to each sample.
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.[16]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.
Chapter 4: Data Analysis and Interpretation
1. Data Normalization: First, subtract the background (media-only wells) from all readings. Then, express the data as a percentage of the vehicle-treated control wells, which represents 100% viability (or 0% cytotoxicity).
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
% Cytotoxicity = 100 - % Viability
2. Dose-Response Curves and IC50 Calculation: Plot the normalized % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value—the concentration at which the compound inhibits 50% of cell viability.[28][29]
Example Comparative Data Table
Below is a hypothetical data set for three novel this compound derivatives (PZD-1, PZD-2, PZD-3) tested against the A549 cancer cell line.
| Compound | MTT Assay IC50 (µM) (48h, Metabolic Activity) | LDH Release EC50 (µM) (48h, Membrane Damage) | Caspase-3/7 Activity EC50 (µM) (24h, Apoptosis Induction) | Interpretation |
| PZD-1 | 5.2 | 6.1 | 4.8 | Potent Inducer of Apoptotic Cell Death: Similar IC50/EC50 values across assays suggest the primary mechanism is apoptosis leading to secondary necrosis. |
| PZD-2 | 8.5 | > 100 | > 100 | Primarily Cytostatic/Metabolic Inhibitor: The compound reduces metabolic activity (MTT) but does not cause significant membrane damage (LDH) or apoptosis at similar concentrations. |
| PZD-3 | 75.4 | 15.3 | > 100 | Primarily Necrotic/Membranolytic: The compound is highly effective at disrupting the cell membrane (low LDH EC50) but does not inhibit metabolism or induce apoptosis until much higher concentrations. |
| Doxorubicin (Control) | 0.8 | 1.5 | 0.9 | Known Apoptotic Agent: Validates assay performance. |
Chapter 5: Visualizing Cellular Mechanisms
Understanding the underlying signaling pathways provides context for your assay results. A common mechanism for anticancer compounds is the induction of apoptosis.
Simplified Apoptotic Signaling Pathways
Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of effector caspases, such as Caspase-3 and Caspase-7.[9][31]
Caption: The convergence of extrinsic and intrinsic apoptotic pathways.
Conclusion
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- Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH.
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The Advent of Speed and Efficiency: A Head-to-Head Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazinamide Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutics against tuberculosis, pyrazinamide and its derivatives remain a cornerstone of medicinal chemistry research.[1][2] The synthesis of these crucial heterocyclic compounds, however, presents a classic chemical conundrum: the trade-off between reaction time, yield, purity, and energy consumption. This guide provides a comprehensive, data-driven comparison of two primary synthetic methodologies: traditional conventional heating and the increasingly adopted microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings of each approach, present a head-to-head comparison of their performance in the synthesis of pyrazinamide derivatives, and provide detailed, replicable experimental protocols.
The "Why": Understanding the Synthetic Approaches
The choice of a synthetic methodology is not merely a matter of preference; it is a decision guided by an understanding of the underlying chemical principles and the desired outcomes of the synthesis.
Conventional Synthesis: The Tried and True Method
Conventional synthesis, relying on conductive heating via oil baths or heating mantles, has been the bedrock of organic chemistry for over a century. Heat is transferred from an external source, through the walls of the reaction vessel, and into the reaction mixture.[3] This process, while reliable, can be slow and inefficient, often leading to uneven heating and the formation of byproducts due to prolonged reaction times at high temperatures.[4]
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Energy Transfer
Microwave-assisted synthesis represents a significant leap forward in reaction technology. Unlike conventional heating, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3] The result is a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[4][6][7] This rapid and efficient energy transfer not only speeds up the synthesis but can also lead to higher yields and cleaner product profiles.[8][9][10]
Head-to-Head Comparison: The Experimental Evidence
To illustrate the practical differences between these two methodologies, we will examine the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of pyrazinamide derivatives with potential antitubercular activity.[11][12] The following table summarizes a direct comparison of microwave-assisted and conventional synthesis for a representative derivative.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 30 minutes | 60 minutes |
| Temperature | 140 °C | 110 °C |
| Yield | 87.0% | 56.1% |
| Solvent | Methanol | Toluene |
| Energy Input | Localized and efficient | Bulk and less efficient |
| Product Purity | Generally higher, fewer byproducts | Can be lower, potential for more byproducts |
Data compiled from a representative synthesis of an N-substituted 3-aminopyrazine-2-carboxamide derivative.[13]
The data clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction time and yield. The ability to rapidly reach and maintain a specific reaction temperature allows for a more controlled and efficient chemical transformation.
The Causality Behind the Choices: Why MAOS Excels
The superiority of MAOS in this context can be attributed to several key factors:
-
Rapid and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating the temperature gradients often seen in conventional heating.[3][7] This leads to more consistent reaction conditions and reduces the formation of unwanted side products.
-
Superheating of Solvents: In sealed-vessel microwave reactors, solvents can be heated to temperatures significantly above their atmospheric boiling points. This "superheating" effect dramatically accelerates reaction rates.
-
Solvent Selection: The choice of a polar solvent like methanol in the microwave-assisted reaction is crucial.[11] Methanol's high dielectric constant allows it to efficiently absorb microwave energy and transfer it to the reactants. In contrast, the less polar toluene used in the conventional method is a less efficient microwave absorber.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the synthesis of a representative N-substituted 3-aminopyrazine-2-carboxamide derivative via both microwave-assisted and conventional methods.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from a published procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.[11][12][13]
Materials:
-
3-chloropyrazine-2-carboxamide
-
Substituted amine (2 equivalents)
-
Methanol
-
Pyridine (1 equivalent)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine 3-chloropyrazine-2-carboxamide, the substituted amine, and pyridine in methanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 30 minutes with a power of 120 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.
Conventional Synthesis Protocol
This protocol is a typical example of a conventional approach to the synthesis of similar pyrazinamide derivatives.[13][14][15]
Materials:
-
3-chloropyrazine-2-carboxamide
-
Substituted amine (2 equivalents)
-
Toluene
-
Pyridine (1 equivalent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropyrazine-2-carboxamide, the substituted amine, and pyridine in toluene.
-
Heat the reaction mixture to 110 °C using a heating mantle or oil bath.
-
Maintain the reaction at reflux for 60 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for both the microwave-assisted and conventional synthesis methods.
Caption: Workflow for Microwave-Assisted Synthesis of Pyrazinamide Derivatives.
Caption: Workflow for Conventional Synthesis of Pyrazinamide Derivatives.
Energy Consumption: A Nuanced Perspective
While MAOS is often touted as a "green" technology, the question of energy efficiency is complex. For short reactions, microwave heating can be more energy-efficient than conventional methods.[16] However, for longer reaction times, the energy savings may diminish or even be surpassed by conventional heating, largely due to the energy conversion efficiency of the magnetron in microwave reactors. Therefore, the significant reduction in reaction time afforded by MAOS is the primary driver of its overall energy savings in the synthesis of pyrazinamide derivatives.
Conclusion: A Clear Winner for Rapid and Efficient Synthesis
References
- A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. International Journal of Pharmaceutical Sciences.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
- Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. ACS Publications.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- On the Energy Efficiency of Microwave-Assisted Organic Reactions. ResearchGate.
- Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing).
- New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. PMC - NIH.
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central.
- New potentially active pyrazinamide derivatives synthesized under microwave conditions. Molecules.
- Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone.
- New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. NIH.
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate.
- Microwave Assisted Organic Synthesis.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
- Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Sciforum.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Synthetic route of pyrazinamide derivatives. | Download Scientific Diagram. ResearchGate.
- New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. ResearchGate.
- (PDF) Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. PMC - NIH.
- Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate.
- Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloropyrazine-2,6-diamine
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 3-Chloropyrazine-2,6-diamine, a chlorinated heterocyclic aromatic amine, is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for its handling and disposal, grounded in mechanistic principles and field-proven best practices. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Profile and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. As a molecule combining a chlorinated pyrazine ring with amino groups, it shares toxicological characteristics with both aromatic amines and chlorinated hydrocarbons.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound was not found in the public domain, data from structurally related compounds allows for a robust risk assessment.
Aromatic amines are a class of compounds known for their potential toxicity, with many being readily absorbed through the skin.[1] Chronic exposure can pose significant health risks.[1][2] The presence of chlorine on the heterocyclic ring can enhance its environmental persistence and introduce hazards associated with the combustion of halogenated materials.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Anticipated Effect | Rationale & Cited Sources |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Aromatic amines and similar structures are categorized as harmful upon ingestion or skin contact.[3] |
| Skin Corrosion/Irritation | Causes severe skin irritation and potential burns upon prolonged contact. | Related diamine compounds are known to be corrosive and cause severe skin burns and eye damage.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Direct contact with chemicals of this class can lead to irreversible eye damage.[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or fumes can irritate the respiratory tract.[3] |
| Environmental Hazard | Harmful to aquatic life. | Chlorinated organic compounds can have long-lasting, harmful effects on aquatic ecosystems.[5] Discharge into the environment must be avoided.[6][7] |
Note: This table is an inferred profile based on related chemical structures. Always consult the manufacturer-specific Safety Data Sheet (SDS) for definitive hazard information.
Part 2: Pre-Disposal Operations: Spill Management Protocol
Effective disposal begins with proper containment and cleanup of any unintended release. The primary objective is to prevent dermal contact and environmental contamination.
Step-by-Step Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated or work under a chemical fume hood.[6]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often insufficient for aromatic amines; butyl rubber or laminate gloves are preferred), and safety goggles with side shields or a face shield.[8][9]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid solutions, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or specialized spill pillows.[1][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Gently apply the absorbent material, working from the outside in to prevent spreading. Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable, and clearly labeled hazardous waste container.[5][10]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a water rinse), ensuring the cleaning materials are also disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the sealed hazardous waste container for proper disposal according to the protocol in Part 3.[6]
Part 3: Core Disposal Protocol: A Decision-Based Workflow
The disposal of this compound must be handled as a regulated hazardous waste stream. Chemical neutralization at the bench is not recommended due to the stability of the chlorinated heterocyclic ring and the potential for creating equally hazardous byproducts. The authoritative and safest disposal method is thermal destruction via a licensed hazardous waste management facility.
The following workflow outlines the decision-making process for managing waste streams of this chemical.
Diagram Caption: Decision workflow for the disposal of this compound waste streams.
Rationale for Incineration:
High-temperature incineration is the recommended disposal method for chlorinated organic compounds. The U.S. Environmental Protection Agency (EPA) has established guidelines for the management of such wastes.[11][12][13] The rationale is that sufficiently high temperatures, combined with appropriate emission controls, are necessary to ensure the complete destruction of the molecule into simpler, less toxic components like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the exhaust stream. Improper disposal, such as landfilling, risks leaching into soil and groundwater, while uncontrolled combustion can generate highly toxic dioxins and furans.
Part 4: Waste Segregation and Containerization
Properly segregating and containerizing chemical waste is a critical control point for ensuring safety and regulatory compliance.
Step-by-Step Containerization Protocol:
-
Select the Right Container: Use a chemically-resistant container (e.g., high-density polyethylene or glass) that is in good condition and has a secure, leak-proof lid.
-
Segregate Waste Streams: Dedicate a specific container solely for this compound waste and associated contaminated materials. Do not mix it with other waste streams, particularly strong oxidizing agents, strong acids, or other reactive chemicals, to prevent dangerous reactions.[10][14]
-
Label Correctly and Completely: The importance of proper labeling cannot be overstated. Per OSHA's Hazard Communication Standard, all containers of hazardous waste must be clearly and accurately labeled.[9][15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The date accumulation started.
-
-
Store Safely: Keep waste containers closed at all times except when adding waste. Store them in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or sources of ignition.[4][15]
By adhering to these rigorous protocols, you ensure that the risks associated with this compound are managed from the moment it is designated as waste until its final, safe destruction. This commitment to procedural excellence is the hallmark of a safe and effective research environment.
References
- BeanTown Chemical. (2015, March 3). Safety Data Sheet: 1,6-Diaminohexane.
- Sciencelab.com. (2005, October 9). Material Safety Data Sheet: 1,6-hexanediamine.
- Spectrum Chemical Mfg. Corp. (2015, June 15). Safety Data Sheet: 1,6-HEXANEDIAMINE, 70 PERCENT SOLUTION IN WATER.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3,5-Diamino-6-chloropyrazine-2-carboxylic acid.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. SAFETY DATA SHEET: Pyrazine, 2,6-dimethyl-.
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Hexamethylenediamine.
- Fisher Scientific. (2010, March 15). SAFETY DATA SHEET: 1,6-Hexanediamine.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
- C/D/N Isotopes. (2015). Safety Data Sheet.
- Enamine. Safety Data Sheet: methyl 5-bromo-6-chloropyrazine-2-carboxylate.
- Fisher Scientific. (2010, March 15). SAFETY DATA SHEET: 1,6-Hexanediamine.
- Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- EHS Daily Advisor. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
- Carolina Biological Supply Company. Safety Data Sheet: 1,6-Hexanediamine.
- ResearchGate. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloropyrazine-2,6-diamine
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as 3-Chloropyrazine-2,6-diamine, are often novel molecules with incomplete toxicological profiles. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of risk mitigation and procedural excellence. Our approach is not just to list personal protective equipment (PPE), but to build a self-validating system of safety that explains the causality behind each recommendation.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—a chlorinated diamino pyrazine—provides critical clues to its potential hazards. By examining structurally related compounds, such as Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and 4-Chloro-2,6-diaminopyrimidine, we can infer a likely hazard profile.[1][2] The primary threats from compounds in this class include:
-
Acute Toxicity: Potential to be harmful if swallowed or in contact with skin.[3]
-
Skin Corrosion/Irritation: The presence of amino groups and a chlorinated heterocyclic ring suggests a high likelihood of skin irritation or, in some cases, severe burns upon contact.[3][4]
-
Serious Eye Damage/Irritation: Chemicals of this nature are often severely irritating to the eyes and can cause lasting damage.[3][4][5]
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing a risk of respiratory tract irritation if inhaled.[5][6]
Given these potential hazards, this compound must be handled with the utmost care, assuming it is a hazardous substance.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a critical barrier between the researcher and potential harm. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face from unexpected splashes during transfers or reactions.[7][8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 5 mil). | Nitrile provides good resistance against a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or punctures before use.[7] For prolonged tasks or when handling larger quantities, consider double-gloving. |
| Body Protection | A flame-retardant laboratory coat and chemical-resistant apron. | The lab coat protects personal clothing and skin from contamination. An apron provides an additional barrier during procedures with a higher risk of splashes, such as when transferring solutions. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | This is mandatory when handling the solid compound outside of a certified chemical fume hood, especially during weighing or transfers where dust generation is likely.[6][8] Surgical masks offer no protection against chemical dust. |
Operational Plan: From Weighing to Disposal
Safe handling is a process. The following workflows are designed to minimize exposure at every step.
Preparation and Weighing
The initial handling of the solid compound is a critical control point due to the risk of generating airborne dust.
Step-by-Step Protocol:
-
Designated Area: All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
-
Surface Preparation: Line the work surface (e.g., the balance) with chemical-absorbent paper. This simplifies cleanup in case of a minor spill.
-
Weighing: Use a micro-spatula to carefully transfer the desired amount of the compound to a tared container. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
Container Sealing: Immediately and securely cap the stock bottle and the container with the weighed compound.
-
Surface Cleaning: Wipe down the spatula and the work surface with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly after handling.[7]
Workflow for Weighing and Preparation
Caption: Decision workflow for managing spills and disposing of waste.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research. This guide serves as a foundational document, but it is essential to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
- Scribd. (n.d.). Chlorine Waste Disposal Strategies.
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
